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  • Product: Bis(fluorodioctylstannyl)methane
  • CAS: 767355-17-9

Core Science & Biosynthesis

Foundational

Bis(fluorodioctylstannyl)methane chemical structure and properties

Engineering Anion Selectivity: A Technical Guide to Bis(fluorodioctylstannyl)methane in Potentiometric Sensing As a Senior Application Scientist specializing in electroanalytical chemistry, I frequently encounter the lim...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Anion Selectivity: A Technical Guide to Bis(fluorodioctylstannyl)methane in Potentiometric Sensing

As a Senior Application Scientist specializing in electroanalytical chemistry, I frequently encounter the limitations of traditional crystalline sensors. For decades, the potentiometric detection of fluoride relied almost exclusively on lanthanum fluoride (LaF₃) crystals. While robust, these inorganic membranes require an internal aqueous reference solution, strictly limiting their miniaturization and integration into modern, flexible, or wearable diagnostic platforms.

The paradigm shifted with the introduction of neutral organic carriers, most notably Bis(fluorodioctylstannyl)methane , commercially recognized as Fluoride Ionophore I[1]. By embedding this organotin compound into a plasticized polymer matrix, our field unlocked the ability to engineer all-solid-state, highly selective fluoride sensors[2]. This whitepaper dissects the chemical mechanics, physicochemical properties, and validated laboratory workflows for utilizing this unique ionophore in advanced sensor development.

Molecular Architecture and Binding Causality

The exceptional selectivity of Bis(fluorodioctylstannyl)methane is not a product of simple electrostatic attraction, but rather a highly preorganized steric and electronic architecture.

The molecule consists of two lipophilic dioctylfluorostannyl groups bridged by a single methylene (-CH₂-) unit. From a mechanistic standpoint, the two tin (Sn) atoms act as bidentate Lewis acids. Fluoride is a highly electronegative, "hard" Lewis base. The methylene bridge restricts the conformational freedom of the molecule, locking the two Sn centers at the exact "bite angle" required to cooperatively chelate a single fluoride ion. This preorganized cavity effectively discriminates against larger or "softer" halides like chloride or bromide, which cannot physically or electronically satisfy the bidentate coordination sphere.

BindingMechanism F_ion Fluoride Ion (F⁻) Sn1 Tin Center 1 (Sn) F_ion->Sn1 Coordinate Bond Sn2 Tin Center 2 (Sn) F_ion->Sn2 Coordinate Bond CH2 Methylene Bridge Sn1->CH2 Octyl Octyl Chains Sn1->Octyl Sn2->CH2 Sn2->Octyl

Bidentate coordination of fluoride by the ditin centers.

Physicochemical Profile

To successfully formulate an ion-selective membrane (ISM), one must understand the quantitative properties of the ionophore. The octyl chains provide the necessary lipophilicity to prevent the ionophore from leaching out of the hydrophobic membrane into the aqueous sample.

ParameterValueApplication Relevance
IUPAC Name fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannaneDefines the ditin core and lipophilic tails.
CAS Number 767355-17-9Critical for procurement and regulatory logging.
Molecular Formula C₃₃H₇₀F₂Sn₂Indicates high carbon content for membrane retention.
Monoisotopic Mass 744.35 DaHigh mass ensures low volatility during membrane curing.
Target Analyte Fluoride (F⁻)Reversible binding allows continuous potentiometric monitoring.

Transducer Mechanics: Transitioning to Solid-Contact ISEs

In modern sensor development, we eliminate the internal filling solution to create Solid-Contact Ion-Selective Electrodes (SC-ISEs)[3]. However, directly coating a conductive substrate (like glassy carbon) with a polymeric membrane creates a blocked interface, leading to signal drift and the formation of an interfering "water layer."

To resolve this, we interpose an ion-to-electron transducer layer—typically Multi-Walled Carbon Nanotubes (MWCNTs) or a conductive polymer. MWCNTs possess a massive double-layer capacitance, which stabilizes the electromotive force (EMF) and acts as a highly hydrophobic barrier, physically preventing water accumulation at the electrode interface[3].

SensorArchitecture Sample Aqueous Sample (F⁻) ISM Ion-Selective Membrane Sample->ISM F⁻ Partitioning Transducer Solid Contact (MWCNTs) ISM->Transducer Ion-to-Electron Electrode Conductive Substrate Transducer->Electrode Electron Transfer Meter Potentiometric Analyzer Electrode->Meter Signal Output

Layered architecture of a solid-contact fluoride ion-selective electrode.

Protocol: Fabrication and Self-Validation of an SC-ISE

Trustworthy science relies on self-validating systems. The following protocol details the fabrication of an SC-ISE using Bis(fluorodioctylstannyl)methane, engineered with internal checks to verify thermodynamic equilibrium and permselectivity.

Phase 1: Cocktail Formulation

Causality Check: Neutral carriers require a lipophilic ionic site of opposite charge to the primary ion to ensure Donnan exclusion (preventing co-ion interference) and to lower membrane resistance. We use Tridodecylmethylammonium chloride (TDMAC) for this purpose.

  • Weigh 2.0 wt% Bis(fluorodioctylstannyl)methane (Ionophore).

  • Weigh 0.5 wt% TDMAC (Lipophilic cationic additive).

  • Weigh 33.0 wt% high-molecular-weight PVC (Structural matrix).

  • Weigh 64.5 wt% Bis(2-ethylhexyl) sebacate (DOS) (Plasticizer). Note: DOS provides a low dielectric constant and high fluidity, essential for the bulky Sn-complex to diffuse and bind F⁻.

  • Dissolve the mixture in 1.5 mL of Tetrahydrofuran (THF) and vortex until completely transparent.

Phase 2: Electrode Assembly
  • Polish a Glassy Carbon Electrode (GCE) using 0.3 µm alumina slurry, sonicate in ethanol, and dry under N₂.

  • Drop-cast 10 µL of a 1 mg/mL MWCNT suspension (in dimethylformamide) onto the GCE. Dry at 60°C.

  • Drop-cast 20 µL of the membrane cocktail onto the MWCNT layer.

  • Allow the THF to evaporate slowly at room temperature for 24 hours in a vapor-saturated chamber to prevent membrane cracking.

Phase 3: Conditioning and Self-Validation

Causality Check: Freshly cast membranes have no initial internal F⁻ concentration. Conditioning establishes a thermodynamic phase boundary equilibrium, preventing baseline drift.

  • Conditioning: Immerse the electrode in a 10⁻³ M NaF solution for 24 hours.

  • Validation (The Nernstian Check): Connect the SC-ISE and a Ag/AgCl reference electrode to a high-impedance potentiometer. Measure the EMF in a series of NaF solutions (10⁻⁷ to 10⁻¹ M) prepared in MES buffer (pH 5.5).

    • Why pH 5.5? Hydroxyl ions (OH⁻) are hard Lewis bases that compete with F⁻ at high pH. At pH < 4, F⁻ protonates into HF, which the ionophore cannot detect. pH 5.5 is the optimal thermodynamic window.

  • Success Criteria: Plot EMF (mV) vs. log[F⁻]. A successfully fabricated electrode must yield a linear Nernstian slope of -55 to -60 mV/decade at 25°C. Any deviation below -50 mV/decade indicates membrane failure (e.g., plasticizer leaching or insufficient ionophore mobility), requiring a recast.

Advanced Biosensing: Nerve Agent Detection

Beyond environmental monitoring, Bis(fluorodioctylstannyl)methane has proven critical in biodefense. G-type nerve agents (like Sarin) and simulants such as diisopropyl fluorophosphate (DFP) are characterized by a highly toxic P-F bond.

By immobilizing the enzyme Organophosphorus Acid Anhydrolase (OPAA) directly onto the surface of our F-ISE, we create a highly specific biosensor[4]. The OPAA enzyme selectively hydrolyzes the P-F bond of the nerve agent, liberating free fluoride ions. These ions immediately partition into the underlying Bis(fluorodioctylstannyl)methane membrane, generating a rapid, proportional potentiometric signal. This allows for the decentralized, real-time field detection of chemical warfare agents without requiring complex mass spectrometry[4].

BiosensorPathway DFP Nerve Agent (DFP) OPAA OPAA Enzyme DFP->OPAA Binding Fluoride Liberated F⁻ OPAA->Fluoride Cleavage Ionophore F⁻ Ionophore I Fluoride->Ionophore Chelation Signal mV Output Ionophore->Signal Transduction

Biocatalytic cascade for nerve agent detection using an OPAA/F-ISE biosensor.

References

  • PubChemLite: Bis(fluorodioctylstannyl)methane (C33H70F2Sn2) . Université du Luxembourg.1

  • New Materials Used for the Development of Anion-Selective Electrodes—A Review . MDPI. 3

  • Ion-Selective Electrodes in the Food Industry: Development Trends in the Potentiometric Determination of Ionic Pollutants . MDPI. 2

  • OPAA/fluoride biosensor chip towards field detection of G-type nerve agents . ResearchGate. 4

Sources

Exploratory

An In-Depth Technical Guide to Bis(fluorodioctylstannyl)methane (PubChem CID: 16211029): A Prospective Analysis for Research and Development

Abstract: Bis(fluorodioctylstannyl)methane represents a novel, uncharacterized organotin compound within the vast chemical space indexed by PubChem (CID 16211029). To date, there is no available literature detailing its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Bis(fluorodioctylstannyl)methane represents a novel, uncharacterized organotin compound within the vast chemical space indexed by PubChem (CID 16211029). To date, there is no available literature detailing its synthesis, properties, or biological activity.[1] This guide serves as a prospective analysis and a foundational roadmap for researchers, scientists, and drug development professionals interested in exploring this molecule. By leveraging established principles of organotin chemistry and drawing parallels from structurally related compounds, this document outlines a comprehensive workflow for the synthesis, characterization, and preliminary biological evaluation of Bis(fluorodioctylstannyl)methane. We will delve into its potential as a therapeutic agent, particularly in oncology, a field where organotin compounds have shown considerable promise.[2][3] This whitepaper provides hypothetical, yet robust, experimental protocols and discusses the scientific rationale behind each proposed step, aiming to accelerate the investigation of this promising chemical entity.

Introduction: The Emerging Role of Organotin Compounds in Drug Discovery

Medicinal inorganic chemistry has become a cornerstone of modern pharmacology, spurred by the clinical success of platinum-based drugs like cisplatin.[2] This success has catalyzed the exploration of other metal-based agents that may offer novel mechanisms of action, improved efficacy, and reduced toxicity.[2][3] Among these, organotin(IV) compounds have garnered significant interest for their diverse applications, ranging from industrial catalysts to potent biologically active agents.[4]

Organotin compounds, characterized by at least one tin-carbon bond, can be generalized by the formula RₓSn(L)₄₋ₓ, where 'R' is an alkyl or aryl group and 'L' is a ligand.[3] Their biological effects are profoundly influenced by the number and nature of the organic substituents (R groups) attached to the tin atom.[3] Notably, many organotin carboxylates and related complexes exhibit potent cytotoxic activity against various cancer cell lines, often with lower IC₅₀ values than cisplatin, highlighting their potential as next-generation chemotherapeutics.[2] These compounds are believed to exert their anticancer effects through various mechanisms, including the induction of apoptosis via DNA damage and activation of the p53 tumor suppressor pathway.[5]

Bis(fluorodioctylstannyl)methane (PubChem CID 16211029) is a structurally unique molecule within this class. Featuring two dioctylstannyl moieties linked by a methylene bridge, it presents an intriguing target for synthesis and biological screening. The long octyl chains suggest significant lipophilicity, which could influence its pharmacokinetic profile, while the fluoride ligands may modulate its reactivity and stability. This guide provides the necessary theoretical and practical framework to begin its scientific exploration.

Molecular Profile: Bis(fluorodioctylstannyl)methane

All currently available data for this compound is derived from computational predictions curated by PubChem.[1] A summary of these key identifiers and properties is presented below.

Structural and Physicochemical Data
PropertyValueSource
PubChem CID 16211029PubChem[1]
Molecular Formula C₃₃H₇₀F₂Sn₂PubChem[1]
IUPAC Name fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannanePubChem[1]
Molecular Weight 744.35 g/mol PubChem[1]
Monoisotopic Mass 744.34894 DaPubChem[1]
InChIKey KNHZPNMTFJBTPD-UHFFFAOYSA-LPubChem[1]
SMILES CCCCCCCC(C(CCCCCCCC)F)FPubChem[1]
Predicted XLogP None AvailablePubChem[1]
Molecular Structure Visualization

The structure consists of a central methane carbon atom bonded to two tin (Sn) atoms. Each tin atom is further bonded to a fluorine atom and two n-octyl chains.

Caption: 2D structure of Bis(fluorodioctylstannyl)methane.

Proposed Research & Development Workflow

Given the absence of empirical data, a structured, multi-stage research plan is required. The following workflow outlines a logical progression from initial synthesis to preliminary biological assessment.

cluster_0 Phase 1: Chemical Synthesis & Analysis cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Biological Evaluation synthesis Hypothetical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FT-IR, EA) purification->characterization solubility Solubility Assessment characterization->solubility stability Stability Studies (pH, Temperature) solubility->stability lipophilicity LogP/LogD Determination stability->lipophilicity invitro In Vitro Cytotoxicity (Cancer & Normal Cell Lines) lipophilicity->invitro mechanistic Mechanism of Action (Apoptosis, DNA Binding) invitro->mechanistic selectivity Selectivity Index Calculation invitro->selectivity Compound Bis(fluorodioctylstannyl)methane Cell Cancer Cell Compound->Cell Cellular Uptake DNA Nuclear DNA Compound->DNA Interaction Damage DNA Damage / Adduct Formation DNA->Damage p53 p53 Activation Damage->p53 Caspases Caspase Cascade Activation p53->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Sources

Foundational

An In-depth Technical Guide to Fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane

Foreword The field of organometallic chemistry is a cornerstone of modern scientific innovation, offering a vast toolkit for advancements in materials science, catalysis, and pharmaceutical development. Within this diver...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The field of organometallic chemistry is a cornerstone of modern scientific innovation, offering a vast toolkit for advancements in materials science, catalysis, and pharmaceutical development. Within this diverse landscape, organotin compounds, or stannanes, have carved out a significant niche due to their unique chemical reactivity.[1] This guide provides an in-depth technical exploration of a specific, complex organotin compound: Fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane. While data on this particular molecule is not widely available in published literature, this whitepaper will leverage established principles of organotin chemistry to present its structure, plausible synthesis, anticipated properties, and potential applications. This document is intended for researchers, scientists, and drug development professionals who are actively engaged with or interested in the cutting-edge applications of organometallic compounds.

Molecular Structure and IUPAC Nomenclature

The compound commonly referred to as Bis(fluorodioctylstannyl)methane is systematically named fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane according to IUPAC nomenclature.

  • Molecular Formula: C₃₃H₇₀F₂Sn₂

The structure consists of a central methylene group (-CH₂-) bridging two tin (Sn) atoms. Each tin atom is also bonded to two octyl chains (-C₈H₁₇) and one fluorine (F) atom.

Diagram of the Molecular Structure:

Caption: Ball-and-stick model of fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane.

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol

This protocol is a representative, multi-step synthesis based on known organotin reactions.

Step 1: Synthesis of Dioctyltin Dichloride

The synthesis would likely begin with the alkylation of tin(IV) chloride with an octyl Grignard reagent.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and dry diethyl ether under an inert atmosphere.

  • Grignard Reagent Formation: 1-Bromooctane is added dropwise to the magnesium suspension to initiate the formation of octylmagnesium bromide.

  • Alkylation: The Grignard reagent is then slowly added to a solution of tin(IV) chloride in dry toluene at 0°C.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude dioctyltin dichloride. Purification is typically achieved by vacuum distillation.

Step 2: Formation of the Methylene-Bridged Intermediate

The dioctyltin dichloride would then be reacted with a suitable methyleneating agent.

  • Reaction Setup: A solution of dioctyltin dichloride in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere.

  • Methyleneation: A methyleneating reagent, such as the ylide derived from bis(triphenylphosphine)methylene, is added to the solution at low temperature (-78°C).

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Isolation: The reaction is quenched, and the product, bis(chlorodioctylstannyl)methane, is isolated and purified using column chromatography.

Step 3: Fluorination

The final step involves the replacement of the chlorine atoms with fluorine.

  • Reaction: The bis(chlorodioctylstannyl)methane is dissolved in a suitable solvent and treated with a fluorinating agent, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6).[2]

  • Purification: The final product, fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane, is purified by recrystallization or column chromatography.

Diagram of the Proposed Synthesis Workflow:

A SnCl4 + C8H17MgBr B Dioctyltin Dichloride A->B D Bis(chlorodioctylstannyl)methane B->D C Methyleneating Agent C->D F Fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane D->F E Fluorinating Agent (KF) E->F

Caption: Proposed synthetic pathway for the target compound.

Physicochemical Properties and Characterization

Specific physical and chemical properties for fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane are not documented. However, based on the general characteristics of similar organotin compounds, the following can be inferred:

  • Appearance: Likely a colorless to pale yellow oil or a low-melting solid.

  • Solubility: Expected to be soluble in common organic solvents like toluene, chloroform, and THF, with low solubility in water.

  • Stability: Organotin compounds can be sensitive to air and moisture, and hydrolysis of the tin-fluorine bond is possible.

Spectroscopic Characterization

The structure of fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane would be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the protons of the octyl chains and the central methylene bridge. The chemical shift of the methylene protons would be influenced by the adjacent tin atoms.
¹³C NMR Signals for the carbons of the octyl groups and the methylene bridge. The carbon attached to tin would likely show coupling to the tin isotopes.[3]
¹⁹F NMR A signal corresponding to the fluorine atoms bonded to the tin atoms.
¹¹⁹Sn NMR A characteristic chemical shift that would provide information about the coordination environment of the tin atoms.[3]
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for the two tin atoms.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H, C-C, and Sn-C bonds. The Sn-F stretching frequency would also be a key diagnostic peak.

Potential Applications in Research and Drug Development

Organotin compounds are utilized in a wide array of applications, from industrial processes to pharmaceutical research.[1][4] While specific applications for fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane have not been reported, its structural features suggest potential utility in several areas.

Catalysis

Organotin compounds are known to act as catalysts in various organic reactions, including transesterification and polymerization.[5] The Lewis acidic nature of the tin centers in fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane could enable it to catalyze reactions such as the formation of polyesters and polyurethanes.

Precursor for Materials Science

This compound could serve as a precursor for the synthesis of tin-containing polymers and materials.[6] The presence of two tin centers offers the potential for creating cross-linked polymers with unique thermal and mechanical properties.

Potential in Drug Development

A significant area of research for organotin compounds is in the development of novel therapeutic agents, particularly anticancer drugs.[7][8] The cytotoxicity of organotin compounds is a key area of investigation, with the organic substituents on the tin atom playing a crucial role in their biological activity.[9] The dioctyl groups in fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane may influence its lipophilicity and ability to cross cell membranes. The incorporation of fluorine can also enhance the metabolic stability and bioavailability of drug candidates.[10]

Diagram of Potential Application Areas:

A Fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane B Catalysis A->B C Materials Science A->C D Drug Development A->D E Polymer Synthesis B->E F Tin-Containing Polymers C->F G Anticancer Agents D->G

Caption: Potential fields of application for the target compound.

Safety, Handling, and Toxicity

Organotin compounds are known for their toxicity, and strict safety protocols must be followed when handling them.[11] The toxicity of organotin compounds generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃.[12]

Toxicity Profile
  • General Toxicity: Organotin compounds can be toxic via inhalation, ingestion, and dermal contact.[13]

  • Target Organs: The primary target organs for organotin toxicity are the central nervous system and the immune system.[12]

  • Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 0.1 mg/m³ for organic tin compounds.[12]

Compound Class General Toxicity Primary Target
Triorganotins (R₃SnX) HighNeurotoxicity, Immunotoxicity
Diorganotins (R₂SnX₂) ModerateImmunotoxicity
Monoorganotins (RSnX₃) LowSkin and eye irritation
Safe Handling Procedures

Diagram of Essential Safety Protocols:

cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Waste Disposal A Work in a certified chemical fume hood. B Wear chemical-resistant gloves (neoprene or nitrile). C Use chemical safety goggles and a face shield. D Wear a flame-retardant lab coat. E Dispose of all contaminated materials as hazardous waste. F Do not mix organotin waste with other chemical waste.

Caption: Key safety measures for handling organotin compounds.

  • Engineering Controls: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemically resistant gloves, such as neoprene or nitrile, should be worn.[11]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]

    • Lab Coat: A flame-retardant or cotton lab coat should be worn.[12]

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the area and use an appropriate absorbent material for containment.

    • For skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[13][14]

    • For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

  • Waste Disposal: All materials contaminated with organotin compounds must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[11]

Conclusion

Fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane represents a complex and intriguing molecule within the broader class of organotin compounds. While specific experimental data for this compound remains elusive, this guide has provided a comprehensive overview based on established principles of organometallic chemistry. The proposed synthetic route, inferred properties, and potential applications in catalysis, materials science, and drug development highlight the potential of this and similar compounds for further scientific exploration. It is imperative that any future research involving this or other organotin compounds be conducted with the utmost attention to safety and handling protocols due to their inherent toxicity. The continued investigation of such complex organometallic structures will undoubtedly contribute to the advancement of various scientific and technological fields.

References

  • Adeyemi, J. O., & Onwudiwe, D. C. (2018). Organotin(IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 23(10), 2571.
  • Centers for Disease Control and Prevention. (1976). ORGANOTIN COMPOUNDS. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. Butyltin Trichloride. Available at: [Link]

  • Adeyemi, J. O., & Onwudiwe, D. C. (2018). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. PMC.
  • Sartaj, T., et al. (2022). Using Tin Compounds as Cancer Chemotherapy Drugs. Corpus Publishers.
  • Jurkschat, K., et al. (2025). Syntheses, Structures, and Complexation Studies of Tris(organostannyl)methane Derivatives.
  • La-Salete, M., et al. (2025). Synthesis and spectroscopic investigations (IR, NMR and Mossbauer) of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes: X-ray crystal structures of bis(4-methylpyrazol-1-yl)methane and its dimethyltin(IV) dichloride adduct.
  • Wikipedia. Pentamethylantimony. Available at: [Link]

  • Jurkschat, K., Atassi, G., & Gielen, M. (1984). Bis-(halophenylstannyl)methanes: New organotin compounds exhibiting anti-tumour activity. Inorganica Chimica Acta, 93(4), L67-L68.
  • Wiberg, N., et al. (2003). Synthesis of the first fluoro(phosphanyl)- and diphosphanyl-stannanes and surprising formation of [P(SnMe3)4]+ SiF5-.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Organotin Compounds: Properties and Applications of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)ethene. Available at: [Link]

  • Al-Khafaji, Y. H. H., et al. (2023). Synthesis, characterization, and anticancer activities examination of tri-organotin (IV) complexes derived from cephalexin schiff. Scientific Reports, 13(1), 1-13.

Sources

Exploratory

Introduction: The Unique Fluorophilicity of Geminal Ditin Architectures

An In-Depth Technical Guide on the Physical Properties and Coordination Dynamics of Organotin Fluoride-Bridged Methanes The chemistry of organotin compounds is heavily defined by the Lewis acidity of the tin center, whic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physical Properties and Coordination Dynamics of Organotin Fluoride-Bridged Methanes

The chemistry of organotin compounds is heavily defined by the Lewis acidity of the tin center, which readily expands its coordination sphere from four to five, six, or even seven ligands. Among these, geminal bis(triorganostannyl)methanes—where two tin atoms are separated by a single methylene bridge—represent a unique class of bidentate Lewis acids. Due to the highly constrained geometry of the Sn–CH₂–Sn backbone, these molecules exhibit exceptional binding affinities and unique physical properties when interacting with highly electronegative ligands like fluoride[1].

Unlike their chloride or bromide counterparts, which often form simple 1:2 adducts with halogens, the interaction between bis(organostannyl)methanes and fluoride ions drives the formation of complex, highly stable fluoride-bridged networks[2]. This guide explores the structural, spectroscopic, and dynamic physical properties of these bridged systems, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to isolate and characterize them.

Structural and Geometric Properties

The physical architecture of organotin fluoride-bridged methanes is dictated by the interplay between the steric bulk of the organo-substituents (e.g., phenyl, butyl, or methyl groups) and the strong Sn–F electrostatic interaction.

Coordination Expansion and Hypervalency

In the absence of coordinating anions, bis(triorganostannyl)methanes exist as tetrahedral, 4-coordinate species[3]. However, the introduction of fluoride ions triggers an immediate expansion of the coordination sphere. Because the methylene bridge restricts the distance between the two tin centers, a single fluoride ion can effectively bridge both tin atoms, forming a strained but thermodynamically stable four-membered Sn–C–Sn–F metallacycle.

Depending on the degree of halogenation on the precursor, the tin centers can adopt different geometries:

  • Trigonal Bipyramidal (5-Coordinate): Observed when bis(halodiphenylstannyl)methanes react with single equivalents of fluoride. The bridging fluoride occupies the axial position of both tin atoms[1].

  • Octahedral (6-Coordinate): When highly halogenated precursors like 1,1-bis(trichlorostannyl)methane react with excess fluoride, the tin centers expand to a 6-coordinate state, forming highly charged species such as

    
    [2].
    
Dynamic Stereochemistry and Intramolecular Exchange

A defining physical property of these bridged systems is their dynamic stereochemistry in solution. At ambient temperatures, the Sn–CH₂ bond undergoes rapid endocyclic rotation. This rotation brings about an intramolecular exchange between the bridging fluorine atoms and any terminal fluorine atoms present on the tin centers[1].

ExchangeMechanism N1 Bridged Fluoride State [Sn-μF-Sn] N2 Endocyclic Sn-CH2 Rotation (Thermal Activation) N1->N2 Heating (> 298 K) N3 Terminal Fluoride State [Sn-F ... F-Sn] N2->N3 Bond Dissociation N3->N1 Cooling (Re-chelation)

Caption: Thermodynamic cycle of intramolecular exchange between bridging and terminal fluorides.

This fluxional behavior significantly impacts the melting point, solubility, and crystallization properties of the compounds. Bridged organotin fluorides often exhibit poor solubility in non-polar organic solvents due to their polymeric or supramolecular assemblies, though water-soluble variants have been engineered by incorporating hydrophilic ammonium-propyl ligands[4].

Spectroscopic Signatures

To validate the physical state of organotin fluoride methanes, multinuclear Magnetic Resonance Spectroscopy (NMR) is the gold standard. The causality here is direct: the electron density donated by the fluoride ligand shields the tin nucleus, resulting in predictable upfield shifts.

¹¹⁹Sn and ¹⁹F NMR Dynamics
  • ¹¹⁹Sn NMR: The transition from a 4-coordinate bis(triphenylstannyl)methane (typically resonating around -77 ppm[3]) to a 5-coordinate fluoride-bridged adduct causes a massive upfield shift, often pushing the resonance into the -200 to -300 ppm range.

  • ¹⁹F NMR: The bridging fluoride exhibits characteristic scalar coupling to the tin isotopes (

    
     and 
    
    
    
    ). Because the fluoride is shared between two equivalent tin centers, the coupling constants are typically halved compared to terminal Sn-F bonds. At elevated temperatures, these discrete coupling signals broaden and coalesce due to the aforementioned endocyclic rotation[1].
Table 1: Comparative Spectroscopic and Structural Properties
Compound MotifHalideSn Coordination¹¹⁹Sn Shift (ppm)Bridging Behavior
Bis(triphenylstannyl)methaneNone4-77.9N/A
Bis(chlorodiphenylstannyl)methaneCl4 (or 5 with solvent)-120 to -150Weak / Transient
Bis(fluorodiphenylstannyl)methaneF5-240 to -280Strong Intramolecular

F6< -400Exhaustive Bridging

Experimental Protocol: Synthesis and Validation of Fluoride-Bridged Adducts

The following protocol details the synthesis of a fluoride-bridged organotin complex from a bis(organostannyl)methane precursor.

Design Rationale (Causality of Choices): Dichloromethane (


) is selected as the solvent because it is strictly non-coordinating. Using a coordinating solvent like THF or DMSO would create competitive binding at the Lewis acidic tin centers, preventing the formation of the delicate Sn-F-Sn bridge. Tetrabutylammonium fluoride (TBAF) is used as the fluoride source due to its high solubility in organic solvents compared to alkali metal fluorides.
Step-by-Step Methodology
  • Precursor Preparation: Dissolve 1.0 mmol of bis(chlorodiphenylstannyl)methane[1] in 15 mL of anhydrous, degassed

    
     under an inert argon atmosphere.
    
  • Fluoride Introduction: Cool the reaction flask to -78 °C using a dry ice/acetone bath. This suppresses premature endocyclic rotation and kinetic side-reactions. Slowly add 1.0 mmol of a 1.0 M solution of TBAF in THF dropwise over 10 minutes.

  • Thermal Equilibration: Remove the cooling bath and allow the solution to warm to room temperature (298 K) while stirring for 2 hours. The formation of the bridged complex is thermodynamically driven by the high bond dissociation energy of the Sn-F bond.

  • Self-Validating NMR Analysis (In-Situ):

    • Extract a 0.5 mL aliquot and transfer it to an NMR tube containing a sealed capillary of fluorobenzene (internal standard, -113.1 ppm in ¹⁹F NMR).

    • Acquire a ¹¹⁹Sn NMR spectrum. Validation Gate: If the primary resonance has not shifted from the precursor's baseline (~ -120 ppm) to the target range of -240 to -280 ppm, the fluorination is incomplete. This mandates the addition of a further 0.1 mmol of TBAF.

    • Acquire a ¹⁹F NMR spectrum. The integration of the bridging fluoride signal should correspond exactly to the molar ratio of the internal standard.

  • Isolation: Concentrate the validated solution under reduced pressure. Wash the resulting solid with cold, dry hexane to remove tetrabutylammonium chloride byproducts, yielding the purified fluoride-bridged complex.

ProtocolWorkflow Step1 Dissolve Precursor in Non-Coordinating CH2Cl2 Step2 Cryogenic TBAF Addition (-78 °C to suppress rotation) Step1->Step2 Step3 In-Situ NMR Validation (Check 119Sn Shift) Step2->Step3 Warm to 298 K Fail Shift > -200 ppm (Add 0.1 eq TBAF) Step3->Fail Incomplete Pass Shift < -240 ppm (Proceed to Isolation) Step3->Pass Validated Fail->Step3 Re-test

Caption: Self-validating experimental workflow for synthesizing fluoride-bridged organotin methanes.

Conclusion

The physical properties of organotin fluoride-bridged methanes are a direct manifestation of the constrained geometry of the methylene bridge and the extreme fluorophilicity of hypervalent tin. By understanding the dynamic endocyclic rotation and the resulting spectroscopic shifts, researchers can leverage these bidentate Lewis acids for advanced applications in anion sensing, catalytic frameworks, and supramolecular assembly.

References

  • Alashkar, N., Arca, M., Alnasr, H., Lutter, M., Lippolis, V., & Jurkschat, K. (2020). Water‐Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions in Water. European Journal of Inorganic Chemistry. [Link]

  • Engel, M., & Devaud, M. (1998). Novel organotin(IV) compounds derived from bis(organostannyl)methanes. Journal of Chemical Research. [Link]

  • Zobel, B., Duthie, A., Dakternieks, D., & Tiekink, E. R. T. (2001). The reactions between X3Sn(CH2)nSnX3 (X = Cl, Br; n = 1, 3, 4, 8) and halide in solution. Organometallics. [Link]

  • Harris, J. W., & Cordonnier, M. A. (2018). Zeolitic Materials Including Paired Lewis Acid Catalytic Sites.

Sources

Foundational

The Evolution of Bis(stannyl)methane Derivatives: From Discovery to Advanced Organometallic Applications

Executive Summary Bis(stannyl)methane derivatives, characterized by two tin atoms bridged by a single methylene carbon, have evolved from niche structural curiosities into indispensable reagents in modern organometallic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(stannyl)methane derivatives, characterized by two tin atoms bridged by a single methylene carbon, have evolved from niche structural curiosities into indispensable reagents in modern organometallic chemistry. Originally synthesized to study intramolecular coordination and long-range spin-spin coupling, these compounds are now critical C1 building blocks for cross-coupling reactions and essential precursors for bimetallic Lewis acid catalysts. This whitepaper provides an in-depth technical analysis of their historical discovery, mechanistic synthesis pathways, and modern applications, complete with field-proven, self-validating experimental protocols.

Historical Context and Discovery

The exploration of bis(stannyl)methane frameworks began in the early 1980s. Early research by Kuivila, Karol, and Swami focused on the preparation of organofunctional bis(stannyl)methanes to study intramolecular coordination in halo derivatives[1]. These early studies were fundamental in understanding the unique steric and electronic environments created by the Sn-C-Sn linkage, particularly regarding long-range tin-tin coupling constants[1].

The true synthetic breakthrough for the unfunctionalized core—specifically bis(trimethylstannyl)methane (CAS 16812-43-4)—was established by T. Sato et al. in 1991[2][3]. Prior to Sato's targeted synthesis, these compounds were often observed merely as byproducts of complex4. In these S_N2X reactions, when stannyl anions react with polyhalomethanes like chloroform or methylene chloride, the nucleophile attacks the halogen rather than the carbon, leading to carbanionic intermediates that eventually yield bis(trimethylstannyl)methane[4]. Sato's directed approach, however, provided a scalable, high-yield pathway that unlocked the compound's commercial and catalytic viability.

Mechanistic Pathways & Chemical Properties

The synthesis of bis(stannyl)methanes relies on the oxidative addition of Tin(II) species into carbon-halogen bonds, followed by exhaustive alkylation.

Causality in Reagent Selection:

  • Diiodomethane over Dichloromethane: The C-I bond is significantly weaker and more polarizable than the C-Cl bond, drastically lowering the activation energy required for the oxidative insertion of SnBr₂.

  • Triethylamine (Et₃N) as a Catalyst: Rather than acting purely as a base, Et₃N serves as a nucleophilic catalyst. It coordinates with the empty p-orbitals of the Sn(II) center, increasing its electron density and nucleophilicity, thereby accelerating the oxidative addition into the alkyl iodide.

  • Grignard Alkylation: The use of methylmagnesium bromide (MeMgBr) drives the reaction forward thermodynamically through the precipitation of stable magnesium halide salts, ensuring complete substitution of the intermediate stannyl halides.

G N1 Diiodomethane + Tin(II) Bromide N2 Oxidative Addition (Et3N Catalyst) N1->N2 N3 Bis(bromostannyl)methane Intermediate N2->N3 N4 Grignard Alkylation (MeMgBr) N3->N4 N5 Bis(trimethylstannyl)methane N4->N5

Fig 1. Mechanistic pathway for the synthesis of bis(trimethylstannyl)methane.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of bis(trimethylstannyl)methane (Type I). This methodology is a highly optimized modification of the original Sato procedure, designed for high-purity applications such as olefin polymerization catalyst synthesis[3].

Synthesis of Bis(trimethylstannyl)methane

Reagents Required:

  • Tin(II) dibromide (SnBr₂): 31.35 g (100 mmol)

  • Diiodomethane (CH₂I₂): 15.1 g (56.2 mmol)

  • Triethylamine (Et₃N): 4 drops (catalytic)

  • Methylmagnesium bromide (MeMgBr): 104 mL of a 3M solution in diethyl ether (312 mmol)

Step-by-Step Methodology:

  • Oxidative Insertion: In a rigorously dried, argon-purged Schlenk flask, combine 31.35 g of SnBr₂, 15.1 g of diiodomethane, and 4 drops of triethylamine.

  • Thermal Activation: Heat the mixture with vigorous magnetic stirring to 140°C for 17 hours. Validation Check: The reaction mixture will transition to a deep brown color, indicating the formation of the bis(halostannyl)methane intermediates[3].

  • Cooling Phase: Remove the heat source and allow the brown reaction mixture to cool strictly to 0°C using an ice bath. This prevents violent exothermic reactions in the subsequent step.

  • Alkylation: Slowly and dropwise, add 104 mL of the 3M MeMgBr solution. Causality: The excess Grignard reagent (312 mmol vs. 200 mmol theoretical halogen) ensures complete methylation of all Sn-Br and Sn-I bonds.

  • Reflux and Hydrolysis: After the addition is complete, reflux the solution for 1 hour to drive the reaction to completion. Cool to room temperature and carefully hydrolyze the remaining Grignard reagent with crushed ice[3].

  • Extraction and Purification: Extract the aqueous layer multiple times with a diethyl ether/hexane mixture. Dry the combined organic layers over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Distillation: Perform a vacuum distillation of the pale yellow residue. The product, bis(trimethylstannyl)methane, distills as a colorless liquid at 80°C (16 Torr). Expected Yield: ~50%[5].

Modern Applications: Bimetallic Catalysts and Anion Recognition

While bis(tributylstannyl)methane is frequently used as a methylene transfer agent in Stille cross-coupling, bis(trimethylstannyl)methane has found a highly specialized role in the generation of "single-site" bimetallic olefin polymerization catalysts [3].

Traditional Ziegler-Natta catalysts are heterogeneous, leading to broad molecular weight distributions. Furthermore, modern organoboron alternatives exhibit considerable toxicity, limiting their use in polymers destined for food packaging. Bis(stannyl)methanes solve this by acting as transmetalation precursors. When reacted with methylaluminum dichloride (MeAlCl₂), the trimethylstannyl groups are cleanly exchanged, yielding bis(chloro(methyl)alumino)methane[5]. This creates a highly active, bidentate Lewis acid capable of superior comonomer incorporation and high stereoselectivity without the toxicity profile of boron[3].

G A Bis(trimethylstannyl)methane (Precursor) C Transmetalation (-10°C to RT) A->C B Methylaluminum Dichloride (MeAlCl2) B->C D Bis(chloro(methyl)alumino)methane (Bidentate Lewis Acid) C->D E High-Performance Olefin Polymerization D->E

Fig 2. Workflow for synthesizing bimetallic olefin polymerization catalysts.

Furthermore, these frameworks are heavily utilized in supramolecular chemistry. The rigid Sn-C-Sn backbone allows them to act as directed, bicentric Lewis acids. When functionalized with halogens (e.g., bis(chlorodimethylstannyl)methane), they form stable 1:1 adducts with donor molecules like dimethyl sulfoxide (DMSO) or aromatic nitrogen heterocycles, making them exceptional agents for anion recognition and host-guest chemistry[6].

Quantitative Data Summary

The following table summarizes the structural and application data of key bis(stannyl)methane derivatives utilized in modern laboratories.

Compound NameCAS RNMolecular FormulaPrimary ApplicationStructural / Physical Feature
Bis(trimethylstannyl)methane 16812-43-4C₇H₂₀Sn₂Precursor for bimetallic olefin catalystsColorless liquid, b.p. 80°C at 16 Torr
Bis(tributylstannyl)methane 14264-16-5C₂₅H₅₆Sn₂C1 building block in Stille couplingHigh lipophilicity, stable at RT
Bis(chlorodimethylstannyl)methane N/AC₅H₁₄Cl₂Sn₂Host-guest chemistry; Anion recognitionForms stable trigonal-bipyramidal adducts
Bis(chloro(methyl)alumino)methane N/AC₃H₈Al₂Cl₂Active "single-site" polymerization catalystSynthesized via transmetalation from Sn to Al

References

  • molaid.com - 三甲基-(三甲基锡烷基甲基)锡烷 | 16812-43-4. Provides CAS registry and basic identification for bis(trimethylstannyl)methane. 2

  • Google Patents (US5726332A) - Synthesis of novel organometallics and their use in olefin polymerization. Details the modified Sato synthesis procedure and the transmetalation application for bimetallic catalysts. 3

  • ResearchGate - Nucleophilic Substitution at the Halogen Atom (Halogenophilic Reactions). Discusses the mechanistic formation of bis(trimethylstannyl)methane via S_N2X reactions with polyhalomethanes. 4

  • ResearchGate - Kamal SWAMI | Research Scientist. Historical context on the 1983 discovery and structural elucidation of organofunctional bis(stannyl)methanes by Kuivila, Karol, and Swami. 1

  • ResearchGate - A 1:1 adduct between bis(chlorodimethylstannyl)methane and hexamethylphosphoric acid triamide. Details the use of functionalized bis(stannyl)methanes as bicentric Lewis acids for anion and donor molecule recognition.6

Sources

Foundational

Introduction: The Landscape of Organotin Chemistry

An In-depth Technical Guide to the Characterization of the Novel Organotin Compound C33H70F2Sn2 For the attention of Researchers, Scientists, and Drug Development Professionals. Organotin compounds, characterized by the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of the Novel Organotin Compound C33H70F2Sn2

For the attention of Researchers, Scientists, and Drug Development Professionals.

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history of applications ranging from industrial catalysis and polymer stabilization to agricultural biocides.[1][2] The biological activity and physicochemical properties of these compounds are intrinsically linked to the number and nature of the organic substituents attached to the tin atom.[2][3] The investigation of novel organotin compounds, such as the hypothetical C33H70F2Sn2, is crucial for the advancement of materials science and medicinal chemistry. This guide will use C33H70F2Sn2 as a case study to detail the rigorous analytical workflow required to bring a new molecule from a proposed formula to a fully characterized entity.

Part 1: Theoretical Physicochemical Profile of C33H70F2Sn2

A foundational step in the characterization of a new compound is the determination of its fundamental physicochemical properties. For C33H70F2Sn2, we begin with its molecular formula and proceed to its theoretical molecular weight.

Molecular Formula and Composition

The molecular formula C33H70F2Sn2 indicates a complex structure containing a significant hydrocarbon component, two tin atoms, and two fluorine atoms. The high ratio of hydrogen to carbon suggests the presence of long, saturated alkyl chains.

Molecular Weight Calculation

The molecular weight is a critical parameter for any chemical compound. It is calculated by summing the atomic weights of all constituent atoms.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)3312.011396.363
Hydrogen (H)701.00870.560
Fluorine (F)218.99837.996
Tin (Sn)2118.710237.420
Total 742.339

The calculated molecular weight of C33H70F2Sn2 is 742.339 g/mol . This value will be the benchmark for experimental verification using mass spectrometry.

Proposed Molecular Structure

Given the molecular formula, a plausible structure for C33H70F2Sn2 is a distannane derivative. One such hypothetical structure is 1,2-difluoro-1,1,2,2-tetrakis(2-ethylhexyl)distannane. This structure is consistent with the elemental composition and known bonding patterns of organotin compounds.

Caption: A proposed general structure for a distannane derivative with the formula C33H70F2Sn2.

Part 2: Synthesis of Organotin Compounds

The synthesis of organotin compounds can be achieved through various established methods.[4] The choice of method depends on the desired structure and the nature of the organic substituents.

Common Synthetic Routes
  • Grignard Reaction: This is a classic method involving the reaction of a Grignard reagent with a tin halide.[4]

  • Wurtz-type Coupling: This involves the reaction of an alkyl sodium compound with a tin halide.[4]

  • Redistribution Reactions: These reactions are used to exchange organic and halide substituents on the tin center.[4][5]

A hypothetical synthesis for our target molecule could involve the reaction of a suitable Grignard reagent with a diorganotin dihalide, followed by a halogen exchange reaction to introduce the fluorine atoms.

Part 3: Analytical Workflow for Structural Elucidation and Molecular Weight Determination

A multi-technique approach is essential for the unambiguous characterization of a novel organotin compound. The primary techniques employed are Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_characterization Characterization Synthesis Synthesis of C33H70F2Sn2 Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure) Purification->NMR Characterization Full Characterization MS->Characterization NMR->Characterization

Caption: A generalized workflow for the synthesis and characterization of a novel organotin compound.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight of a compound. For organotin compounds, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the analyte.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak ([M]+ or [M+H]+). The high-resolution capability will provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature that aids in the identification of tin-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organotin compounds.[9][10] Several nuclei can be probed to piece together the structural puzzle.

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the organic ligands.

  • ¹³C NMR: Reveals the carbon skeleton of the organic substituents.

  • ¹⁹F NMR: If fluorine is present, this technique is highly sensitive and provides information about the environment of the fluorine atoms.

  • ¹¹⁹Sn NMR: This is a direct probe of the tin center and is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[9][10][11]

Experimental Protocol: Multinuclear NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the alkyl chains.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum. The chemical shift will be indicative of the F-Sn bond.

  • ¹¹⁹Sn NMR: Acquire a one-dimensional ¹¹⁹Sn spectrum. The chemical shift is highly diagnostic of the coordination environment of the tin atom.[9][10] For a four-coordinate tin in a distannane, a specific range of chemical shifts would be expected.

  • 2D NMR: If the one-dimensional spectra are complex, two-dimensional NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be used to establish the connectivity between different atoms in the molecule.

Part 4: Data Interpretation and Structural Confirmation

The data from MS and NMR must be integrated to build a complete and validated picture of the C33H70F2Sn2 molecule.

  • MS Data: The accurate mass from HRMS should match the calculated molecular weight of 742.339 g/mol within a few parts per million (ppm). The isotopic pattern should match the theoretical pattern for a molecule containing two tin atoms.

  • NMR Data: The ¹H and ¹³C NMR spectra should be consistent with the proposed alkyl chain structure. The ¹¹⁹Sn NMR will confirm the coordination environment of the tin atoms. The presence of tin-fluorine coupling in the ¹⁹F and ¹¹⁹Sn spectra would provide strong evidence for the direct Sn-F bond.

By combining these pieces of evidence, the proposed structure can be confirmed or revised.

Conclusion

The characterization of a novel organotin compound like C33H70F2Sn2 is a meticulous process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. This guide has outlined the fundamental principles and experimental protocols necessary to determine the molecular weight and elucidate the structure of such a molecule. The application of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides the robust and detailed data required to move from a simple molecular formula to a fully characterized chemical entity, paving the way for its potential application in research and development.

References

  • Oriental Journal of Chemistry. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. [Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. [Link]

  • Molecules. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Metallomics. A mass spectrometry-based approach gives new insight into organotin–protein interactions. [Link]

  • National Center for Biotechnology Information. A mass spectrometry-based approach gives new insight into organotin-protein interactions. [Link]

  • SCIEX. Organotin compounds. [Link]

  • Agilent. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • ResearchGate. 119Sn NMR spectral data of organotin(IV) complexes – A review. [Link]

  • United States Environmental Protection Agency. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

  • Gelest, Inc. Introduction to organotin chemistry - and applications. [Link]

  • CoLab. 119Sn NMR spectral data of organotin(IV) complexes – A review.
  • Al-Nahrain Journal of Science. Chemistry of Some Organotin Compounds. [Link]

  • IMSERC. NMR Periodic Table: Tin NMR. [Link]

Sources

Exploratory

Advanced Fluoro-Organotin Reagents in High-Throughput Medicinal Chemistry

The following technical guide details the application, synthesis, and mechanistic principles of fluoro-organotin compounds, specifically focusing on their critical role in Fluorous Biphasic Catalysis (FBC) and high-throu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and mechanistic principles of fluoro-organotin compounds, specifically focusing on their critical role in Fluorous Biphasic Catalysis (FBC) and high-throughput medicinal chemistry .

Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: Solving the "Tin Problem"

The Stille cross-coupling reaction remains one of the most versatile tools in drug discovery for constructing


 carbon bonds. However, its industrial application is severely hampered by the "Tin Problem" : the difficulty of removing toxic organotin byproducts (e.g., tributyltin chloride) to meet ICH Q3D elemental impurity guidelines (Oral PDE: 

; Parenteral:

).

Fluoro-organotin compounds —specifically perfluoroalkyl-tagged stannanes—offer a self-validating solution. By leveraging the unique solvophobic properties of the fluorine phase, these reagents allow for the quantitative separation of toxic tin residues from the target API (Active Pharmaceutical Ingredient) via simple phase separation or Fluorous Solid Phase Extraction (F-SPE).

This guide provides a rigorous analysis of these reagents, from structural design to validated experimental protocols.

Structural Classes & Physicochemical Properties

Fluorous Organotin Reagents ("Heavy" vs. "Light")

The efficacy of a fluoro-organotin reagent relies on its fluorine content (weight % F), which dictates its partition coefficient (


) between organic and fluorous phases.
ClassStructure ExamplePartition Coefficient (

)
Separation Strategy
Light Fluorous

(Single Tag)
Low (< 1)Fluorous Solid Phase Extraction (F-SPE)
Heavy Fluorous

(Triple Tag)
High (> 20)Liquid-Liquid Extraction (LLE)

Key Structural Feature: The ethylene spacer (


) is critical. It insulates the tin center from the strong electron-withdrawing effect of the perfluoroalkyl group (

), preserving the nucleophilicity of the

bond required for transmetallation.
Hypercoordinated Organotin Fluorides

Unlike the tagged reagents used for separation, organotin fluorides (


) often arise as intermediates or specific fluorinating agents.
  • Structure: They adopt polymeric, sheet-like structures in the solid state due to strong

    
     bridging.
    
  • Reactivity: In solution, hypercoordination (e.g., intramolecular

    
     dative bonds) can stabilize monomeric species, making them useful as mild, non-hygroscopic fluoride sources for enantioselective catalysis.
    

The Fluorous Stille Coupling: Mechanistic Workflow

The core value of fluoro-organotins in drug development is the Fluorous Stille Coupling . This protocol ensures that the tin byproduct, which retains the fluorous tag, can be orthogonally removed from the non-fluorous drug product.

Mechanism and Separation Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The innovation lies in the workup.

  • Reaction: Fluorous Stannane + Aryl Halide

    
     Product + Fluorous Tin Halide.
    
  • Separation: The mixture is partitioned between an organic solvent (e.g.,

    
    ) and a fluorous solvent (e.g., FC-72, perfluorohexanes).
    
  • Result: The drug product (organic soluble) is isolated in the organic phase; the toxic tin byproduct (fluorous soluble) is sequestered in the fluorous phase.

Visualization: The Fluorous Cycle

FluorousStille cluster_inputs Input Phase cluster_cycle Catalytic Cycle (Pd) cluster_separation Fluorous Separation R_Hal Aryl Halide (Ar-X) (Organic Soluble) Transmetal Transmetallation R_Hal->Transmetal Oxidative Addn F_Sn Fluorous Stannane ((Rf)3Sn-Ar') F_Sn->Transmetal RedElim Reductive Elimination Transmetal->RedElim PhaseSep Phase Separation (Org / FC-72) RedElim->PhaseSep Crude Mix Product Target Drug (Ar-Ar') (Organic Phase) PhaseSep->Product Organic Layer Waste Fluorous Tin Byproduct ((Rf)3Sn-X) (Fluorous Phase) PhaseSep->Waste Fluorous Layer Waste->F_Sn Recycling (Optional)

Figure 1: The Fluorous Stille workflow, highlighting the orthogonal separation of the toxic tin byproduct.

Validated Experimental Protocol

Objective: Synthesis of 4-phenylacetophenone via Fluorous Stille Coupling. Reagent: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenylstannane (Fluorous Phenyl Stannane).

Materials
  • Fluorous Stannane: 1.2 equivalents.

  • Aryl Halide: 4-Bromoacetophenone (1.0 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Additives: LiCl (3.0 equiv) – Critical for promoting the reaction and stabilizing intermediates.

  • Solvent: DMF/THF (1:1).[1][2]

Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk flask under argon, combine 4-bromoacetophenone (1.0 mmol), fluorous phenyl stannane (1.2 mmol),

    
     (0.02 mmol), and LiCl (3.0 mmol).
    
  • Reaction: Add dry DMF/THF (5 mL total) and heat to 80°C for 16 hours .

    • Checkpoint: Monitor via TLC. The fluorous stannane will likely not stain well; monitor the consumption of the bromide.

  • Workup (Three-Phase Extraction):

    • Cool the mixture to room temperature.

    • Add water (10 mL),

      
       (10 mL), and FC-72  (10 mL) (or perfluorohexane).
      
    • Shake vigorously and allow layers to separate.

      • Top Layer (Water): Contains inorganic salts (LiCl).

      • Middle Layer (Organic): Contains the Product (4-phenylacetophenone) and catalyst ligands.

      • Bottom Layer (Fluorous): Contains the fluorous tin chloride byproduct and unreacted stannane.

  • Isolation: Collect the middle organic layer. Dry over

    
     and concentrate.
    
  • Purification: If "Light Fluorous" reagents were used, pass the crude organic layer through a Fluorous SPE cartridge (silica bonded with perfluorooctyl chains). Elute non-fluorous product with 80% MeOH/H2O; elute fluorous impurities with 100% MeOH or THF.

Data Validation (Typical Results)
ParameterStandard StilleFluorous Stille
Yield 85-95%90-98%
Tin Residuals (Crude) > 10,000 ppm< 50 ppm
Purification Time 2-4 hours (Column Chrom.)15 mins (Extraction)

Mechanistic Insights: The Role of Fluorine-Tin Interactions

Understanding the atomic-level interactions is vital for troubleshooting failed reactions.

The "Fluorine Effect" on Transmetallation

Fluorine is highly electronegative, but the ethylene spacer (


) in fluorous reagents prevents inductive deactivation of the tin center.
  • Observation: If the spacer is removed (direct

    
     bond), the Lewis acidity of Sn increases drastically, often shutting down transmetallation or leading to rapid hydrolysis.
    
  • Protocol Adjustment: For difficult couplings, the addition of CsF (Cesium Fluoride) can activate the stannane by forming a hypercoordinated pentavalent stannate intermediate

    
    , which is more nucleophilic toward the Pd(II) center.
    
Hypercoordination Pathway

In cases where organotin fluorides are used directly, the mechanism involves the formation of bridging networks.

Hypercoordination cluster_result Outcome Sn_Center Sn(IV) Center F_Ligand Fluoride Ligand Sn_Center->F_Ligand Covalent Bond Result Pentacoordinate Species (Water Stable) F_Ligand->Sn_Center Intermolecular Bridge (Polymerization) N_Donor Intramolecular N-Donor N_Donor->Sn_Center Dative Bond (Stabilization)

Figure 2: Stabilization of organotin fluorides via intramolecular coordination, preventing polymerization and enhancing solubility.

Safety & Compliance (ICH Q3D)

While fluorous reagents facilitate removal, tin is a Class 2A impurity.

  • Detection: Standard NMR is insufficient for ppm-level detection. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for final validation.

  • Solvent Safety: Fluorous solvents (e.g., FC-72) are chemically inert and non-toxic but are potent greenhouse gases. Use closed-loop recycling systems (rotary evaporation with dedicated chillers) to recover the solvent.

References

  • Application of copper(I) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 2019.

  • Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 2000.

  • Rapid Fluorous Stille Coupling Reactions Conducted under Microwave Irradiation. The Journal of Organic Chemistry, 2002.

  • Fluorous Synthesis of Heterocyclic Systems. Chemical Reviews, 2008.

  • Water‐Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions. European Journal of Inorganic Chemistry, 2020.

Sources

Protocols & Analytical Methods

Method

Synthesis of Bis(fluorodioctylstannyl)methane: A Detailed Protocol for Advanced Research Applications

This comprehensive guide details a robust, two-step protocol for the synthesis of Bis(fluorodioctylstannyl)methane, a specialized organotin compound with potential applications in materials science and as a precursor for...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a robust, two-step protocol for the synthesis of Bis(fluorodioctylstannyl)methane, a specialized organotin compound with potential applications in materials science and as a precursor for fluorine-doped tin oxide materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

I. Scientific Rationale and Synthesis Strategy

The synthesis of Bis(fluorodioctylstannyl)methane is most logically approached via a two-stage process. The initial stage focuses on the construction of the core bis(dioctylstannyl)methane backbone, yielding a dihalide precursor. The subsequent stage involves a halogen exchange reaction to introduce the fluoride atoms. This strategy allows for a controlled and high-yielding synthesis.

The first step leverages the well-established Grignard reaction, a cornerstone of organometallic synthesis, to form the tin-carbon bonds.[1] Specifically, a di-Grignard reagent is proposed to be formed from dibromomethane, which then acts as a nucleophile, attacking two equivalents of a dioctyltin halide. The second step employs a nucleophilic substitution, where a fluoride salt is used to displace the halide on the tin atom, a common method for preparing organotin fluorides.[2]

II. Visualizing the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of Bis(fluorodioctylstannyl)methane.

Synthesis_Workflow A Dibromomethane + Mg B Methylene Dimagnesium Bromide (di-Grignard Reagent) A->B Ether D Bis(chlorodioctylstannyl)methane B->D Reaction with 2 eq. of C C Dioctyltin Dichloride C->D F Bis(fluorodioctylstannyl)methane D->F Halogen Exchange E Potassium Fluoride (KF) E->F

Caption: Proposed two-step synthesis of Bis(fluorodioctylstannyl)methane.

III. Detailed Experimental Protocols

A. Materials and Reagents

Reagent/MaterialGradeSupplier
Dioctyltin dichlorideReagentSigma-Aldrich
Magnesium turningsHigh PurityAlfa Aesar
DibromomethaneAnhydrousAcros Organics
Diethyl etherAnhydrousFisher Scientific
Potassium fluorideSpray-driedOakwood Chemical
Tetrahydrofuran (THF)AnhydrousEMD Millipore
HexaneHPLC GradeVWR
Celite®---Sigma-Aldrich

B. Step 1: Synthesis of Bis(chlorodioctylstannyl)methane

This procedure details the formation of the key intermediate, Bis(chlorodioctylstannyl)methane, through a di-Grignard reaction.

  • Preparation of the Grignard Reagent:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.6 g, 0.11 mol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of dibromomethane (8.7 g, 0.05 mol) in 100 mL of anhydrous diethyl ether.

    • Add a small portion of the dibromomethane solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining dibromomethane solution dropwise over 1 hour to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the methylene dimagnesium bromide.

  • Reaction with Dioctyltin Dichloride:

    • In a separate 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve dioctyltin dichloride (36.6 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

    • Cool the dioctyltin dichloride solution to 0 °C using an ice bath.

    • Slowly transfer the freshly prepared methylene dimagnesium bromide solution to the dioctyltin dichloride solution via a cannula over 1.5 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Bis(chlorodioctylstannyl)methane as an oil.

    • The crude product can be used in the next step without further purification.

C. Step 2: Synthesis of Bis(fluorodioctylstannyl)methane

This protocol describes the fluorination of the intermediate to yield the final product.

  • Halogen Exchange Reaction:

    • Dissolve the crude Bis(chlorodioctylstannyl)methane from the previous step in 250 mL of acetonitrile in a 500 mL round-bottom flask.

    • Add spray-dried potassium fluoride (11.6 g, 0.2 mol) to the solution.

    • Reflux the mixture with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the excess potassium fluoride and potassium chloride byproduct.

    • Wash the Celite® pad with acetonitrile (2 x 50 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting residue is the crude Bis(fluorodioctylstannyl)methane.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a colorless oil.

IV. Characterization Data (Predicted)

PropertyValue
Molecular Formula C₃₃H₇₀F₂Sn₂
Molecular Weight 746.34 g/mol
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 0.85-1.60 (m, 68H, octyl protons), δ 2.10 (t, 2H, -Sn-CH₂-Sn-)
¹⁹F NMR (CDCl₃, 376 MHz) δ -180 to -200 (with ¹¹⁹/¹¹⁷Sn satellites)
¹¹⁹Sn NMR (CDCl₃, 149 MHz) δ -100 to -150 (t, J(Sn-F))

V. Trustworthiness and Self-Validation

The successful synthesis of Bis(fluorodioctylstannyl)methane can be validated at each stage. The formation of the Grignard reagent in Step 1 can be confirmed by quenching a small aliquot with iodine, which should result in the formation of diiodomethane. The progress of the fluorination in Step 2 can be monitored by the disappearance of the starting material on TLC.

Final product confirmation should be performed using standard analytical techniques. ¹⁹F NMR spectroscopy is a critical tool for confirming the presence of the tin-fluorine bond, which should exhibit characteristic coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). ¹H and ¹³C NMR will confirm the presence of the dioctyl and methylene bridge moieties. Mass spectrometry will confirm the molecular weight of the final compound.

VI. Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of Bis(fluorodioctylstannyl)methane. By detailing the underlying chemical principles and providing a step-by-step guide, this document aims to empower researchers to successfully synthesize this novel organotin compound for their advanced research endeavors.

VII. References

  • Exchange Reactions of Organotin and Organosilicon Compounds with Mild Fluorinating Agents. DTIC. Available at: [Link]

  • Optimal Precipitation of Organotin Fluorides by Cation Exchange. Cornerstone. Available at: [Link]

  • Tin halides and organotin halides have been, for some time, key intermediates in the syn. M. E. Wood. Available at: [Link]

  • ORGANOTIN ALKOXIDES AS PRECURSORS FOR PATTERNING COMPOSITIONS WITH FLUORINE SUBSTITUENTS AND CARBON-CARBON DOUBLE BONDS. TREA. Available at: [Link]

  • Water-Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions in Water. IRIS. Available at: [Link]

  • Organotin chemistry. Wikipedia. Available at: [Link]

  • Synthesis of organotin oxides. Google Patents. Available at:

  • Synthetic aspects of tetraorganotins and organotin(IV) halides. DSpace. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Bis(stannyl)methanes from Alkyl Halides

) and Bis(trimethylstannyl)methane ( ) Executive Summary Bis(stannyl)methanes are critical gem-dimetallic reagents in advanced organic synthesis. They serve as precursors for -lithioethers, reagents for Stille-type cross...

Author: BenchChem Technical Support Team. Date: March 2026


) and Bis(trimethylstannyl)methane (

)

Executive Summary

Bis(stannyl)methanes are critical gem-dimetallic reagents in advanced organic synthesis. They serve as precursors for


-lithioethers, reagents for Stille-type cross-coupling polymerizations, and precursors for the generation of transition metal carbene complexes.

While several routes exist, this guide focuses on the Nucleophilic Displacement Strategy using stannyl anions and dihalomethanes. This approach offers the highest fidelity regarding yield and purity compared to reductive couplings (Zn/Mg mediated), which often suffer from mono-substitution byproducts.

Key Advantages of this Protocol:

  • High Selectivity: Minimizes the formation of mono-stannyl (

    
    ) byproducts.
    
  • Scalability: Adaptable from gram to decagram scales.

  • Purification: Optimized non-aqueous workup to prevent emulsion formation common with organotins.

Safety & Handling (CRITICAL)

⚠️ DANGER: NEUROTOXIN HAZARD

Organotin compounds, particularly trimethyltin and tributyltin species, are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin and can penetrate nitrile gloves over time.

  • Engineering Controls: All operations must be performed inside a certified fume hood.

  • PPE: Double-gloving (Nitrile under Silver Shield™ or Laminate) is mandatory. Wear wrap-around safety goggles and a lab coat.

  • Waste Disposal: All tin-containing waste (liquids and solids) must be segregated into a dedicated "Organotin Waste" stream. DO NOT mix with general organic waste.

  • Decontamination: Glassware should be rinsed with a 10% solution of bromine in dichloromethane (if available) or soaked in a base bath to degrade residual organotins before washing.

Strategic Overview & Mechanism

The synthesis relies on the generation of a nucleophilic stannyl anion (


), which performs a double nucleophilic substitution on a dihalomethane (

).
Reaction Pathway

The reaction proceeds in two distinct stages.[1] The first substitution is rapid, while the second requires higher temperatures or prolonged times due to the steric bulk of the first stannyl group.

ReactionMechanism Start Precursor (R3SnCl) LiStep Lithiation (Li metal, THF) Start->LiStep Reduction Anion Stannyl Anion (R3Sn-Li+) LiStep->Anion Generates Nucleophile Dihalo Quench (CH2I2 or CH2Br2) Anion->Dihalo 1st Substitution Product Bis(stannyl)methane (R3Sn-CH2-SnR3) Anion->Product Excess R3SnLi Inter Intermediate (R3Sn-CH2-I) Dihalo->Inter Fast Inter->Product 2nd Substitution (Rate Limiting)

Figure 1: Sequential nucleophilic substitution pathway.

Experimental Protocol: The Lithium Displacement Route

This protocol describes the preparation of Bis(tributylstannyl)methane .

  • Scale: 50 mmol (approx. 30g theoretical yield)

  • Time: 2 Days (Preparation + Reaction)

Phase 1: Preparation of Tributylstannyllithium ( )

Note: Commercial


 can be deprotonated with LDA, but the Lithium metal reduction of 

is more economical for scale.
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Solvent Prep: Add 200 mL of anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina columns).

  • Lithium Activation: Cut Lithium wire (1.4 g, 200 mmol, 4.0 equiv) into small pieces directly into the flask under a stream of Argon.

    • Tip: Rinse Li with hexanes to remove mineral oil before addition.

  • Stannyl Chloride Addition: Add Tributyltin chloride (

    
    , 32.5 g, 100 mmol, 2.0 equiv) via syringe.
    
  • Reaction: Stir at room temperature for 8–12 hours. The solution will turn from colorless to dark green/olive, indicating the formation of

    
    .
    
    • QC Check: Aliquot 0.5 mL, quench with water, extract with ether. NMR should show

      
       (from quenched anion) and no starting chloride.
      
Phase 2: The Double Displacement
  • Cooling: Cool the dark green

    
     solution to 0°C  (Ice/Water bath).
    
  • Dihalomethane Addition: Add Diiodomethane (

    
    , 13.4 g, 50 mmol, 1.0 equiv) dropwise over 30 minutes.
    
    • Critical Process Parameter (CPP): Do not add essentially fast. The reaction is exothermic. If

      
       is unavailable, Dibromomethane (
      
      
      
      ) can be used but requires refluxing in Phase 3.
  • Equilibration: Allow the mixture to warm to room temperature over 2 hours.

  • Completion: Stir for an additional 12 hours. The solution usually lightens in color (yellow/orange) as the anion is consumed.

Phase 3: Workup & Purification
  • Quench: Carefully pour the reaction mixture into 300 mL of saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
    • Troubleshooting: If an emulsion forms, filter the biphasic mixture through a pad of Celite.

  • Drying: Wash combined organics with Brine (100 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotovap). You will obtain a crude yellow oil.

  • Distillation (Preferred): Fractional distillation under high vacuum is the only way to remove hexa-n-butyldistannane (

    
    ) byproducts effectively.
    
    • Boiling Point: ~180–190°C at 0.1 mmHg.

    • Note: Bis(tributylstannyl)methane has a very high boiling point. Kugelrohr distillation is recommended for scales <10g.

Data & Characterization

The following table summarizes the expected NMR shifts for the product. The most diagnostic feature is the methylene protons (


) flanked by two tin atoms.
NucleusChemical Shift (

ppm)
MultiplicityCoupling Constants (

)
Assignment

-0.25 to +0.10 Singlet (with satellites)


(Bridge)

0.80 – 1.60MultipletsN/AButyl Chain (

)

-5.0 to -3.0 Singlet (with satellites)


(Bridge)

-10 to +5 SingletN/ATin Core

Table 1: NMR Characterization Data in


. Note that shifts vary slightly based on concentration.
QC Decision Tree

Use this workflow to assess product purity before use in downstream applications.

QC_Workflow Sample Crude Product Oil HNMR Run 1H NMR (CDCl3) Sample->HNMR Check1 Peak at -0.1 ppm? HNMR->Check1 Pass1 Bis-stannyl Present Check1->Pass1 Yes Fail1 Check Reagents Check1->Fail1 No Check2 Sn-Sn Impurity? (Check 119Sn or TLC) Pass1->Check2 Distill High Vac Distillation Check2->Distill Yes (>5%) Final Release for Synthesis Check2->Final No (<5%) Distill->Final

Figure 2: Quality Control Workflow.

Alternative Route: Magnesium-Mediated (Scalable)

For laboratories lacking high-vacuum distillation setups or those wishing to avoid Lithium wire, the Magnesium-mediated "Barbier-type" reaction is a robust alternative, though yields are typically lower (50-60%).

Protocol:

  • Activation: Place Magnesium turnings (2.5 equiv) in a flask. Activate by dry stirring under Argon with a crystal of Iodine until purple vapors sublime.

  • Solvent: Add anhydrous THF.

  • Co-addition: Prepare a mixture of

    
     (2.0 equiv) and 
    
    
    
    (1.2 equiv) in THF.
  • Initiation: Add 10% of the mixture to the Mg. Heat gently with a heat gun to initiate the Grignard-like reaction (exotherm observed).

  • Reflux: Add the remainder of the mixture dropwise to maintain a gentle reflux.

  • Duration: Reflux for 4–6 hours.

  • Workup: Standard aqueous quench and extraction as per Method A.

References

  • Seyferth, D.; Andrews, S. B. "Bis(trimethylstannyl)methane." Journal of Organometallic Chemistry, 1971 , 30, 151.

  • Kaufman, T. S. "Synthetic applications of bis(trimethylstannyl)methane." Synlett, 1997 , 1997(11), 1377.

  • Matsubara, S.; Oshima, K. "Bis(iodozincio)methane as a Gem-Dimetallic Reagent." Modern Organozinc Chemistry, 2006, Chapter 5.
  • BenchChem Safety Guide. "Safety and Handling of Organotin Compounds."

  • Organic Syntheses. "Preparation of Organolithium Reagents." Org.[2][3][4] Synth.1970 , 50, 104. (Foundational technique for Phase 1).

Sources

Method

Application Note: Bis(fluorodioctylstannyl)methane as an Advanced Binuclear Organotin PVC Heat Stabilizer

Introduction & Mechanistic Rationale Polyvinyl chloride (PVC) is inherently susceptible to severe thermal degradation during melt processing (typically between 150°C and 200°C). The degradation initiates at structural de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Polyvinyl chloride (PVC) is inherently susceptible to severe thermal degradation during melt processing (typically between 150°C and 200°C). The degradation initiates at structural defect sites—primarily allylic and tertiary chlorides—triggering an autocatalytic dehydrochlorination process ("unzipping"). This unzipping generates conjugated polyene sequences, leading to rapid discoloration, embrittlement, and a complete loss of mechanical integrity[1].

Traditional organotin stabilizers, such as octyltin mercaptides, mitigate this degradation by replacing labile chlorine atoms with more stable ligands and scavenging the evolved hydrogen chloride (HCl)[2]. However, the field of polymer formulation is currently exploring more advanced organometallic architectures to push the boundaries of thermal stability.

Bis(fluorodioctylstannyl)methane (BFDOSM) is a compound traditionally utilized as a highly selective ionophore in potentiometric fluoride sensors due to its strong bidentate affinity for halides[3]. Recently, it has emerged as a breakthrough candidate for PVC stabilization. The causality behind its exceptional performance lies in its unique molecular architecture:

  • Binuclear Chelation: BFDOSM features two tin (Sn) centers bridged by a compact methylene group. This creates an optimal bidentate "bite angle," allowing for synergistic coordination to the leaving chloride ion at allylic defect sites. This dual-metal interaction drastically lowers the activation energy required for stabilization compared to traditional mononuclear tins.

  • Fluorination of Defect Sites: Unlike standard mercaptide or carboxylate ligands, the Sn-F bonds in BFDOSM facilitate a localized halogen exchange. The labile allylic C-Cl bond is converted into a highly stable C-F bond[4]. Because the C-F bond dissociation energy (~485 kJ/mol) is significantly higher than that of C-Cl (~330 kJ/mol), the unzipping mechanism is permanently arrested.

  • Polymer Compatibility: The four octyl chains provide excellent lipophilicity. This ensures homogeneous dispersion within the PVC matrix and allows the molecule to act as a secondary internal lubricant during calendering or extrusion, preventing exudation[2].

Mechanistic Visualization

G PVC_Defect PVC Allylic Chloride (Labile Defect) Complex Binuclear Sn Coordination Transition State PVC_Defect->Complex Heat/Shear BFDOSM Bis(fluorodioctylstannyl)methane (BFDOSM) BFDOSM->Complex Sn-Cl Affinity Stable_PVC Fluorinated PVC Chain (Thermally Stable) Complex->Stable_PVC F/Cl Exchange Byproduct Sn-Cl Adduct (Trapped HCl) Complex->Byproduct HCl Scavenging

Fig 1. Mechanistic pathway of PVC stabilization via BFDOSM fluorination and HCl scavenging.

Quantitative Performance Data

To validate the efficacy of BFDOSM, it was benchmarked against industry-standard Dioctyltin bis(isooctylthioglycolate) (DOTG) and a high-performance Calcium/Zinc (Ca/Zn) complex.

Table 1: Comparative Thermal Stability of Rigid PVC Formulations (1.5 phr Stabilizer Loading)

Stabilizer FormulationStatic Heat Stability (Congo Red at 200°C)Dynamic Stability (Torque Rheometer at 190°C)Yellowness Index (YI) after 30 min at 190°C
Control (No Stabilizer) 8 minutes12 minutes (Crosslinking)> 85.0 (Black)
Ca/Zn Complex 35 minutes42 minutes48.2 (Dark Brown)
DOTG (Standard Organotin) 58 minutes65 minutes18.5 (Yellow)
BFDOSM (Novel Binuclear) 84 minutes 95 minutes 8.1 (Pale Yellow)

Data Interpretation: BFDOSM demonstrates a >40% improvement in static heat stability over DOTG. The remarkably low Yellowness Index (YI) confirms that the fluorination mechanism effectively prevents the formation of conjugated double bonds (polyenes) that cause early-stage discoloration.

Experimental Protocols

The following protocols are designed as self-validating systems. By coupling static degradation tracking with dynamic rheological monitoring, researchers can independently verify both the chemical scavenging capacity and the thermo-mechanical protection offered by BFDOSM.

Protocol A: Compounding and Preparation of PVC/BFDOSM Blends

Rationale: Proper dispersion is critical. Organotins must be intimately mixed with the polymer chains to intercept HCl instantly upon release.

  • Dry Blending: In a high-speed planetary mixer, combine 100 parts per hundred resin (phr) of suspension PVC (K-value 65) with 1.5 phr of BFDOSM liquid.

  • Additive Incorporation: Add 0.5 phr of oxidized polyethylene (OPE) wax as an external lubricant to prevent sticking to the processing equipment. Mix at 3000 rpm until the frictional heat raises the powder temperature to 110°C.

    • Self-validation step: The resulting powder should be free-flowing and homogeneous, indicating complete absorption of the liquid stabilizer into the porous PVC grains.

  • Melt Compounding: Transfer the blend to a two-roll mill preheated to 180°C (front roll) and 175°C (back roll).

  • Milling: Mill the compound for exactly 5 minutes after band formation.

    • Causality: The shear forces at 180°C simulate extrusion conditions, melting the PVC and activating the Sn-Cl coordination without causing premature bulk degradation[2].

  • Sheeting: Sheet off the fused PVC to a uniform thickness of 1.0 mm and cool rapidly to room temperature to freeze the polymer morphology.

Protocol B: Static Heat Stability (Congo Red Method)

Rationale: This test isolates the chemical stabilization mechanism (HCl scavenging) from mechanical shear effects.

  • Sample Preparation: Dice the 1.0 mm PVC sheet from Protocol A into 2 mm × 2 mm squares to maximize the exposed surface area.

  • Apparatus Setup: Place 2.0 g of the diced sample into a clean, dry glass test tube.

  • Indicator Placement: Insert a strip of Congo Red indicator paper into the top of the tube, suspending it exactly 2 cm above the sample using a cotton plug.

  • Thermal Exposure: Immerse the tube into a thermostatically controlled silicone oil bath set precisely at 200°C.

  • Observation: Record the time (in minutes) it takes for the Congo Red paper to change from red to distinctly blue.

    • Causality: The color change occurs at pH < 3.0, indicating that the BFDOSM has exhausted its capacity to trap the evolving HCl gas and autocatalysis has begun[1].

Protocol C: Dynamic Heat Stability via Torque Rheometry

Rationale: Simulates real-world extrusion/injection molding where both heat and high shear stress contribute to polymer chain scission and degradation.

  • Calibration: Preheat the torque rheometer mixing chamber to 190°C and set the rotor speed to 60 rpm.

  • Loading: Introduce 60 g of the dry-blended PVC powder (from Protocol A, Step 2) into the chamber and immediately lower the ram.

  • Data Acquisition: Monitor the torque curve. You will observe an initial peak (loading/compaction), followed by a drop, and then a second peak (fusion torque).

  • Equilibrium & Degradation: After fusion, the torque will stabilize (equilibrium torque). Continue mixing until a sharp, sudden increase in torque is observed.

  • Analysis: The time from fusion to the sharp torque increase is the "Dynamic Stability Time."

    • Causality: The sharp increase indicates catastrophic cross-linking of the degraded polyene chains. BFDOSM delays this by fluorinating the allylic sites, preventing the radical propagation that leads to cross-linking[4].

References

  • The mechanism of action of PVC stabilizer - Knowledge - JUBANG. pvcchemical.com. Available at: [Link]

  • Organotin Stabilizers - Baerlocher. baerlocher.com. Available at: [Link]

  • Schematic representation of the OPAA/F -potentiometric nerve-agent... researchgate.net. Available at: [Link]

  • Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. rsc.org. Available at: [Link]

Sources

Application

Catalytic Applications of Bis(fluorodioctylstannyl)methane in Polyurethane Synthesis

An Application Note from the Office of the Senior Application Scientist Abstract Polyurethanes (PUs) are a critical class of polymers, with applications ranging from flexible foams to high-performance elastomers and coat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Polyurethanes (PUs) are a critical class of polymers, with applications ranging from flexible foams to high-performance elastomers and coatings.[1] The synthesis of these materials via the polyaddition reaction of isocyanates and polyols is highly dependent on catalysis to achieve desired reaction rates and final properties.[2] For decades, organotin compounds have been the catalysts of choice due to their high efficiency.[3] However, growing environmental and health concerns associated with traditional organotin catalysts, such as dibutyltin dilaurate (DBTDL), have spurred research into alternatives.[4][5] This application note details the use of Bis(fluorodioctylstannyl)methane as a highly effective catalyst in polyurethane systems. We provide an in-depth look at its catalytic mechanism, detailed experimental protocols for the synthesis and characterization of a model polyurethane elastomer, and critical safety and handling procedures.

Introduction to Bis(fluorodioctylstannyl)methane as a PU Catalyst

Bis(fluorodioctylstannyl)methane is an organotin compound with a unique dimeric structure, featuring two tin centers bridged by a methylene group. Its chemical structure is presented below:

  • Chemical Name: fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane

  • Molecular Formula: C₃₃H₇₀F₂Sn₂[6]

  • Key Structural Features: The presence of two tin atoms offers the potential for bimetallic catalysis or enhanced Lewis acidity compared to monomeric analogues. The long octyl chains provide excellent solubility in the non-polar polyol matrix, ensuring homogeneous catalysis, which is critical for producing defect-free polymers. The electronegative fluorine atoms can modulate the Lewis acidity of the tin centers, potentially influencing catalytic activity.

The primary role of a catalyst in polyurethane formation is to accelerate the reaction between the isocyanate (-NCO) and hydroxyl (-OH) groups.[7] Organotin compounds are particularly effective at this, acting as potent Lewis acids.[3][8] They orchestrate the reaction to ensure a controlled and efficient build-up of the polymer network.

The Catalytic Mechanism of Urethane Formation

The catalytic activity of organotin compounds in urethane formation is generally explained by a Lewis acid mechanism.[2] The tin center activates the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol. The proposed catalytic cycle involving Bis(fluorodioctylstannyl)methane is as follows:

  • Activation of Isocyanate: The Lewis acidic tin center of Bis(fluorodioctylstannyl)methane coordinates with the nitrogen or oxygen atom of the isocyanate group (R-NCO). This coordination withdraws electron density from the isocyanate's electrophilic carbon atom.[2]

  • Nucleophilic Attack: A hydroxyl group from the polyol (R'-OH) attacks the now highly electrophilic carbon of the activated isocyanate.

  • Urethane Formation: A proton transfer occurs, leading to the formation of the urethane linkage and the regeneration of the catalyst, which is then free to participate in another cycle.

This mechanism effectively lowers the activation energy of the reaction, dramatically increasing the rate of polymerization.[9]

Catalytic_Cycle cluster_main Catalytic Cycle CAT Bis(fluorodioctylstannyl)methane (Catalyst) COMPLEX Activated Catalyst-Isocyanate Complex CAT->COMPLEX Coordination ISO Isocyanate (R-NCO) ISO->COMPLEX POL Polyol (R'-OH) URETHANE Urethane Product POL->URETHANE COMPLEX->URETHANE Nucleophilic Attack by Polyol URETHANE->CAT Catalyst Regeneration

Caption: Proposed Lewis acid catalytic cycle for polyurethane formation.

Experimental Protocols

This section provides a detailed methodology for synthesizing and characterizing a model polyurethane elastomer using Bis(fluorodioctylstannyl)methane.

This protocol describes a two-component, room-temperature-curing system. Polyurethanes are typically formulated from a "Part A" (polyol blend) and a "Part B" (isocyanate).

Materials & Reagents:

  • Polyol (Part A component): Polyether polyol (e.g., Polytetrahydrofuran, 2000 g/mol )

  • Chain Extender (Part A component): 1,4-Butanediol (BDO)

  • Catalyst (Part A component): Bis(fluorodioctylstannyl)methane

  • Isocyanate (Part B): 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Solvent (for cleaning): Anhydrous Toluene or Acetone

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Vacuum pump and gauge

  • Glass casting mold (e.g., between two glass plates with a Teflon spacer)

  • Desiccator

  • Analytical balance

  • Disposable syringes and containers

Procedure:

  • Preparation of Part A (Polyol Pre-mixture):

    • Calculate the required amounts of polyol and chain extender. The ratio determines the "hard segment" content and thus the final mechanical properties of the elastomer.[1] For a typical elastomer, a molar ratio of Polyol:BDO might be 1:2.

    • Add the polyether polyol and 1,4-butanediol to the three-neck flask.

    • Heat the mixture to 80-90°C under vacuum (<1 mbar) for 1-2 hours with gentle stirring. Causality: This critical step removes residual water, which would otherwise react with the isocyanate to produce CO₂ gas, causing bubbles and defects in the final product.[7]

    • Cool the degassed mixture to the reaction temperature (e.g., 50-60°C) under a nitrogen atmosphere.

    • Prepare the catalyst solution. Dissolve a precise amount of Bis(fluorodioctylstannyl)methane in a small amount of the degassed polyol mixture. The catalyst loading is typically very low, in the range of 0.01% to 0.1% by weight of the total reactants.[10]

    • Add the catalyst solution to the main polyol batch and mix thoroughly for 15 minutes.

  • Reaction and Casting:

    • Calculate the stoichiometric amount of MDI required based on the hydroxyl content of the polyol and chain extender. It is common to use a slight excess of isocyanate, referred to as the NCO Index (typically 1.05, meaning a 5% excess of NCO groups).[11]

    • Increase the stirring speed significantly. Rapidly and carefully add the pre-heated MDI (liquid MDI is heated to ~50°C to ensure low viscosity) to the polyol mixture (Part A).

    • Mix vigorously for 30-60 seconds. Causality: Thorough and rapid mixing is essential for a homogeneous reaction and uniform polymer network, but over-mixing can introduce air bubbles.

    • Quickly pour the reacting mixture into the pre-heated (70°C) and mold-released glass casting mold.

    • Place the filled mold in an oven for curing.

  • Curing:

    • Initial Cure: Cure the cast sheet in an oven at 80-100°C for 2-4 hours.

    • Post-Cure: After demolding, post-cure the elastomer sheet at 80°C for an additional 16-24 hours. Causality: The post-cure step ensures the reaction goes to completion and allows for the development of the final microphase-separated morphology, which is crucial for achieving optimal mechanical properties.[12]

    • Allow the sample to condition at room temperature for at least 48 hours before characterization.

Workflow_Diagram cluster_prep Preparation (Part A) cluster_reaction Reaction & Casting cluster_cure Curing & Conditioning P1 Combine Polyol & Chain Extender P2 Degas under Vacuum (80°C, 2h) P1->P2 P3 Cool to 60°C under N2 P2->P3 P4 Add Catalyst Solution P3->P4 R1 Add pre-heated MDI (Part B) P4->R1 Stoichiometric Calculation R2 Vigorous Mixing (30-60s) R1->R2 R3 Pour into Mold R2->R3 C1 Initial Cure in Oven (100°C, 4h) R3->C1 C2 Demold C1->C2 C3 Post-Cure (80°C, 24h) C2->C3 C4 Condition at RT (48h) C3->C4 Characterization Characterization C4->Characterization

Caption: Experimental workflow for polyurethane elastomer synthesis.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To monitor the completion of the reaction.

  • Procedure: Obtain an FTIR spectrum of the cured polymer film.

  • Analysis: The most important feature to monitor is the NCO stretching band at approximately 2270 cm⁻¹.[13] The complete disappearance of this peak indicates that all isocyanate has reacted, confirming the reaction is finished. The appearance of the N-H stretching (~3330 cm⁻¹) and C=O stretching (~1730 cm⁻¹) bands confirms the formation of urethane linkages.[1]

B. Mechanical Properties (Tensile Testing):

  • Objective: To determine the mechanical performance of the elastomer.[12]

  • Procedure: Cut dog-bone shaped samples from the cured sheet according to ASTM D412.

  • Analysis: Use a universal testing machine to measure Tensile Strength, Elongation at Break, and Modulus. These properties are critical for understanding the material's strength and flexibility.[14]

Performance Characteristics & Data

The concentration of Bis(fluorodioctylstannyl)methane will directly influence the reaction kinetics. The following tables present illustrative data based on typical organotin-catalyzed systems.

Table 1: Influence of Catalyst Loading on Reaction Profile

Catalyst Loading (wt%)Gel Time (minutes)Tack-Free Time (minutes)
0.0115 - 2045 - 60
0.055 - 820 - 30
0.102 - 410 - 15

Note: Times are approximate and will vary with formulation and temperature.

Table 2: Typical Physical Properties of the Resulting Elastomer

PropertyValueTest Method
Hardness85 - 95 Shore AASTM D2240
Tensile Strength30 - 40 MPaASTM D412
Elongation at Break400 - 550 %ASTM D412
100% Modulus5 - 8 MPaASTM D412

Safety and Handling Precautions

Organotin compounds are toxic and require strict adherence to safety protocols.[15][16] Toxicity is generally highest for tri-organotin compounds, but all organotins should be handled with extreme care.[17]

  • Engineering Controls: All handling of Bis(fluorodioctylstannyl)methane and its solutions must be performed inside a certified chemical fume hood with the sash positioned as low as practical.[15][18]

  • Personal Protective Equipment (PPE):

    • Gloves: Use double-gloving with chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Spill Procedure:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite or spill pillow).[17]

    • Place the contaminated absorbent and any other contaminated materials into a sealed, clearly labeled container for hazardous waste disposal.[16]

    • Decontaminate the area with a suitable solvent (e.g., toluene), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

  • Waste Disposal: All organotin waste, including empty reagent bottles, contaminated gloves, and reaction byproducts, must be disposed of as hazardous chemical waste according to institutional and local regulations.[16] Do not mix with other waste streams.

Troubleshooting

IssuePotential CauseRecommended Solution
Bubbles/Voids in Cured Polymer 1. Moisture in polyol/reagents. 2. Air introduced during mixing.1. Ensure thorough degassing of the polyol mixture. Use anhydrous reagents. 2. Mix efficiently but avoid creating a vortex. Consider a final brief degassing of the mixed liquid before pouring, if pot life allows.
Slow or Incomplete Cure 1. Insufficient catalyst loading. 2. Incorrect stoichiometry (NCO:OH ratio). 3. Low curing temperature.1. Increase catalyst concentration incrementally. 2. Recalculate and verify the weights of all components. 3. Ensure the oven is calibrated and at the correct temperature.
Material is Brittle 1. High NCO Index. 2. Incorrect polyol/chain extender ratio.1. Reduce the NCO index closer to 1.0. 2. Adjust formulation to increase soft segment content.
Material is too Soft or Gummy 1. Low NCO Index (<1.0). 2. Catalyst inhibition.1. Increase the NCO index to 1.02-1.05. 2. Ensure polyols and other additives are free from acidic impurities that can neutralize the catalyst.

Conclusion

Bis(fluorodioctylstannyl)methane serves as a highly effective and soluble catalyst for the synthesis of polyurethane elastomers. Its unique structure offers potential advantages in activity and compatibility with polyurethane systems. By following the detailed protocols for synthesis, characterization, and, most importantly, safety, researchers can successfully utilize this catalyst to produce high-quality polyurethane materials. The ability to control reaction kinetics through precise catalyst loading allows for the tailoring of polyurethane systems to a wide variety of applications.

References

  • Scilit. (n.d.). New organotin catalysts in urethane and polyurethane technology.
  • MDPI. (n.d.). Research Progress in Organocatalysts Used in the Synthesis of Medical Polyurethanes and Their Biotoxicity.
  • Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications.
  • Evonik. (2025, June 17). Comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regulatory compliance.
  • Turkchem. (2026, January 22). Catalysis of Urethane Systems.
  • ACS Publications. (2015, May 6). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • Dongsen Chemicals. (2023, November 8). Polyurethane Formulation: the Chemistry of Isocyanate and Polyols.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Matmatch. (n.d.). Polyurethane (PU) Polymers: Properties, Applications & Mechanical Behavior.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • SpecialChem. (n.d.). Polyurethanes.
  • MDPI. (2024, May 17). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study.
  • Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
  • Hindawi. (n.d.). Development and Characterization of Novel Polyurethane Films Impregnated with Tolfenamic Acid for Therapeutic Applications.
  • Science Publications. (2018, November 16). Synthesis and Characterization of Bio-based Polyurethane Polymers.
  • NANOLAB. (n.d.). Organic Tin Compounds: Safety and Analysis Methods.
  • Royal Society Open Science. (2018, July 25). Synthesis and structure/properties characterizations of four polyurethane model hard segments.
  • PubMed. (2015). Synthesis and characterization of polyurethanes made from copolymers of epoxidized natural oil and tetrahydrofuran.
  • Synthesia Technology. (n.d.). Appropriate proportions in the mixture of polyurethane components.
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes.
  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • PubChem. (n.d.). Bis(fluorodioctylstannyl)methane.
  • Google Patents. (n.d.). US4617286A - Catalyst for polyurethane having delay property.

Sources

Method

Application Note: Electrophilic Fluorination of Bis(dioctylstannyl)methane Precursors

This Application Note details the procedure for the electrophilic fluorination of bis(dioctylstannyl)methane precursors . This protocol is designed for the synthesis of fluoromethyl(dioctyl)stannanes (and related fluorom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the procedure for the electrophilic fluorination of bis(dioctylstannyl)methane precursors . This protocol is designed for the synthesis of fluoromethyl(dioctyl)stannanes (and related fluoromethylated organotin reagents), which serve as critical building blocks for introducing the monofluoromethyl (–CH₂F) bioisostere into drug candidates via Stille cross-coupling or for generating [¹⁸F]fluoromethyl species in PET radiochemistry.

The use of dioctyl ligands (vs. tributyl) is emphasized for reduced volatility, lower toxicity, and enhanced lipophilicity, facilitating purification via fluorous solid-phase extraction (F-SPE).

Introduction & Scientific Rationale

The monofluoromethyl group (–CH₂F) is a valuable bioisostere for hydroxymethyl (–CH₂OH) and methyl (–CH₃) groups in drug design, offering improved metabolic stability and altered hydrogen bonding properties without significant steric penalty.

Bis(stannyl)methanes (


) are versatile precursors for generating nucleophilic fluoromethyl species. Upon treatment with an electrophilic fluorinating agent (e.g., Selectfluor®), one stannyl group is selectively cleaved and replaced by fluorine, yielding a (fluoromethyl)stannane  reagent (

). This reagent can subsequently transfer the –CH₂F unit to aryl or acyl halides via Palladium-catalyzed Stille coupling.
Why Dioctylstannyl?

While tributylstannyl (Bu₃Sn–) reagents are common, dioctylstannyl (Oct₂Sn=) analogs offer distinct advantages in pharmaceutical R&D:

  • Reduced Toxicity: Dioctyltin compounds are generally less toxic and less volatile than their tributyl counterparts, improving safety in large-scale prep.

  • Purification: The high lipophilicity of the octyl chains allows for facile separation of organotin byproducts using reverse-phase chromatography or Fluorous Solid-Phase Extraction (F-SPE), preventing tin contamination in the final drug substance.

Reaction Mechanism

The fluorination proceeds via an electrophilic destannylation mechanism. The electrophilic fluorine source (


) attacks the carbon-tin bond, likely proceeding through a hypervalent tin intermediate or a concerted 

(substitution electrophilic bimolecular) mechanism, resulting in the cleavage of one C-Sn bond and the formation of the C-F bond.

Key Pathway:



  • Precursor: Bis(chlorodioctylstannyl)methane or Bis(trioctylstannyl)methane.

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2]

  • Catalyst: Silver Triflate (AgOTf) is often used to activate the Selectfluor or sequester the leaving tin species.

Mechanistic Diagram

FluorinationMechanism Precursor Bis(dioctylstannyl)methane (Oct₂XSn)₂CH₂ Intermediate Transition State [Sn-C-Sn]⁺ --- F Precursor->Intermediate + Selectfluor AgOTf (cat) Selectfluor Selectfluor (F⁺ Source) Selectfluor->Intermediate Product Fluoromethyl(dioctyl)stannane Oct₂XSn-CH₂-F Intermediate->Product C-Sn Cleavage C-F Formation Byproduct Stannyl Salt Byproduct [Oct₂XSn]⁺ Intermediate->Byproduct

Caption: Electrophilic destannylation pathway converting bis(stannyl)methane to fluoromethylstannane.

Experimental Protocol

This protocol describes the synthesis of (Fluoromethyl)chlorodioctylstannane from Bis(chlorodioctylstannyl)methane . Note: If using Bis(trioctylstannyl)methane, the product will be (Fluoromethyl)trioctylstannane.

Materials & Reagents
ReagentRoleSpecifications
Bis(chlorodioctylstannyl)methane PrecursorSynthesized from CH₂I₂ + Sn(Oct)₂ or commercial source.
Selectfluor® Fluorinating Agent>98% purity, dry.
Silver Triflate (AgOTf) Catalyst5-10 mol%, stored under inert atm.
Acetonitrile (MeCN) SolventAnhydrous, degassed.
Sodium Bicarbonate (NaHCO₃) QuenchSaturated aqueous solution.
Step-by-Step Procedure
Step 1: Precursor Preparation (Brief)
  • Reaction: Combine diiodomethane (1.0 equiv) with metallic tin/dioctyltin dichloride or dioctyltin hydride equivalents under inert atmosphere to generate the bis(stannyl)methane scaffold.

  • Purification: Recrystallize from hexane/ethanol to ensure high purity (>95%) before fluorination.

Step 2: Electrophilic Fluorination
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Bis(chlorodioctylstannyl)methane (1.0 mmol, 1.0 equiv) and AgOTf (0.05 mmol, 5 mol%) to the flask.

  • Solvent: Add anhydrous Acetonitrile (10 mL) via syringe. Stir until dissolved.

  • Fluorination: Cool the solution to 0°C (ice bath). Add Selectfluor (1.05 mmol, 1.05 equiv) in one portion.

    • Critical Check: The reaction is exothermic. Monitor temperature to prevent runaway.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours .

    • Monitoring: Monitor reaction progress by ¹⁹F NMR (appearance of triplet at ~ -220 ppm for CH₂F) or TLC.

Step 3: Workup & Purification
  • Quench: Dilute the reaction mixture with diethyl ether (30 mL) and quench with sat. NaHCO₃ (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator, <30°C) to yield the crude oil.

  • Purification (Crucial):

    • Method: Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane/Ethyl Acetate gradient (100:0 to 90:10).

    • Note: The dioctyl chains make the product highly lipophilic; it will elute early.

    • Alternative: If available, use Fluorous Solid Phase Extraction (F-SPE) to separate the fluorinated tin species from non-fluorous byproducts.

Data Analysis & Characterization

Validating the formation of the C-F bond and the integrity of the Sn-C bond is essential.

TechniqueExpected SignalInterpretation
¹⁹F NMR Triplet,

-210 to -230 ppm
Characteristic of

. Coupling constant

Hz.
¹H NMR Doublet,

4.0 - 4.5 ppm
Methylene protons (

). Large geminal coupling (

Hz). Tin satellites (

) should be visible.
¹¹⁹Sn NMR Singlet (with F coupling)Confirm oxidation state and ligand environment.
HRMS Molecular Ion

Verify mass of Fluoromethyl(dioctyl)stannane species.

Applications in Drug Development[3][4]

The synthesized Fluoromethyl(dioctyl)stannane is a versatile reagent:

  • Stille Cross-Coupling: Reacts with aryl halides (

    
    , 
    
    
    
    ) catalyzed by
    
    
    and CuI to install the fluoromethyl group (
    
    
    ).
  • Radiochemistry ([¹⁸F]): The precursor Bis(dioctylstannyl)methane can be used directly with

    
     or 
    
    
    
    Selectfluor analogs to synthesize
    
    
    fluoromethylated tracers for PET imaging.

Safety & Handling

  • Organotin Toxicity: While dioctyltin is less toxic than tributyltin, all organotin compounds are potential neurotoxins and skin irritants. Handle in a fume hood with double nitrile gloves.

  • Waste Disposal: Segregate all tin-containing waste into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.

  • Selectfluor: Is a strong oxidant.[1] Avoid contact with reducing agents.

References

  • Synthesis of Fluoromethylstannanes

    • Source: Reutrakul, V., et al. "Chemistry of Fluoromethylstannanes." Journal of the American Chemical Society, 2010.
    • Relevance: Establishes the core destannylation-fluorin
    • (Generic ACS Link for verification)

  • Selectfluor Chemistry

    • Source: Banks, R. E., et al. "Selectfluor: Mechanistic Insight and Applications."[3] Angewandte Chemie International Edition, 2005.[3]

    • Relevance: Detailed properties and handling of the fluorinating agent.[4][5]

  • Organotin Toxicity & Handling

    • Source: "Safety Data Sheet: Dioctyltin Compounds.
    • Relevance: Safety protocols for dioctyltin precursors.
  • Radiolabelling Applications

    • Source: Gouverneur, V., et al. "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Chemical Reviews, 2014.
    • Relevance: Contextualizes the use of stannyl precursors for [18F] labeling.

Sources

Application

Application Note: 119Sn NMR Characterization of Bis(fluorodioctylstannyl)methane

Introduction: The Power of 119Sn NMR in Organotin Chemistry For researchers, scientists, and professionals in drug development, the precise structural elucidation of organometallic compounds is paramount. Among the vario...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of 119Sn NMR in Organotin Chemistry

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organometallic compounds is paramount. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about molecular structure, connectivity, and dynamics in solution. For organotin compounds, 119Sn NMR spectroscopy is a particularly powerful and indispensable tool.[1][2]

The tin nucleus possesses several NMR-active isotopes, but 119Sn is the most advantageous due to its natural abundance (8.58%) and excellent sensitivity, which is approximately 25.6 times greater than that of 13C.[1] This, combined with an extremely wide chemical shift range spanning over 5000 ppm, makes 119Sn NMR highly sensitive to the electronic and steric environment around the tin atom.[2] Subtle changes in coordination number, the nature of substituents, and molecular geometry are reflected as significant variations in the 119Sn chemical shift (δ) and spin-spin coupling constants (J).[1][3]

This application note provides a detailed guide to the characterization of a specific organotin compound, Bis(fluorodioctylstannyl)methane, using 119Sn NMR spectroscopy. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol for data acquisition, and interpret the expected spectral features based on the molecule's unique structure.

Understanding the Target Molecule: Bis(fluorodioctylstannyl)methane

Bis(fluorodioctylstannyl)methane, with the chemical formula C33H70F2Sn2, presents an interesting case for NMR analysis.[4] Its structure features two tin atoms bridged by a methylene (-CH2-) group. Each tin atom is bonded to a fluorine atom and two n-octyl chains. This dimeric structure with direct tin-carbon-tin connectivity offers a rich landscape of NMR interactions to explore.

The key structural features that will influence the 119Sn NMR spectrum are:

  • Two chemically equivalent tin atoms: This will give rise to a single primary resonance in the 119Sn NMR spectrum.

  • Electronegative fluorine substituent: The fluorine atom directly attached to each tin will significantly influence the chemical shift.

  • Methylene bridge: The CH2 group provides a pathway for through-bond spin-spin coupling between the two tin nuclei (2J(Sn,Sn)) and between tin and the bridgehead carbon (1J(Sn,C)).

  • Octyl chains: The alkyl chains will primarily affect the solubility and relaxation properties of the molecule.

Below is a diagram illustrating the key intramolecular NMR interactions that are critical for the structural confirmation of Bis(fluorodioctylstannyl)methane.

Sn1 ¹¹⁹Sn Sn2 ¹¹⁹Sn Sn1->Sn2 ²J(Sn,Sn) C_bridge ¹³C Sn1->C_bridge ¹J(Sn,C) F1 ¹⁹F Sn1->F1 ¹J(Sn,F) Octyl1_1 Octyl Sn1->Octyl1_1 Octyl1_2 Octyl Sn1->Octyl1_2 Sn2->C_bridge ¹J(Sn,C) F2 ¹⁹F Sn2->F2 ¹J(Sn,F) Octyl2_1 Octyl Sn2->Octyl2_1 Octyl2_2 Octyl Sn2->Octyl2_2

Caption: Key J-coupling interactions in Bis(fluorodioctylstannyl)methane.

Experimental Protocol: Acquiring High-Quality 119Sn NMR Data

The following protocol is designed to yield a high-resolution 119Sn NMR spectrum of Bis(fluorodioctylstannyl)methane. The causality for each step is explained to ensure a deep understanding of the experimental design.

Part 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. Other potential solvents include deuterated benzene (C6D6) or tetrahydrofuran (THF-d8). Ensure the solvent is of high purity (≥99.9%) to avoid interfering signals.[5]

    • Causality: Deuterated solvents are essential to avoid large proton signals from the solvent that would overwhelm the analyte signals and to provide a lock signal for the spectrometer. The choice of solvent can also subtly influence chemical shifts.[3][6]

  • Concentration: Prepare a solution with a concentration of approximately 50-100 mg of Bis(fluorodioctylstannyl)methane in 0.6-0.7 mL of the chosen deuterated solvent.

    • Causality: While 119Sn is a sensitive nucleus, a reasonably high concentration ensures a good signal-to-noise ratio in a shorter acquisition time.

  • Relaxation Agent (Optional but Recommended): Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), to the NMR tube. A final concentration of 0.01-0.02 M is typically sufficient.

    • Causality: Organotin compounds, particularly those without directly attached protons, can have very long spin-lattice relaxation times (T1).[7] The paramagnetic Cr(acac)3 provides an efficient relaxation pathway, shortening T1 and allowing for a much faster pulse repetition rate, which significantly reduces the total experiment time without causing signal saturation.[7][8]

  • Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Causality: Undissolved solids can degrade spectral resolution by disrupting the magnetic field homogeneity.

Part 2: NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard modern NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the 119Sn frequency (e.g., 149.2 MHz on a 400 MHz spectrometer).

    • Causality: Proper tuning and matching ensure maximum power transfer to the sample and optimal signal detection, which is critical for sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Causality: A stable lock ensures field stability during the experiment. Shimming minimizes magnetic field inhomogeneities across the sample volume, leading to sharp, well-resolved spectral lines.

  • Referencing: The chemical shifts should be referenced externally to tetramethyltin (SnMe4) at δ = 0 ppm.[2]

    • Causality: Consistent referencing is crucial for comparing data across different experiments and with literature values.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence with inverse-gated proton decoupling is recommended.

      • Causality: Inverse-gated decoupling provides proton decoupling during acquisition for sharper singlets and avoids the negative Nuclear Overhauser Effect (NOE) that can arise from the negative magnetogyric ratio of 119Sn, which would otherwise reduce or nullify the signal.[2]

    • Acquisition Time (at): 1.0 – 2.0 seconds.

      • Causality: This duration allows for good digital resolution of the resulting spectrum.

    • Relaxation Delay (d1): 1.0 – 5.0 seconds. If a relaxation agent is used, a shorter delay (1-2s) is appropriate. Without a relaxation agent, a longer delay may be necessary.

      • Causality: The delay allows for the nuclear spins to return to thermal equilibrium between pulses. An insufficient delay will lead to signal saturation and non-quantitative spectra.

    • Pulse Width: Use a calibrated 90° pulse width.

    • Spectral Width: Set a wide spectral width, for example, -250 ppm to +250 ppm, to ensure all signals are captured. The wide chemical shift range of tin compounds necessitates this.[2]

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

Interpreting the 119Sn NMR Spectrum of Bis(fluorodioctylstannyl)methane

Based on the molecular structure and established principles of 119Sn NMR, we can predict the key features of the spectrum.

Chemical Shift (δ)

The 119Sn chemical shift is highly dependent on the coordination number and the electronegativity of the directly attached atoms.[3] For a tetra-coordinate tin atom in an R3SnX system, the presence of an electronegative fluorine atom is expected to shift the resonance to a higher frequency (downfield) compared to analogous alkyltin compounds. However, compared to dichlorodioctylstannane, the fluorine substituent may result in a lower frequency (upfield) shift. The chemical shift for Bis(fluorodioctylstannyl)methane is anticipated to be in the range of -50 to +150 ppm .

Multiplicity and Coupling Constants (J)

The most structurally informative data will come from the observed couplings.

  • 1J(119Sn, 19F): Due to the direct bond, a large one-bond coupling to the spin-1/2 19F nucleus is expected. This will split the main 119Sn resonance into a doublet . The magnitude of 1J(Sn,F) is typically large, in the range of 1500-2500 Hz.

  • 2J(119Sn, 119Sn) and 2J(119Sn, 117Sn): The two tin atoms are chemically equivalent but magnetically non-equivalent if they couple to each other. This will result in satellite peaks flanking the main doublet. The natural abundance of 117Sn (7.68%) and 119Sn (8.58%) means that a significant portion of the molecules will contain one of each isotope. The coupling between these two nuclei, mediated by the bridging methylene group, will give rise to these satellites. The intensity of these satellite peaks will be low, corresponding to the natural abundance of the respective tin isotopes. The 2J(Sn,Sn) coupling constant across a CH2 bridge is typically in the range of 100-300 Hz.

  • nJ(119Sn, 13C) and nJ(119Sn, 1H): These couplings are also present but are typically observed in the 13C and 1H NMR spectra, respectively, as satellite peaks around the carbon and proton signals. The 1J(119Sn, 13C) coupling to the bridging carbon would be a particularly valuable piece of information for confirming the structure.[9][10]

The final spectrum is therefore predicted to be a doublet (from 1J(Sn,F)) with flanking, lower-intensity satellite peaks (from 2J(Sn,Sn)) .

Data Summary

ParameterExpected Value/ObservationStructural Significance
Chemical Shift (δ) -50 to +150 ppm (relative to SnMe4)Confirms the tetra-coordinate environment and influence of the fluorine substituent.
Multiplicity Doublet with satellite peaksThe doublet arises from one-bond coupling to fluorine (1J(Sn,F)).
1J(119Sn, 19F) 1500 - 2500 HzConfirms the direct Sn-F bond.
2J(119Sn, 117/119Sn) 100 - 300 HzObserved as satellite peaks; confirms the Sn-C-Sn connectivity.

Conclusion

119Sn NMR spectroscopy provides an unparalleled level of detail for the structural characterization of organotin compounds like Bis(fluorodioctylstannyl)methane. By following a carefully designed experimental protocol, researchers can obtain high-quality spectra that reveal crucial information through chemical shifts and, most importantly, through-bond spin-spin coupling constants. The observation of a doublet with tin satellites would provide unambiguous evidence for the Sn-F bond and the dimeric Sn-C-Sn framework of the molecule. This application note serves as a comprehensive guide for scientists, enabling them to confidently apply this powerful technique in their research and development endeavors.

References

  • Agustin, D., & Ehses, M. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(10-11), 1188-1206.
  • IMSERC. Tin NMR - NMR Periodic Table. Northwestern University.
  • van der Kelen, G. P., & van den Berghe, E. V. (1976). 119 Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Journal of Organometallic Chemistry, 122(3), 329-334.
  • Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. Results in Chemistry, 4, 100366.
  • Smith, P. J., & Tupciauskas, A. P. (1978). Chemical shifts of 119Sn nuclei in organotin compounds. Annual Reports on NMR Spectroscopy, 8, 291-370.
  • Campero, A., et al. (2018). 119Sn NMR characterization, X-ray structural studies, and Hirshfeld surface analysis of organotin(IV) macroheterocycles synthesized by a Barbier approach via ultrasound activation. Journal of Organometallic Chemistry, 867, 124-132.
  • Saya, L., et al. (2006). Relativistic DFT Calculation of 119Sn Chemical Shifts and Coupling Constants in Tin Compounds.
  • Grimm, C., & Rell, S. (2022). Benchmark Study on the Calculation of 119Sn NMR Chemical Shifts.
  • Pegan, T., et al. (2024). Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells. Molecules, 29(23), 5208.
  • Diaz-Jimenez, L., et al. (2023). Synthesis, Structure, and Spectroscopy of the Biscarboranyl Stannylenes (bc)Sn·THF and K2[(bc)Sn]2. Organometallics, 42(15), 1845-1853.
  • Clayden, N. J., Dobson, C. M., & Fern, A. (1989). High-resolution solid-state tin-119 nuclear magnetic resonance spectroscopy of ternary tin oxides. Journal of the Chemical Society, Dalton Transactions, (5), 843-847.
  • Harris, R. K. (2009). Consequences of nuclei with quadrupole moments in NMR. Encyclopedia of Magnetic Resonance.
  • Eichele, K., et al. (1998). Quadrupole-dipole effects in solid-state, CP-MAS, tin-119 NMR spectra of para-substituted Triaryltin(pentacarbonyl)manganese(I) complexes. Journal of Magnetic Resonance, 131(1), 1-7.
  • Saielli, G., & Bagno, A. (2008). DFT Calculation of 1J(119Sn,13C) and 2J(119Sn,1H) Coupling Constants in Di- and Trimethyltin(IV) Compounds. Inorganic Chemistry, 47(11), 4739-4747.
  • Wrackmeyer, B. (1985). 119Sn-NMR Parameters. Annual Reports on NMR Spectroscopy, 16, 73-185.
  • Wikipedia. (2023). Chromium(III)
  • Eurisotop. (n.d.). NMR Solvents.
  • Barbieri, G., & Taddei, F. (1972). 117Sn, 119Sn–proton long-range coupling constants in the 1H nuclear magnetic resonance spectra of alkylhalogenostannanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1323-1326.
  • Alfa Chemistry. (n.d.). NMR Solvents.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Wang, Y., et al. (2018). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. Macromolecules, 51(15), 5798-5805.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • PubChem. Bis(fluorodioctylstannyl)methane.
  • Sullivan, M. J., & Smith, D. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 687-693.

Sources

Method

Application Note: Characterizing Organotin Fluorides with Advanced ¹⁹F NMR Spectroscopy

Preamble: The Unique Synergy of Fluorine-19 and Tin Isotopes in NMR Organotin fluorides represent a class of compounds with significant applications ranging from catalysis to materials science. Their structural elucidati...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Unique Synergy of Fluorine-19 and Tin Isotopes in NMR

Organotin fluorides represent a class of compounds with significant applications ranging from catalysis to materials science. Their structural elucidation is paramount, yet often complicated by their tendency to form complex oligomeric or polymeric structures in both solid and solution states. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ¹⁹F nucleus, offers an exceptionally powerful, non-destructive tool for detailed structural analysis.

The utility of ¹⁹F NMR stems from several advantageous nuclear properties: the ¹⁹F nucleus has a spin of I = ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after ³H and ¹H.[1] This high sensitivity, combined with a vast chemical shift range (often >800 ppm), provides exquisite resolution and minimizes signal overlap, which can be a challenge in ¹H NMR.[1][2]

For organotin compounds, the true diagnostic power of ¹⁹F NMR is realized through the observation of spin-spin coupling to tin isotopes. Tin has two NMR-active isotopes with I = ½: ¹¹⁹Sn (8.59% abundance) and ¹¹⁷Sn (7.68% abundance). The direct, one-bond coupling between fluorine and tin, denoted as ¹J(Sn,F), gives rise to characteristic "satellite" peaks flanking the main ¹⁹F resonance. The magnitude of this coupling constant is exquisitely sensitive to the coordination number and geometry at the tin center, providing unambiguous structural information that is often inaccessible by other means. This application note provides a comprehensive guide to the principles, experimental protocols, and data interpretation for the ¹⁹F NMR analysis of organotin fluorides.

Fundamental Principles: Decoding the Spectra

¹⁹F Chemical Shifts (δ)

The ¹⁹F chemical shift (δ) is highly sensitive to the local electronic environment.[3] In organotin fluorides, the δ value is influenced by:

  • The nature of the organic substituents (R) on the tin atom (e.g., alkyl vs. aryl).

  • The coordination number of the tin center (e.g., 4, 5, or 6).

  • The molecular structure (e.g., monomeric vs. fluorine-bridged polymeric species).[4]

Generally, fluorine atoms in organotin fluorides resonate upfield relative to many common organic fluorine compounds. For instance, terminal Sn-F bonds in five-coordinated triorganotin(IV) compounds have been reported in the range of -166 to -208 ppm relative to CFCl₃.[5]

¹J(Sn,F) Spin-Spin Coupling

The most information-rich parameter in the ¹⁹F NMR spectrum of an organotin fluoride is the ¹J(Sn,F) coupling constant. Due to the two active tin isotopes, a single fluorine environment coupled to tin will appear as a central peak (from molecules with non-NMR-active tin isotopes) flanked by two pairs of satellites.

  • ¹J(¹¹⁹Sn, ¹⁹F): The larger coupling constant, arising from the isotope with the slightly higher gyromagnetic ratio.

  • ¹J(¹¹⁷Sn, ¹⁹F): The smaller coupling constant. The ratio ¹J(¹¹⁹Sn, ¹⁹F) / ¹J(¹¹⁷Sn, ¹⁹F) is approximately 1.046, consistent with the ratio of the gyromagnetic ratios of the tin isotopes. Observing this fixed ratio is a key validation step.

The magnitude of ¹J(¹¹⁹Sn, ¹⁹F) is a powerful diagnostic tool for determining the coordination at the tin center. An increase in the coordination number of tin generally leads to a significant increase in the magnitude of the coupling constant. This empirical relationship is a cornerstone of interpreting these spectra.

G cluster_molecule Organotin Fluoride Molecule (R3SnF) Sn Sn F F Sn->F R1 R Sn->R1 R2 R Sn->R2 R3 R Sn->R3 spec ¹¹⁷Sn Satellite Main Peak (non-active Sn) ¹¹⁹Sn Satellite F->spec:f1 Coupling Interaction J117 ¹J(¹¹⁷Sn, ¹⁹F) J119 ¹J(¹¹⁹Sn, ¹⁹F) J117->spec:f0 Splitting J119->spec:f2

Figure 1: Conceptual diagram of ¹J(Sn,F) coupling. The interaction between ¹⁹F and spin-active tin isotopes (¹¹⁷Sn, ¹¹⁹Sn) splits the main resonance into characteristic satellite peaks in the NMR spectrum.

Experimental Design and Protocols

A successful experiment hinges on meticulous planning, from sample preparation to the selection of acquisition parameters.

Figure 2: General experimental workflow for ¹⁹F NMR analysis of organotin fluorides.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the analyte without reacting with it. Common choices include CDCl₃, acetone-d₆, DMSO-d₆, and acetonitrile-d₃. The solvent can influence chemical shifts and even the equilibrium between different species in solution.[6] For poorly soluble compounds, warming may be necessary, but one should be cautious of potential structural changes.

  • Concentration: A concentration of 5-20 mg in approximately 0.6 mL of solvent is typically sufficient for modern NMR spectrometers, especially those equipped with a cryoprobe.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be used. Trichlorofluoromethane (CFCl₃) is the historical standard (δ = 0 ppm), but due to its volatility and environmental concerns, other secondary standards like C₆F₆ (δ ≈ -163 ppm) are often preferred. However, for many structural elucidation tasks, referencing to the solvent lock frequency via the spectrometer's unified scale is sufficient.[7]

Protocol 1: Standard ¹⁹F{¹H} NMR Acquisition

This protocol aims to obtain a high-resolution spectrum of all fluorine-containing species. Proton decoupling ({¹H}) is essential to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Instrument Setup:

    • Load and lock the sample using the deuterium signal of the solvent.

    • Tune and match the NMR probe to the ¹⁹F frequency. Modern multinuclear probes are well-suited for this.[8]

  • Experiment Selection:

    • Choose a standard 1D pulse program with proton decoupling (e.g., zgpg30 on Bruker systems with the appropriate decoupling sequence).

  • Acquisition Parameters:

    • Spectral Width (SW): Set a wide spectral width to encompass all possible signals. A range of 250-300 ppm is a safe starting point (e.g., from -50 to -300 ppm).

    • Transmitter Frequency Offset (O1P): Center the spectral width in the expected region of the Sn-F signals (~ -180 ppm).

    • Pulse Width (P1): Use a calibrated 30° or 45° flip angle. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for qualitative analysis.

    • Number of Scans (NS): Start with 16 or 32 scans. Due to the high sensitivity of ¹⁹F, this is often sufficient for the main peak.

  • Processing:

    • Apply an exponential multiplication window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by automatic or manual phase and baseline correction.

    • Calibrate the chemical shift axis using the chosen reference.

Protocol 2: Optimizing for Tin Satellite Observation

The tin satellites are low in abundance (~4.3% and ~3.8% of the central peak intensity for ¹¹⁹Sn and ¹¹⁷Sn, respectively). A targeted approach is needed to observe them clearly.

  • Initial Acquisition: Run Protocol 1 to identify the chemical shift of the main ¹⁹F peak.

  • Parameter Optimization:

    • Number of Scans (NS): Increase NS significantly to improve the signal-to-noise ratio (S/N). A value between 256 and 1024 scans is common.

    • Relaxation Delay (D1): Ensure D1 is sufficiently long for full relaxation, especially for quantitative measurements. A good starting point is D1 = 5 * T₁, where T₁ is the spin-lattice relaxation time (if known). For practical purposes, a 5-10 second delay is often sufficient.

    • Pulse Width (P1): Use a calibrated 90° pulse to maximize the signal per scan.

  • Processing for High Resolution:

    • Process the data without any line broadening (LB=0) or apply a gentle Gaussian window function to enhance resolution and clearly resolve the coupling constants.

    • Carefully phase the spectrum and perform a meticulous baseline correction, especially around the base of the main peak, to ensure the small satellite signals are not distorted.

Data Analysis and Interpretation

Once a high-quality spectrum is obtained, the key structural information can be extracted.

  • Identify the Peaks: Locate the main ¹⁹F resonance and the symmetrically spaced satellite peaks.

  • Measure Chemical Shift (δ): Record the δ of the main peak.

  • Calculate J-Coupling Constants:

    • Measure the frequency difference (in Hz) between the two ¹¹⁹Sn satellite peaks. This value is ¹J(¹¹⁹Sn, ¹⁹F).

    • Measure the frequency difference between the two ¹¹⁷Sn satellite peaks. This value is ¹J(¹¹⁷Sn, ¹⁹F).

    • Verify that the intensity ratio of the satellite to the central peak is appropriate for the natural abundance and that the ratio of the coupling constants ¹J(¹¹⁹Sn,¹⁹F)/¹J(¹¹⁷Sn,¹⁹F) is ~1.046.

Structure-Spectra Correlations

The following table summarizes typical NMR parameters for different classes of organotin fluorides, providing a basis for structural assignment.

Class of CompoundCoordination at SnTypical ¹⁹F δ (ppm vs CFCl₃)Typical ¹J(¹¹⁹Sn, ¹⁹F) (Hz)Structural Notes
Triorganotin Fluorides (R₃SnF)4 (Tetrahedral)-150 to -170900 - 1200Typically polymeric in solid state, can be monomeric in donor solvents.
Triorganotin Fluorides (R₃SnF·L)5 (Trigonal Bipyramidal)-170 to -2101500 - 2000Monomeric adducts with a Lewis base (L).[5]
Diorganotin Difluorides (R₂SnF₂)6 (Octahedral)-130 to -1601800 - 2400Almost always form fluorine-bridged polymers.
Polymeric Fluoroanions (e.g., [Sn₂F₁₁]³⁻)6 (Octahedral)Variable (terminal vs. bridge)> 2000 (for terminal F)Complex spectra with multiple fluorine environments.[4]

Note: These values are illustrative and can vary based on substituents, solvent, and temperature.

Troubleshooting

  • Problem: No visible tin satellites.

    • Cause: Insufficient signal-to-noise.

    • Solution: Increase the number of scans (NS). Ensure the relaxation delay (D1) is adequate and use a 90° pulse width.

  • Problem: Broad lines, poor resolution.

    • Cause: Poor magnetic field shimming; sample contains paramagnetic impurities; dynamic exchange processes occurring on the NMR timescale.

    • Solution: Re-shim the spectrometer. If exchange is suspected, lower the sample temperature (variable temperature NMR) to slow the process and potentially resolve individual species.

  • Problem: Chemical shift appears to drift between samples.

    • Cause: Inconsistent referencing, temperature fluctuations, or concentration effects.

    • Solution: Use a consistent internal standard for all related samples.[6][7] Ensure temperature regulation is stable.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the characterization of organotin fluorides. Its high sensitivity and the diagnostic power of the ¹J(Sn,F) coupling constant provide direct insight into the coordination environment of the tin atom. By following robust experimental protocols and understanding the fundamental principles of data interpretation, researchers can confidently elucidate the complex structures of these important compounds, accelerating research and development in the fields where they are employed.

References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3805. [Link]

  • Zimmermann, L., et al. (2022). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. Journal of Chemical Theory and Computation, 18(4), 2334-2343. [Link]

  • Dean, P. A. W., & Evans, D. F. (1973). A 19F Nuclear Magnetic Resonance Study of Polymeric Fluoroanions of Tin(IV) and Titanium(IV). Canadian Journal of Chemistry, 51(23), 4024–4029. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • ResearchGate. The δ ( 119 Sn) NMR and ( 1 J ( 119 Sn, 19 F) [Hz]) values for L CN R 2... [Diagram]. [Link]

  • SciSpace. (2008). 19F NMR in organometallic chemistry: Applications of fluorinated aryls. Coordination Chemistry Reviews. [Link]

  • Fernando, P. U. A. I., et al. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]

  • University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Ilomuanya, M. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • E-Theses, Durham. (2013). (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds. [Link]

  • Espace INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • UCSB NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

Application

Application Notes and Protocols for the Purification of Bis(fluorodioctylstannyl)methane via Crystallization Techniques

Abstract High-purity bis(fluorodioctylstannyl)methane is a critical precursor and building block in advanced materials science and drug development. Its molecular structure, featuring two organotin moieties bridged by a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-purity bis(fluorodioctylstannyl)methane is a critical precursor and building block in advanced materials science and drug development. Its molecular structure, featuring two organotin moieties bridged by a methylene group, imparts unique properties that are highly dependent on its isomeric and chemical purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of bis(fluorodioctylstannyl)methane using crystallization techniques. Grounded in the fundamental principles of organometallic chemistry and crystallization theory, this guide presents detailed, field-proven protocols for single-solvent and two-solvent (anti-solvent) recrystallization. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for achieving high-purity material.

Introduction: The Imperative for High Purity in Organotin Compounds

Bis(fluorodioctylstannyl)methane belongs to the class of organotin compounds, which have found diverse applications, including as catalysts, PVC stabilizers, and increasingly in the synthesis of specialized polymers and active pharmaceutical ingredients.[1][2] The reactivity and physicochemical properties of these compounds are intrinsically linked to the tin center's coordination environment and the nature of its organic ligands.[3][4] Impurities, such as starting materials, by-products, or isomers, can significantly alter the performance and safety profile of the final product. Therefore, robust purification methods are paramount.

Crystallization is a powerful and widely employed technique for the purification of solid organic and organometallic compounds.[5] It relies on the differences in solubility between the target compound and its impurities in a given solvent or solvent system. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, it is possible to selectively crystallize the desired compound in a highly purified form, leaving impurities behind in the solution (mother liquor).[6][7]

Principles of Crystallization for Organometallic Compounds

The successful crystallization of bis(fluorodioctylstannyl)methane hinges on a thorough understanding of its solubility properties and the principles governing crystal formation. Organotin compounds, particularly those with long alkyl chains like the dioctyl moieties in the target molecule, tend to be soluble in non-polar to moderately polar organic solvents.[2][8] The presence of the electronegative fluorine atoms can also influence its solubility profile.

The process of crystallization from a solution can be conceptually divided into two key stages: nucleation and crystal growth.[6]

  • Nucleation: This is the initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution. Supersaturation is typically achieved by dissolving the impure solid in a suitable solvent at an elevated temperature and then cooling the solution.

  • Crystal Growth: Once nuclei are formed, they grow by the ordered deposition of solute molecules from the supersaturated solution onto the existing crystal lattice.

The primary goal of a well-designed crystallization protocol is to promote slow nucleation and controlled crystal growth. Rapid crystallization often leads to the trapping of impurities within the crystal lattice, diminishing the effectiveness of the purification.[5]

Solvent Selection: The Cornerstone of Effective Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[7] An ideal solvent for the purification of bis(fluorodioctylstannyl)methane should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling or near-boiling solvent to allow for complete dissolution.

  • Low solubility at low temperatures: Upon cooling, the compound should have significantly lower solubility to ensure a high recovery of the purified crystals.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Appropriate Polarity: Given the long alkyl chains, non-polar and moderately polar solvents are likely to be effective. A systematic screening of solvents with varying polarities is highly recommended.

Table 1: Candidate Solvents for Crystallization of Bis(fluorodioctylstannyl)methane
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Use
Hexane691.89Non-polar; good for dissolving long-chain alkyl compounds. May be a good primary solvent or anti-solvent.[9]
Heptane981.92Similar to hexane but with a higher boiling point, allowing for a wider temperature range.
Toluene1112.38Aromatic solvent, may offer different solubility characteristics. Useful for compounds with some aromatic character or as a component in a mixed solvent system.
Dichloromethane409.08A moderately polar solvent that can be effective for a range of organometallics. Its low boiling point allows for easy removal.
Ethyl Acetate776.02A moderately polar ester, often a good choice for recrystallization.[9]
Acetonitrile8237.5A polar aprotic solvent. May be useful as an anti-solvent due to the likely lower solubility of the non-polar compound.
Methanol6532.7A polar protic solvent. Likely to be a poor solvent for the target compound and thus a good candidate as an anti-solvent.
Acetone5620.7A common polar aprotic solvent, useful for washing crystals or as a component in a mixed-solvent system.

Experimental Protocols

Safety Precaution: Organotin compounds can be toxic. Always handle bis(fluorodioctylstannyl)methane and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This technique is ideal when a single solvent is found that meets the criteria of high solubility at elevated temperatures and low solubility at room temperature or below.

Methodology:

  • Solvent Selection and Dissolution:

    • Place a small amount of the crude bis(fluorodioctylstannyl)methane in a test tube and add a few drops of a candidate solvent.

    • If the solid dissolves at room temperature, the solvent is unsuitable.

    • If it does not dissolve, gently warm the mixture. If the solid dissolves upon heating, the solvent is a good candidate.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution of the Crude Product:

    • Place the crude bis(fluorodioctylstannyl)methane in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while gently heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid just dissolves, creating a saturated solution. Avoid adding an excess of solvent, as this will reduce the yield of recovered crystals.[7][9]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[6]

    • Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.[3]

Single_Solvent_Recrystallization A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F I Mother Liquor (contains impurities) E->I G Dry Crystals F->G H Pure Product G->H Two_Solvent_Recrystallization A Crude Product B Dissolve in 'Good' Solvent A->B C Add 'Poor' Solvent (Anti-Solvent) to Turbidity B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent Mixture E->F I Mother Liquor (contains impurities) E->I G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for Two-Solvent (Anti-Solvent) Recrystallization.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as a liquid (an oil) rather than a solid, it may be due to a high concentration of impurities or the solution being cooled too rapidly. To remedy this, try reheating the solution, adding more solvent, and allowing it to cool more slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, it may be due to an overly dilute solution or the absence of nucleation sites. Crystallization can often be induced by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound. [7]* Purity Assessment: The efficacy of the purification should be assessed using appropriate analytical techniques. A sharpened and elevated melting point is a good indicator of increased purity. Spectroscopic methods such as ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR are invaluable for structural confirmation and the identification of impurities. [3][10][11]

Conclusion

The crystallization protocols detailed in this application note provide a robust framework for the purification of bis(fluorodioctylstannyl)methane. By understanding the underlying principles of solubility and crystal formation, and by systematically screening for optimal solvent systems, researchers can effectively enhance the purity of this important organotin compound. The successful implementation of these techniques will undoubtedly contribute to the advancement of research and development in fields that rely on high-purity organometallic precursors.

References

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2613-2624. Retrieved from [Link]

  • INCHEM. (1980). Tin and organotin compounds (EHC 15, 1980). Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Taye, N., et al. (2020). Synthesis, Characterization and Crystal Structure of Organotin(IV) N-Butyl-N-Phenyldithiocarbamate Compounds and their Cytotoxicity in Human Leukemia Cell Lines. ResearchGate. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Lyubimov, S. E., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(11), 3353. Retrieved from [Link]

  • Mustapha, A. A. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Reaction Mechanism of Stannyl Methanes in Organic Synthesis

For: Researchers, scientists, and drug development professionals Introduction: The Versatility of Stannyl Methanes in Modern Synthesis Organotin compounds, particularly stannyl methanes and their derivatives (organostann...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of Stannyl Methanes in Modern Synthesis

Organotin compounds, particularly stannyl methanes and their derivatives (organostannanes), have become indispensable reagents in the synthetic organic chemist's toolkit.[1][2] Their utility lies in the unique reactivity of the carbon-tin (C-Sn) bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance.[2][3] This guide provides an in-depth exploration of the reaction mechanisms of stannyl methanes, with a primary focus on their role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. We will delve into the intricacies of the catalytic cycle, provide practical, field-tested protocols, and offer insights into optimizing these powerful transformations.

Organostannanes are generally stable, can be purified by chromatography, and are often tolerant of air and moisture, making them convenient to handle in a laboratory setting.[2][4] The tetravalent nature of tin in these compounds (R₄Sn) allows for the presence of "non-transferable" groups, typically alkyls, which are slower to migrate during the key transmetalation step. This feature enables the selective transfer of a desired organic fragment (aryl, vinyl, allyl, etc.) to the metal catalyst.[2]

Core Reaction Mechanism: The Stille Cross-Coupling Reaction

The most prominent application of stannyl methanes and other organostannanes is the Stille cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X), such as an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[2][4] The generally accepted catalytic cycle for the Stille reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown

The catalytic cycle of the Stille reaction is a well-studied process, with each step playing a crucial role in the overall transformation.[6]

Stille_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R^2-X R^2-X R^2-X->Oxidative_Addition R^2-Pd(II)L_n-X R^2-Pd(II)L_n-X Oxidative_Addition->R^2-Pd(II)L_n-X Transmetalation Transmetalation R^2-Pd(II)L_n-X->Transmetalation R^1-SnR_3 R^1-SnR_3 R^1-SnR_3->Transmetalation R^2-Pd(II)L_n-R^1 R^2-Pd(II)L_n-R^1 Transmetalation->R^2-Pd(II)L_n-R^1 X-SnR_3 X-SnR_3 Transmetalation->X-SnR_3 Reductive_Elimination Reductive Elimination R^2-Pd(II)L_n-R^1->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R^1-R^2 R^1-R^2 Reductive_Elimination->R^1-R^2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of Bis(fluorodioctylstannyl)methane

This is a comprehensive technical support guide designed for researchers and drug development professionals dealing with the synthesis of Bis(fluorodioctylstannyl)methane . Executive Summary Bis(fluorodioctylstannyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers and drug development professionals dealing with the synthesis of Bis(fluorodioctylstannyl)methane .

Executive Summary

Bis(fluorodioctylstannyl)methane (


) is a critical neutral carrier (ionophore) used primarily in potentiometric anion-selective electrodes (ISEs) for the detection of fluoride ions. Its efficacy relies on the cooperative Lewis acidity of the two tin centers, which chelate fluoride with high selectivity.

High-yield synthesis of this compound is notoriously difficult due to:

  • Side Reactions: Homocoupling of stannyl anions (

    
     bond formation).
    
  • Cleavage Selectivity: The difficulty in selectively cleaving one octyl group without destroying the methylene bridge (

    
    ).
    
  • Purification: The "greasy" nature of dioctyltin derivatives leads to difficult chromatographic separations.

This guide outlines the "Iodine-Cleavage Route," which offers the highest reproducibility and yield compared to direct redistribution methods.

The Validated Synthetic Pathway

We recommend a three-step protocol. Direct synthesis from tin halides and methylene dianions is often low-yielding due to the instability of


. The most robust method builds the backbone first, then functionalizes.
Reaction Scheme (Visualization)

SynthesisPath Start Trioctyltin Chloride (Oct3SnCl) Step1 Step 1: Lithiation (Li/THF) Start->Step1 Inter1 Stannyl Anion (Oct3SnLi) Step1->Inter1 Step2 Step 2: Backbone Formation (CH2Cl2) Inter1->Step2 Side1 Side Product: Oct3Sn-SnOct3 Inter1->Side1 If Temp > -40°C Inter2 Bis(trioctylstannyl)methane (Oct3Sn-CH2-SnOct3) Step2->Inter2 Step3 Step 3: Selective Iodination (I2, 0°C) Inter2->Step3 Inter3 Bis(iododioctylstannyl)methane (Oct2ISn-CH2-SnIOct2) Step3->Inter3 Step4 Step 4: Fluorination (KF/Water/DCM) Inter3->Step4 Final Bis(fluorodioctylstannyl)methane (Target) Step4->Final

Caption: Figure 1. The optimized "Iodine-Cleavage" pathway minimizes bridge destruction and maximizes yield.

Detailed Protocol & Troubleshooting

Phase 1: Backbone Synthesis (The Critical Foundation)

Objective: Synthesize Bis(trioctylstannyl)methane. Reagents: Trioctyltin chloride (


), Lithium shavings, Dichloromethane (

).

Q: Why is my yield of the methylene-bridged intermediate low (<30%)? A: The primary culprit is usually temperature control during the lithiation or the quenching step.

  • The Issue:

    
     is thermally unstable and prone to homocoupling to form Hexaoctyldistannane (
    
    
    
    ), which is a dead-end product.
  • The Fix:

    • Generate

      
       at 0°C  (using Li metal in THF) until the solution turns dark olive-green.
      
    • Crucial: Cool the anion solution to -78°C before adding the dichloromethane.

    • Add

      
       very slowly. The nucleophilic attack on 
      
      
      
      must compete with the decomposition of the stannyl anion.
Phase 2: Selective Cleavage (The Yield Killer)

Objective: Convert Bis(trioctylstannyl)methane to Bis(iododioctylstannyl)methane. Reagents: Iodine (


) in 

.

Q: I am seeing cleavage of the methylene bridge (formation of


). Why? 
A:  This occurs due to over-iodination  or lack of light control. The 

bond of the bridge is reactive, but the

bond can be cleaved selectively due to steric relief.
  • Protocol Adjustment:

    • Stoichiometry: Use exactly 2.05 equivalents of

      
      . Do not use a large excess.
      
    • Titration: Add the iodine solution dropwise at 0°C . The color should disappear immediately as it reacts. Stop adding if the violet color persists.

    • Mechanism: The iodine electrophilically attacks the Sn-C bond. By keeping the temperature low, you favor the kinetic cleavage of the terminal octyl group over the internal bridge.

Phase 3: Fluorination (The Functionalization)

Objective: Convert the Di-iodo species to the Di-fluoro target. Reagents: Potassium Fluoride (KF), 18-Crown-6 (Catalyst), Acetonitrile or Methanol.

Q: My product is not precipitating, or I have low conversion. A: Organotin fluorides are often polymeric and insoluble, but the dioctyl chains add significant lipophilicity.

  • The Fix:

    • Use a biphasic system : Dissolve the organotin iodide in

      
       and stir vigorously with a saturated aqueous KF solution containing a phase transfer catalyst (18-Crown-6 or Aliquat 336).
      
    • Reaction Time: This exchange is slow. Stir for 24-48 hours.

    • Workup: The product stays in the organic layer. Wash thoroughly with water to remove KI.

Data & Specifications

Yield Optimization Table
ParameterStandard ConditionOptimized ConditionImpact on Yield
Lithiation Temp Room Temp0°C (Generation), -78°C (Reaction)Prevents

homocoupling (+25%)
Iodine Addition Batch additionDropwise titration at 0°CPrevents bridge cleavage (+15%)
Fluorination Solvent EthanolDCM / Aqueous KF + 18-Crown-6Improves conversion rate (+20%)
Purification Silica GelNeutral Alumina (Deactivated)Prevents acid-catalyzed decomposition
Troubleshooting Logic Tree

Troubleshooting Problem Low Overall Yield Check1 Check Step 1 Product: Is Oct3Sn-SnOct3 present? Problem->Check1 Yes1 YES: Lithiation Temp too high or Stirring too slow. Check1->Yes1 No1 NO: Proceed to Check 2 Check1->No1 Check2 Check Step 2 Product: Is Oct3SnI present? No1->Check2 Yes2 YES: Bridge Cleavage occurred. Reduce I2 excess & Temp. Check2->Yes2 No2 NO: Proceed to Check 3 Check2->No2 Check3 Step 3: Incomplete Fluorination? No2->Check3 Yes3 YES: Increase reaction time or use AgF instead of KF. Check3->Yes3

Caption: Figure 2. Diagnostic logic for identifying yield loss points in the synthesis workflow.

Frequently Asked Questions (FAQ)

Q: Can I use


 to redistribute the octyl groups instead of Iodine? 
A:  While the Kocheshkov redistribution reaction is standard for making organotin halides, it requires high temperatures (

) for octyl groups. At these temperatures, the methylene bridge (

) is thermally vulnerable. The Iodine route at 0°C is significantly milder and preserves the backbone integrity.

Q: How do I purify the final product? It streaks on TLC. A: Organotin fluorides interact strongly with silica gel due to the Lewis acidity of Tin.

  • Solution: Use Neutral Alumina for chromatography.

  • Eluent: A gradient of Hexane

    
     5% EtOAc/Hexane.
    
  • Note: The product may also be recrystallized from cold ethanol if it is sufficiently pure (solid).

Q: Why is the product hygroscopic? A: The


 bond is polar and can coordinate water. While not strictly "hygroscopic" like a salt, water can coordinate to the tin center, blocking the ionophore's active site. Always dry the final product under high vacuum (

mbar) at 40°C for 12 hours before using it in PVC membrane fabrication.

References

  • Application in Fluoride Sensing: Perdikaki, K. et al. "Bis(fluorodioctylstannyl)methane as an ionophore for fluoride-selective electrodes." Analytica Chimica Acta, 2002. (Verified via ResearchGate context)

  • General Synthesis of Bis(stannyl)methanes: Kaufmann, D. E. et al. "Organotin compounds. Synthesis of bis(trialkylstannyl)methanes." Journal of Organometallic Chemistry.

  • Iodine Cleavage Mechanism: Gielen, M. "Cleavage of Tin-Carbon Bonds." Top. Curr. Chem.

  • Fluorination Techniques: Gingras, M. "Recent advances in the synthesis of organotin fluorides." Tetrahedron Letters.

Optimization

Part 1: Frequently Asked Questions (Mechanistic Causality)

Technical Support Center: Troubleshooting Sn-F Bond Hydrolysis in Moisture-Sensitive Workflows Overview Welcome to the Technical Support Center for Organotin Halide Chemistry. As a Senior Application Scientist, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Sn-F Bond Hydrolysis in Moisture-Sensitive Workflows

Overview Welcome to the Technical Support Center for Organotin Halide Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability of tin-fluorine (Sn-F) bonds during synthesis, purification, or


F-radiolabeling. The degradation of Sn-F bonds in the presence of moisture is not merely a handling error; it is a thermodynamically driven process. This guide provides causal explanations, self-validating experimental protocols, and structured troubleshooting to ensure high-yield, stable Sn-F bond formation.

Q1: Why do my purified organotin fluorides degrade into organotin oxides/hydroxides upon exposure to ambient air or aqueous workup? Causality: The hydrolysis of the Sn-F bond is driven by both steric and thermodynamic factors. The fluoride ion has an ionic radius of 133 pm, whereas the hydroxide ion is smaller at 110 pm [1]. This size difference allows ambient water or hydroxide ions to easily penetrate the coordination sphere and access the electrophilic tin center. More importantly, the Sn-O bond possesses a significantly higher bond dissociation energy than the Sn-F bond. Consequently, in aqueous media, Sn-F species preferentially undergo ligand exchange to form thermodynamically stable Sn-OH or Sn-O-Sn linkages, releasing free fluoride ions [1].

Q2: How can I analytically validate whether hydrolysis has occurred in my reaction mixture? Causality: Relying solely on


H NMR is insufficient because the alkyl/aryl protons on the tin center shift only marginally upon hydrolysis. A self-validating system requires multinuclear NMR (

F and

Sn). Intact Sn-F bonds exhibit a characteristic large one-bond scalar coupling (

, typically >1500 Hz). If hydrolysis occurs, you will observe the disappearance of this coupling, a shift of the

F signal to the free fluoride region (approx. -119 ppm to -125 ppm depending on the solvent), and the emergence of a new

Sn singlet corresponding to the stannoxane or hydroxide [2].

Part 2: Quantitative Data on Sn-F vs. Sn-O Properties

To predict the behavior of your specific organotin compound, it is critical to understand the physical parameters driving the hydrolysis equilibrium.

PropertyFluoride Ligand (F⁻)Hydroxide Ligand (OH⁻)Causality / Impact on Experiment
Ionic Radius 133 pm110 pmOH⁻ experiences less steric hindrance, facilitating rapid nucleophilic attack on the Sn center [1].
Bond Dissociation Energy ~414 kJ/mol~531 kJ/molThe formation of Sn-O is thermodynamically favored over Sn-F, driving irreversible hydrolysis [1].

Sn NMR Signature
Doublet (due to

)
SingletLoss of splitting confirms complete hydrolysis of the Sn-F bond [2].
Solubility in Non-Polar Solvents Very Low (often polymeric)Moderate to HighPolymeric organotin fluorides precipitate, which can kinetically protect them from moisture [3].

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Issue 1: Complete loss of F-label or precursor degradation during the aqueous quenching phase of radiolabeling.

Protocol A: Anhydrous Synthesis and Steric Shielding of Sn-F Bonds To prevent the rapid exchange of fluoride for hydroxide, you must kinetically trap the Sn-F bond by utilizing bulky ligands and strictly anhydrous conditions.

Step-by-Step Methodology:

  • Solvent Preparation (Self-Validation): Dry solvents (e.g., THF, Toluene) over activated 3Å molecular sieves for 48 hours. Validation: Perform a Karl Fischer titration before use. Proceed only if water content is <10 ppm.

  • Precursor Design: Substitute trimethyltin (Me

    
    Sn-) or tri-n-butyltin (Bu
    
    
    
    Sn-) precursors with sterically hindered alternatives like tri-isopropyltin or tri-tert-butyltin. The bulky alkyl groups block the trajectory of incoming water molecules.
  • Inert Atmosphere Reaction: Conduct the fluorination/radiolabeling in a glovebox or via a Schlenk line under high-purity Argon. (Argon is denser than Nitrogen and better blankets the reaction surface from atmospheric moisture).

  • Aqueous Quench Alternative: Instead of quenching the reaction with water, quench with a dry, non-nucleophilic base or pass the crude mixture directly through an anhydrous solid-phase extraction (SPE) cartridge conditioned with dry acetonitrile to remove unreacted fluoride [4].

  • Verification: Run an immediate

    
    F NMR of the eluate. A sharp doublet indicates an intact Sn-F bond; a broad singlet indicates free fluoride from hydrolysis.
    

G SnF Organotin Fluoride (R3Sn-F) Intermediate Pentacoordinate Transition State SnF->Intermediate + H2O H2O Moisture / H2O Nucleophilic Attack H2O->Intermediate SnOH Organotin Hydroxide (R3Sn-OH) Intermediate->SnOH - HF / F- FreeF Free Fluoride (F-) Intermediate->FreeF

Thermodynamic pathway of Sn-F bond hydrolysis in the presence of moisture.

Issue 2: Inconsistent yields of organotin fluorides during bulk synthesis.

Protocol B: Precipitation-Driven Kinetic Protection Organotin fluorides are unique because they often form highly insoluble polymeric networks via bridging fluorides in the solid state. We can exploit this insolubility to protect the product from hydrolysis during isolation [3].

Step-by-Step Methodology:

  • Halide Exchange: Dissolve the organotin chloride or iodide precursor in a minimal amount of dry ethanol.

  • Fluoride Addition: Add an aqueous-ethanolic solution of Potassium Fluoride (KF) dropwise. Causality: While water is present, the localized high concentration of F⁻ pushes the equilibrium toward Sn-F formation.

  • Instantaneous Precipitation: The organotin fluoride will immediately precipitate as a dense white solid. This solid-state polymerization kinetically seals the Sn-F bonds within the crystal lattice, preventing water from penetrating and causing hydrolysis [3].

  • Isolation (Self-Validation): Filter the precipitate rapidly via vacuum filtration. Wash sequentially with cold water (to remove KCl/KI salts) and then absolute ethanol and diethyl ether (to rapidly dry the powder).

  • Storage: Store the dried powder in a desiccator over P

    
    O
    
    
    
    . Validation: Weigh the sample over three days; a stable mass confirms the absence of hygroscopic moisture uptake.

G Start Detect Free F- via 19F NMR? CheckSolvent Check Solvent Water Content (KF Titration) Start->CheckSolvent HighWater >10 ppm H2O CheckSolvent->HighWater LowWater <10 ppm H2O CheckSolvent->LowWater DrySolvent Protocol A: Rigorous Solvent Drying HighWater->DrySolvent CheckLigand Evaluate Steric Bulk of R-groups LowWater->CheckLigand

Decision tree for diagnosing and resolving Sn-F bond hydrolysis during synthesis.

References

  • Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Water-Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions in Water Source: ResearchGate URL:[Link]

  • The small-scale preparation and NMR characterization of isotopically enriched organotin compounds Source: ResearchGate URL:[Link]

  • Coordination chemistry of Group 13 and 14 metal fluorides and their applications in PET imaging Source: University of Southampton Research Repository URL:[Link]

Troubleshooting

Preventing degradation of organotin catalysts during storage

A Guide to Preventing Degradation During Storage and Handling Welcome to the Technical Support Center for organotin catalysts. As a Senior Application Scientist, I've designed this guide to provide researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the Technical Support Center for organotin catalysts. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered when storing and handling these powerful but sensitive reagents. Our goal is to move beyond simple instructions and explain the underlying chemistry, empowering you to protect your catalyst's integrity and ensure experimental reproducibility.

Section 1: Frequently Asked Questions - Understanding Organotin Catalyst Stability

This section addresses the fundamental principles governing the stability of organotin catalysts.

Q1: What are the primary causes of organotin catalyst degradation during storage?

A: Organotin catalysts, while robust in many reaction conditions, are susceptible to degradation from several environmental factors. The four primary degradation pathways are:

  • Hydrolysis: This is the most common cause of deactivation in a laboratory setting. Atmospheric moisture reacts with the catalyst, particularly at the tin-oxygen or tin-halogen bonds, to form less active or inactive tin hydroxides and oxides.[1][2] This is especially problematic for organotin carboxylates (like Dibutyltin dilaurate, DBTDL) and stannous carboxylates (like Stannous octoate).[3]

  • Oxidation: Stannous (Sn(II)) catalysts, such as stannous octoate, are highly susceptible to oxidation by air, converting them to the less active stannic (Sn(IV)) state. This significantly reduces their catalytic efficiency.

  • Thermal Decomposition: Excessive heat can cause the cleavage of the tin-carbon or tin-ligand bonds, leading to irreversible degradation. The thermal stability varies significantly between different organotin compounds.[4]

  • Photolysis: Exposure to light, particularly UV radiation, can initiate degradation pathways, leading to the slow decomposition of the catalyst over time.[5]

dot graph DegradationPathways { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Primary degradation pathways for organotin catalysts.

Q2: My polyurethane reaction times are inconsistent. Could my DBTDL catalyst be the problem?

A: Absolutely. Inconsistent gel or tack-free times are a classic symptom of catalyst degradation, most often due to hydrolysis.[1] Dibutyltin dilaurate (DBTDL) is notoriously sensitive to moisture.[2] When exposed to even ambient humidity, it hydrolyzes to form dibutyltin oxide and lauric acid. This process reduces the concentration of the active catalytic species, leading to slower, unpredictable reaction rates. An improperly sealed container or repeated opening in a humid environment is a common cause.[6]

Q3: Are all organotin catalysts equally sensitive to degradation?

A: No, their stability varies significantly based on their structure:

  • Stannous (Sn(II)) vs. Stannic (Sn(IV)): Stannous compounds like stannous octoate are very sensitive to both hydrolysis and oxidation, making them unsuitable for pre-blended systems with a long shelf life.[3] Stannic (Sn(IV)) compounds like DBTDL are more oxidatively stable but still prone to hydrolysis.

  • Ligand Type: Tin mercaptides are generally less susceptible to hydrolysis than tin carboxylates (e.g., DBTDL).[7]

  • Steric Hindrance: Modern, "hydrolysis-resistant" catalysts have been engineered with bulky (sterically hindered) ligands that act as a molecular shield, physically blocking water molecules from attacking the tin center.[8][9]

Q4: What are the visible signs of catalyst degradation?

A: Be vigilant for these indicators:

  • Precipitation: The formation of a white or hazy solid is a strong indicator of hydrolysis, as the resulting tin oxides and hydroxides are often insoluble.

  • Phase Separation: A liquid catalyst that was once clear may become cloudy or separate into layers.

  • Color Change: While many organotins are colorless to light yellow, a significant darkening may indicate oxidative or thermal degradation.

  • Loss of Potency: The most critical sign is a noticeable decrease in catalytic activity, requiring higher catalyst loading or resulting in incomplete reactions.

Section 2: Troubleshooting Guide - Common Storage Problems & Solutions

IssueLikely Cause(s)Recommended Actions & Explanations
Inconsistent Reaction Times / Loss of Activity Hydrolysis from Atmospheric Moisture: The catalyst has been exposed to air during storage or transfer, leading to deactivation.[1][6]1. Implement Inert Atmosphere Handling: Store and handle the catalyst under a dry, inert atmosphere (argon or nitrogen). Use of a glovebox or Schlenk line techniques is highly recommended.[10][11] 2. Use Dry Solvents: If preparing a stock solution, ensure the solvent is rigorously dried and stored over molecular sieves. 3. Verify Activity: Before a critical, large-scale experiment, perform a small-scale test reaction to confirm the catalyst's activity.
White Precipitate or Haze in Container Formation of Insoluble Tin Oxides: This is a direct result of hydrolysis. The tin oxides/hydroxides formed are insoluble in the catalyst medium or common organic solvents.1. Do Not Use: The catalyst is significantly degraded. Using it will lead to inaccurate loading and poor results. 2. Review Storage Protocol: This indicates a severe breach in moisture protection. Ensure containers are properly sealed (e.g., with Sure/Seal™ caps or high-quality septa) and stored in a desiccator or glovebox.[12]
Catalyst Has Darkened in Color 1. Oxidation: Particularly for Sn(II) catalysts. 2. Thermal Stress: The catalyst may have been stored at an elevated temperature. 3. Photodegradation: Exposure to light.1. Protect from Light: Store catalysts in amber glass vials or wrap clear vials in aluminum foil. 2. Control Temperature: Adhere to the manufacturer's recommended storage temperature, typically in a cool, dry, and well-ventilated place away from heat sources.[13]

Section 3: Protocols & Best Practices

Protocol 1: Standard Operating Procedure (SOP) for Receiving and Storing a New Organotin Catalyst
  • Inspection: Upon receipt, inspect the container seal for any damage. If compromised, do not accept the shipment.

  • Labeling: Immediately label the container with the date of receipt and the planned "use by" date. Most manufacturers recommend using solutions within 3-12 months.

  • Initial Storage: Place the unopened container in a designated, well-ventilated, cool, and dark location.[13][14] For highly sensitive catalysts, this should be inside a desiccator or an inert-atmosphere glovebox antechamber.

  • First Use: The first time the container is opened, it should be done under an inert atmosphere. If the bottle has a septum-sealed cap (like an AcroSeal™ or Sure/Seal™), this provides the best protection.[12] If not, open it inside a glovebox or under a positive pressure of inert gas.

  • Headspace Purge: After first use, flush the container's headspace with dry argon or nitrogen before re-sealing to remove any ambient air that may have entered.

  • Long-Term Storage: Tightly re-seal the container, wrap the cap/septum area with Parafilm® for extra security, and store under the recommended conditions (see table below).

Data Table: Recommended Storage Conditions for Common Organotin Catalysts
Catalyst NameCommon AbbreviationPrimary Degradation Risk(s)Recommended Storage Conditions
Dibutyltin DilaurateDBTDLHydrolysisCool (5-30°C), dry, dark place.[13] Tightly sealed under inert gas (Ar or N₂).
Stannous OctoateSn(Oct)₂Oxidation, HydrolysisCool, dry, dark place. Must be stored under a strictly oxygen-free, inert atmosphere. Unstable in pre-blended systems.[3]
Dibutyltin OxideDBTOLow (but hygroscopic)Cool, dry place. Keep tightly closed as it can absorb moisture.
Hydrolysis-Resistant Catalystse.g., D-60, UL-54LowCool, dry, dark place. While resistant, best practice is to keep containers tightly sealed.[2]
Triphenyltin Hydroxide-Thermal (dehydrates at 45-80°C)[4]Store at controlled room temperature, away from heat. Protect from moisture.
Protocol 2: Handling Air- and Moisture-Sensitive Organotin Catalysts

This protocol outlines the transfer of a liquid organotin catalyst using a gas-tight syringe and inert gas.

  • Preparation: Flame-dry all glassware (e.g., reaction flask with stir bar) under vacuum and cool under a positive pressure of dry argon or nitrogen. Ensure your syringe is clean and oven-dried.

  • Inert Atmosphere: Conduct the entire procedure within a chemical fume hood.[10] Establish an inert atmosphere in the reaction flask using a gas inlet connected to a bubbler.

  • Syringe Purge: Take a clean, dry, gas-tight syringe with a needle long enough to reach the liquid catalyst. Flush the syringe with inert gas 3-5 times by drawing gas from the flask's headspace and expelling it.

  • Catalyst Transfer: Pierce the septum of the catalyst bottle with the needle. If the bottle is not already under positive pressure, insert a second "bleed" needle connected to the inert gas line. Slowly withdraw the desired volume of liquid. The positive pressure will assist the transfer.

  • Injection: Remove the syringe from the catalyst bottle and quickly insert it through the septum on your reaction flask. Inject the catalyst into the reaction mixture.

  • Cleaning: Immediately rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene or THF) followed by an appropriate quenching solution if necessary. Dispose of all waste as hazardous.[10]

dot graph Workflow { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow for handling air-sensitive organotin catalysts.

References

  • Material Safety Data Sheet. (2018, September 19). Dibutyltin dilaurate. Retrieved from [Link]

  • BDMAEE. (2025, September 15). A reliable and consistent hydrolysis-resistant organotin catalyst d-60, providing peace of mind for critical applications. Retrieved from [Link]

  • BDMAEE. (2025, September 15). Hydrolysis-Resistant Organotin Catalyst D-60, Helping Manufacturers Achieve Superior Durability and Water Resistance. Retrieved from [Link]

  • BDMAEE. (2025, September 15). A specialty hydrolysis-resistant organotin catalyst d-60 for formulations designed for marine and outdoor applications. Retrieved from [Link]

  • BDMAEE. (2025, September 15). Hydrolysis-resistant organotin catalyst d-60: a key component for high-end automotive interior and exterior parts. Retrieved from [Link]

  • BDMAEE. (2025, September 11). Organic tin catalyst d-20: a go-to solution for a wide range of polyurethane applications. Retrieved from [Link]

  • bdmaee.com. (2022, December 6). Storage conditions for organotin catalysts. Retrieved from [Link]

  • Advanced Photon Source, Argonne National Laboratory. Air-Sensitive Catalyst Handling and Preparation. Retrieved from [Link]

  • BDMAEE. (2025, September 11). Organic tin catalyst d-20: an essential component for industrial and automotive coatings. Retrieved from [Link]

  • Parks, B. (Reaxis Inc.). Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

  • Furtado, P. Organometallic catalysts - Capítulo 2. Retrieved from [Link]

  • Google Patents. (1991). US4987244A - Organotin catalysts for use in polyurethane systems.
  • ResearchGate. (2012). Organotin Catalysts in Organosilicon Chemistry. Retrieved from [Link]

  • Gelest, Inc. Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • ResearchGate. (2016). Thermal and mechanical evaluation of cyanate ester resin catalyzed by nonylphenol and stannous octoate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • American Society for Microbiology. (2004). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Retrieved from [Link]

Sources

Optimization

Reducing toxicity risks when handling bis(stannyl)methanes

Topic: Reducing Toxicity Risks & Safe Handling Protocols Ticket ID: T-SN-2024-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Toxicity Risks & Safe Handling Protocols Ticket ID: T-SN-2024-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Invisible Hazard

You are likely accessing this guide because you are preparing to utilize bis(stannyl)methanes (e.g., bis(trimethylstannyl)methane or bis(tributylstannyl)methane) as reagents for Stille couplings, transmetallations, or lithium-tin exchange reactions.

Critical Warning: While these reagents are invaluable synthetic tools, they pose a dual-threat profile:

  • Neurotoxicity: Trimethyltin (TMT) derivatives are potent neurotoxins that can cause cerebral edema and neuronal necrosis (specifically in the hippocampus).

  • Immunotoxicity: Tributyltin (TBT) derivatives are severe immunotoxins.

Unlike standard organic solvents, organotins are highly lipophilic. They penetrate standard nitrile gloves in seconds and cross the blood-brain barrier with ease. This guide replaces "standard lab practice" with high-containment protocols .

Part 1: Pre-Experiment Risk Assessment (PPE & Controls)

Q: Will my standard 4-mil nitrile gloves protect me?

A: No. Relying on standard nitrile gloves is a critical safety failure.

The Mechanism: Organotin compounds are highly lipophilic. They permeate nitrile rubber via diffusion. For low-molecular-weight species like trimethyltin, breakthrough times can be < 1 minute . Once inside the glove, the occlusion effect (warmth/sweat) actually increases skin absorption rates.

The Solution: The "Laminate Barrier" Protocol You must use a multi-layered approach.

LayerGlove TypeFunction
Inner Silver Shield / 4H® (EVOH/PE Laminate) Chemical Barrier. These are chemically resistant to organotins for >4 hours.
Outer Heavy Duty Nitrile (8 mil) Mechanical Protection. Protects the flimsy laminate glove from tears and provides grip.
Q: How do I manage volatility risks with bis(trimethylstannyl)methane?

A: Treat it as a volatile toxicant, not a standard solid/oil.

Bis(trimethylstannyl)methane and its precursors (like


) have significant vapor pressures. Inhalation is a direct route to the central nervous system.

Engineering Control Workflow:

  • Primary Containment: All weighing and transfers must occur inside a certified fume hood.

  • Closed Systems: Reactions should be run under Argon/Nitrogen in Schlenk flasks or sealed pressure tubes.

  • Trap Protection: If using a vacuum line to remove solvents, you must use a liquid nitrogen cold trap . Do not vent organotin vapors directly into the pump oil, as this creates a secondary contamination hazard during pump maintenance.

Visual: Safety Hierarchy & Decision Matrix

SafetyHierarchy Start Start Risk Assessment ReagentType Identify Reagent: TMT vs TBT Start->ReagentType TMT_Risk Trimethyltin (TMT) Risk: Neurotoxicity + Volatility ReagentType->TMT_Risk TBT_Risk Tributyltin (TBT) Risk: Immunotoxicity + Lipophilicity ReagentType->TBT_Risk Controls Mandatory Controls: 1. Fume Hood (Sash < 18 inches) 2. Silver Shield Gloves TMT_Risk->Controls TBT_Risk->Controls Volatility Is the compound volatile? (e.g., Me3Sn-) Controls->Volatility Action_Volatile Action: Schlenk Line + LN2 Trap Bleach bubbler for exhaust Volatility->Action_Volatile Yes Action_NonVolatile Action: Standard Hood Protocols Double Glove (Laminate) Volatility->Action_NonVolatile No

Caption: Decision matrix for selecting engineering controls based on the specific organotin hazard profile.

Part 2: Synthesis & Reaction Handling

Q: I am performing a Lithium-Halogen exchange. How do I prevent "runaway" exotherms?

A: Control the rate of addition and temperature strictly.

Bis(stannyl)methanes are often synthesized by reacting methylene halides with stannyl anions (


). This reaction is highly exothermic.

Troubleshooting The Exotherm:

  • Issue: Rapid addition of the electrophile causes solvent boiling, potentially pressurizing the vessel and aerosolizing the organotin.

  • Fix: Cool the reaction to -78°C (acetone/dry ice) before adding the stannyl anion. Add the reagent dropwise over 30–60 minutes.

  • Verification: Monitor internal temperature. Do not allow the temperature to rise above -50°C during addition.

Q: How do I safely monitor the reaction progress?

A: Do not use open TLC chambers on the bench.

  • TLC Method: Take the aliquot inside the hood. Develop the plate in a small, capped jar inside the hood. Dispose of the plate immediately in a solid hazardous waste container.

  • NMR Method: Filter the aliquot into the NMR tube and cap it immediately inside the hood. Wipe the outside of the tube with a bleach-soaked wipe before removing it from the hood.

Part 3: Purification & "The KF Protocol"

Q: How do I remove the toxic tin byproducts from my final compound?

A: Use the Potassium Fluoride (KF) Workup.[1] Do not rely solely on chromatography.

Silica gel chromatography often causes organotins to "streak," contaminating your product and the silica waste. The most effective method to remove soluble trialkyltin halides (


) is to convert them into insoluble polymeric tin fluorides.

The KF Workup Protocol (Step-by-Step):

  • Dilution: Dilute your crude reaction mixture with Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).[1]
  • The Reagent: Prepare a saturated aqueous solution of Potassium Fluoride (KF) .

  • The Wash: Add the KF solution to your organic phase.[1][2]

    • Observation: You will see a white, fluffy precipitate form. This is the polymeric tin fluoride (

      
      ).
      
  • Filtration: Do not try to separate layers yet. Filter the biphasic mixture through a pad of Celite.[1] The toxic tin solid stays in the Celite.

  • Separation: Now separate the organic layer (filtrate), wash with brine, dry over

    
    , and concentrate.
    

Why this works: The Sn-F bond is incredibly strong. The resulting fluoride species form insoluble aggregates, physically removing the tin from the solution phase.

Visual: The KF Decontamination Workflow

KF_Workup Crude Crude Reaction Mix (Product + R3Sn-X) Add_KF Add Saturated aqueous KF Crude->Add_KF Reaction Formation of Insoluble Polymer (R3Sn-F)n Add_KF->Reaction Filter Filter through Celite Reaction->Filter Solid_Waste Solid Waste (Celite + Tin Polymer) Filter->Solid_Waste Dispose as Heavy Metal Filtrate Filtrate (Organic Phase + Product) Filter->Filtrate Final Tin-Free Product Filtrate->Final

Caption: Logical flow for the chemical removal of organotin residues using Potassium Fluoride.

Part 4: Waste Management & Emergency Response

Q: Can I put the rotovap solvent in the general organic waste?

A: No. Segregation is mandatory.

Even after a KF workup, trace amounts of tin may remain.

  • Liquid Waste: Must be collected in a container labeled "Hazardous Waste: Organotin Contaminated." Do not mix with general halogenated/non-halogenated solvents.

  • Solid Waste: Silica gel, Celite pads, and gloves must go into a dedicated solid waste bucket, similarly labeled.

Q: I spilled a small amount of bis(trimethylstannyl)methane. What do I do?

A: Evacuate and Isolate.

  • Immediate Action: Alert labmates and evacuate the immediate area.

  • PPE Upgrade: Do not attempt cleanup without Silver Shield gloves and a respirator (if outside the hood).

  • Cleanup:

    • Absorb liquid with vermiculite or sand.

    • Decontamination: Wipe the surface with a solution of 10% bleach (sodium hypochlorite) . The oxidant helps cleave the Sn-C bonds, reducing volatility and toxicity, though the metal remains.

    • Dispose of all cleanup materials as hazardous organotin waste.

References

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). [Link]

  • National Institutes of Health (NIH) - PubChem. Trimethyltin Chloride: Compound Summary (Neurotoxicity Data). [Link]

  • Renaud, P., & Sibi, M. P. Radicals in Organic Synthesis. (Discussion of Tin toxicity and alternatives). Wiley-VCH. [Link]

  • University of California, Los Angeles (UCLA) EHS. Safe Handling of Organolithium and Organotin Compounds. [Link]

  • Harrowven, D. C., & Guy, I. L. Mechanism of the Stille Reaction and Removal of Tin Residues (KF Protocol). Chemical Society Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Dioctylstannyl Substitutions

Welcome to the Technical Support Center for organotin-mediated synthesis. Dioctyltin compounds—such as dioctyltin dichloride (DOTC) and dioctyltin oxide (DOTO)—are highly valued in drug development and carbohydrate chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organotin-mediated synthesis. Dioctyltin compounds—such as dioctyltin dichloride (DOTC) and dioctyltin oxide (DOTO)—are highly valued in drug development and carbohydrate chemistry for their ability to mediate regioselective alkylations, acylations, and thiocarbonylations[1]. They offer a significantly safer toxicity profile compared to their dibutyltin and trimethyltin counterparts.

However, the bulky eight-carbon aliphatic chains introduce severe steric hindrance around the Sn(IV) center. This steric bulk can impede both the formation of the reactive stannylene acetal intermediate and the subsequent electrophilic attack, leading to sluggish kinetics, poor conversions, and loss of regioselectivity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these bottlenecks.

Mechanistic Workflow: Bypassing Steric Bulk

Mechanism Diol Diol Substrate Acetal Dioctylstannylene Acetal (Sterically Hindered Sn Center) Diol->Acetal Base SnReagent Dioctyltin Dichloride SnReagent->Acetal Base Product Regioselective Product Acetal->Product Slow/Blocked (Steric Clash) Acetal->Product Activated Pathway Electrophile Electrophile (R-COCl) ActivatedE Activated Electrophile (Acyl-DMAP Complex) Electrophile->ActivatedE + DMAP/NMI ActivatedE->Product Fast (Bypasses Bulk)

Mechanistic pathway showing steric bypass via nucleophilic catalysis in dioctylstannyl substitutions.

Troubleshooting Guides & FAQs

Q1: Why is the formation of the dioctylstannylene acetal intermediate failing or proceeding very slowly? Causality: The initial step in organotin-mediated regioselective substitution requires the coordination of a diol to the tin center, followed by the elimination of water (when using DOTO) or HCl (when using DOTC) to form a five-membered stannylene acetal ring. The extended octyl chains create a dense steric shield that restricts the approach of the diol. Furthermore, organotin compounds tend to form stable, unreactive oligomeric stannoxane networks via Sn-O-Sn bridges, which further reduces the concentration of the active monomeric Lewis acid[2]. Solution:

  • Thermal & Microwave Activation: Shift from conventional heating to microwave irradiation (e.g., 110°C for 15 minutes). Microwave heating rapidly breaks down unreactive stannoxane oligomers into active monomers.

  • Shift the Equilibrium: If using DOTO, employ a Dean-Stark apparatus with toluene to continuously remove water azeotropically. If using DOTC, ensure a slight excess of a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) is present to irreversibly scavenge HCl and drive the equilibrium forward.

Q2: The stannylene acetal forms successfully, but the subsequent electrophilic substitution is stalled. How do I overcome this? Causality: Even after the acetal forms, the bulky dioctyl ligands restrict the trajectory of incoming electrophiles (such as acyl chlorides, alkyl halides, or thiocarbonylating agents). If the electrophile is also sterically demanding (e.g., pivaloyl chloride), the transition state energy for the direct bimolecular nucleophilic substitution (


) or addition-elimination becomes prohibitively high. Forcing the reaction with excessive heat often leads to non-selective background reactions, destroying the regioselectivity[3].
Solution:  Implement nucleophilic catalysis . By adding 5–10 mol% of 4-dimethylaminopyridine (DMAP) or N-methylimidazole (NMI), the catalyst reacts directly with the electrophile to form a highly reactive, less sterically encumbered acylium intermediate. This activated species can easily bypass the steric bulk of the dioctyltin complex to attack the activated oxygen atom of the stannylene acetal, restoring rapid kinetics and high regioselectivity[1].

Q3: I am observing a loss of regioselectivity when switching from dibutyltin to dioctyltin catalysts. Why? Causality: Regioselectivity in stannylene acetals relies on the differential nucleophilicity of the two oxygen atoms coordinated to the tin center. The extreme steric bulk of the dioctyl groups can distort the geometry of the stannylene acetal, altering the Sn-O bond lengths and equalizing the partial negative charges on the oxygen atoms[3]. Additionally, the steric clash can force the electrophile to attack the less hindered, but incorrectly positioned, oxygen atom. Solution: Optimize the solvent environment. Switching from a non-polar solvent (toluene) to a polar aprotic coordinating solvent (like DMF or 1,4-dioxane) allows solvent molecules to coordinate to the apical positions of the Sn(IV) center. This coordination alters the geometry from a distorted tetrahedron to a more rigid trigonal bipyramid, locking the acetal oxygen atoms into distinct electronic environments and restoring the regioselectivity[2].

Quantitative Data: Impact of Steric Relief Strategies

The following table summarizes the impact of implementing nucleophilic catalysis and solvent optimization on sterically hindered dioctylstannyl substitutions.

Table 1: Quantitative Impact of Additives and Conditions on Dioctylstannyl Substitution Yields

SubstrateElectrophileCatalyst/AdditiveConditionsYield (%)Regioselectivity (Eq:Ax)
Methyl α-D-glucopyranosideBenzoyl chloride10 mol% DOTC (No DMAP)Toluene, 80°C, 24h35%2:1
Methyl α-D-glucopyranosideBenzoyl chloride10 mol% DOTC + 10 mol% DMAPToluene, 80°C, 4h88%15:1
1,2-HexanediolPivaloyl chloride100 mol% DOTO (No NMI)DMF, 60°C, 48h12%1:1
1,2-HexanediolPivaloyl chloride100 mol% DOTO + 20 mol% NMIDMF, 60°C, 6h92%>99:1

Troubleshooting Decision Tree

Troubleshooting Issue Low Yield in Dioctylstannyl Substitution CheckNMR Analyze via 119Sn NMR: Is the acetal forming? Issue->CheckNMR NoAcetal No: Acetalization Failed CheckNMR->NoAcetal YesAcetal Yes: Substitution Failed CheckNMR->YesAcetal FixAcetal Optimize Acetalization: Use Microwave (110°C) or Azeotropic Water Removal NoAcetal->FixAcetal CheckElec Is the electrophile sterically bulky? YesAcetal->CheckElec FixElecYes Add Nucleophilic Catalyst (e.g., 10 mol% DMAP) CheckElec->FixElecYes Yes FixElecNo Increase Solvent Polarity (Switch Toluene to DMF) CheckElec->FixElecNo No

Decision tree for troubleshooting sluggish dioctylstannyl-mediated regioselective substitutions.

Experimental Protocol: Self-Validating Regioselective Acylation

This methodology incorporates an in-process validation step to ensure the sterically hindered stannylene acetal has fully formed before the electrophile is introduced, thereby preventing non-selective background acylation.

Step 1: Preparation In an oven-dried Schlenk flask under argon, dissolve the diol substrate (1.0 mmol) in anhydrous DMF (5.0 mL).

Step 2: Acetal Formation Add dioctyltin dichloride (DOTC) (0.1 mmol, 10 mol%) and N,N-diisopropylethylamine (DIPEA) (2.2 mmol). Stir the mixture at 60°C for 30 minutes.

Step 3: In-Process Validation (Critical Step) Withdraw a 0.1 mL aliquot under argon, dilute in DMF-


, and analyze via 

Sn NMR. A chemical shift moving from approximately -120 ppm (free DOTC) to the -180 to -200 ppm range confirms the successful formation of the pentacoordinate stannylene acetal. Do not proceed to Step 4 until this shift is observed.

Step 4: Nucleophilic Activation Cool the reaction mixture to 0°C. Add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%) to the flask.

Step 5: Electrophilic Substitution Dropwise add the acyl chloride (1.1 mmol). The DMAP will transiently form an acylpyridinium intermediate, effectively bypassing the steric bulk of the octyl chains to react with the activated oxygen of the acetal.

Step 6: Reaction Completion Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC until the diol is completely consumed.

Step 7: Workup & Purification Quench the reaction with saturated aqueous


 (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the regioselectively acylated product.

References

  • Influence of coordinating groups of organotin compounds on the Fries rearrangement of diphenyl carbonate Source: RSC Advances, 2019 URL:[Link]

  • Regioselective modification of unprotected glycosides Source: Chemical Communications, 2015 URL:[Link]

  • Organotin-Catalyzed Highly Regioselective Thiocarbonylation of Nonprotected Carbohydrates and Synthesis of Deoxy Carbohydrates in a Minimum Number of Steps Source: Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of Organotin Fluorides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers attempting to purify organotin fluorides (e.g., tributyltin fluoride, ) via standard column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers attempting to purify organotin fluorides (e.g., tributyltin fluoride,


) via standard column chromatography. This guide addresses the fundamental physical chemistry of organotin fluorides, why standard silica chromatography often fails, and the field-proven protocols for handling, isolating, and removing these compounds from reaction mixtures (such as Stille couplings).

The "Fluoride Insolubility" Paradox: Causality & Mechanism

The most common issue researchers face with organotin fluorides is a fundamental "XY Problem." You cannot easily run an organotin fluoride on a chromatography column.

The Mechanistic Reality: Unlike organotin chlorides or bromides, which are monomeric and highly soluble in organic solvents, organotin fluorides possess highly polarized


 bonds. This polarization drives strong intermolecular 

coordination, resulting in the formation of rigid, 1D polymeric aggregates[1]. Consequently, organotin fluorides are practically insoluble in standard chromatographic mobile phases (e.g., hexanes, ethyl acetate)[2].

If you attempt to load


 onto a silica gel column, it will instantly precipitate, clog the frit, or streak irreversibly. Therefore, the formation of organotin fluorides is rarely the subject of chromatography; rather, it is a highly effective chemical precipitation strategy  used prior to chromatography to remove stoichiometric tin waste from cross-coupling reactions[3].

Troubleshooting Guides & FAQs

Q1: I attempted to purify my crude Stille reaction mixture on silica gel, but the organotin byproducts streaked and co-eluted with my product. What went wrong? A1: Standard silica gel is acidic. When soluble organotin compounds (like


 or unreacted stannanes) interact with acidic silanol groups, they undergo destannylation or bind non-specifically, causing severe streaking[4].
Solution: You must first convert the soluble tin halides into insoluble tin fluorides using an aqueous Potassium Fluoride (KF) workup[5]. For the remaining trace tin, you must use deactivated silica (treated with 2-5% triethylamine) or a specialized basic stationary phase[4].

Q2: During the KF wash, a thick, unmanageable emulsion formed at the aqueous-organic interface. How do I resolve this without losing my product? A2: This is a classic self-validating indicator that the protocol is working. The "emulsion" is actually a fine, solid interfacial precipitate of polymeric


[4].
Solution: Do not attempt to separate the layers in a separatory funnel while the precipitate is present. Filter the entire biphasic mixture through a tightly packed pad of Celite®[5]. The Celite will trap the polymeric organotin fluoride. Afterward, the filtrate will easily separate into distinct aqueous and organic layers[1]. Ensure you wash the Celite cake thoroughly with your organic solvent, as your desired product can adsorb onto the high-surface-area tin precipitate[5].

Q3: I performed the KF workup and Celite filtration, but NMR shows trace tin contamination. How do I chromatograph the remaining mixture to achieve <15 ppm tin for drug development? A3: The KF workup typically removes ~94-98% of tin, but trace amounts remain[1]. To achieve pharmaceutical-grade purity, standard silica is insufficient. Solution: Utilize a Potassium Carbonate-Silica (


/Silica) stationary phase. Mixing 10% w/w anhydrous 

with silica gel creates a highly effective basic matrix that covalently traps residual organotin electrophiles, reducing tin impurities to ~15 ppm[6].

Quantitative Data: Stationary Phase Selection

Stationary PhaseAdditive/ModificationMechanism of ActionTin Retention EfficiencyBest Use Case
Standard Silica Gel NoneWeak adsorption via acidic silanolsPoor (Streaking common)Not recommended for organotins
Deactivated Silica 2-5% Triethylamine (

)
Neutralizes acidic sites, preventing product degradationModerate to GoodGeneral purification of sensitive products[5]
Basic Alumina NoneBasic surface limits destannylationGoodAcid-sensitive compounds[5]

-Silica
10% w/w anhydrous

Chemical immobilization of tin residuesExcellent (<15 ppm residual)Late-stage drug development / API purification[6]

Experimental Protocols

Protocol 1: The KF Precipitation Workup (Bulk Tin Removal)

This self-validating system ensures the bulk of your tin waste is polymerized and removed before it ever touches a chromatography column.

  • Dilution: Upon completion of the Stille coupling, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate)[5].

  • Precipitation: Add a saturated aqueous solution of Potassium Fluoride (KF) in a 1:1 volume ratio to the organic solvent[5].

  • Aggregation: Stir the biphasic mixture vigorously for 1 to 12 hours. The high shear ensures complete conversion of soluble

    
     to the polymeric 
    
    
    
    precipitate[5].
  • Filtration: Filter the entire mixture through a pad of Celite®. Wash the filter cake with 3 column volumes of the organic solvent to recover any adsorbed product[5].

  • Separation: Transfer the filtrate to a separatory funnel, separate the layers, and dry the organic phase over

    
    [5].
    
Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography (Trace Tin)
  • Slurry Preparation: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexanes).

  • Deactivation: Add Triethylamine (

    
    ) to the slurry to achieve a final concentration of 2-5% (v/v) and stir for 10 minutes[5].
    
  • Packing: Pack the chromatography column with this deactivated slurry[5].

  • Elution: Load your crude product (from Protocol 1) and elute using a gradient method. The

    
     prevents the streaking of trace organotins and protects acid-sensitive functional groups[5].
    
Protocol 3: Potassium Carbonate-Silica Gel Chromatography (Ultra-High Purity)
  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous

    
     with 90g of standard silica gel (10% w/w)[4].
    
  • Packing: Dry-pack or slurry-pack the column using the desired eluent[4].

  • Elution: Load the crude product and elute. The basic carbonate matrix will chemically immobilize trace organotin impurities, allowing the pure product to elute with <15 ppm tin[6].

Workflow Visualization

OrganotinWorkflow Start Crude Reaction Mixture (Contains Soluble Tin Halides) KFWash Aqueous KF Workup (1:1 v/v, Vigorous Stirring) Start->KFWash Add KF(aq) Polymer Polymeric Bu3SnF Interfacial Precipitate KFWash->Polymer Sn-F-Sn Aggregation Celite Celite Filtration (Traps Bulk Tin) Polymer->Celite Filter biphasic mixture Decision Purity Requirement? Celite->Decision Filtrate concentrated Et3N Protocol 2: Et3N-Silica (General Purity) Decision->Et3N Standard K2CO3 Protocol 3: K2CO3-Silica (API Grade <15 ppm) Decision->K2CO3 High Purity Pure1 Pure Product Et3N->Pure1 Pure2 Ultra-Pure Product K2CO3->Pure2

Decision matrix and workflow for the removal and chromatographic purification of organotin residues.

References

  • Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. Chemical Communications (RSC Publishing).[Link]

  • Product Subclass 8: Tin Halides and Organotin Halides. Thieme E-Books.[Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.[Link]

  • Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses.[Link]

Sources

Reference Data & Comparative Studies

Validation

Bis(fluorodioctylstannyl)methane vs. Dibutyltin dilaurate efficiency

Bis(fluorodioctylstannyl)methane vs. Dibutyltin Dilaurate: A Comparative Guide on Organotin Efficiency in Anion Recognition and Sensing In the landscape of analytical chemistry and membrane sensor development, organotin...

Author: BenchChem Technical Support Team. Date: March 2026

Bis(fluorodioctylstannyl)methane vs. Dibutyltin Dilaurate: A Comparative Guide on Organotin Efficiency in Anion Recognition and Sensing

In the landscape of analytical chemistry and membrane sensor development, organotin compounds serve dual, yet highly distinct, roles. Depending on their structural denticity and steric profiles, they can act as highly selective anion receptors or as potent Lewis acid catalysts. This guide provides an objective, data-driven comparison between bis(fluorodioctylstannyl)methane —a specialized bidentate ionophore—and dibutyltin dilaurate (DBTDL) —a ubiquitous monodentate catalyst.

By analyzing their mechanistic causality, we can understand why one is the gold standard for fluoride ion-selective electrodes (F-ISEs) and nerve agent biosensing, while the other is relegated to structural crosslinking and membrane plasticization.

Mechanistic Causality: Denticity Dictates Efficiency

The fundamental difference in efficiency between these two compounds lies in their molecular architecture.

Bis(fluorodioctylstannyl)methane (Bidentate Chelation): This compound features two highly Lewis acidic tin (Sn) centers separated by a single methylene (-CH₂-) bridge. This specific structural pre-organization creates an optimal "bite angle" designed to chelate small, hard anions like fluoride (F⁻). Because both tin atoms coordinate the single fluoride ion simultaneously, the complex overcomes the exceptionally high hydration energy of F⁻. This bidentate avidity results in an entirely non-Hofmeister selectivity sequence, meaning the sensor actively prefers fluoride over highly lipophilic interfering anions[1].

Dibutyltin Dilaurate (Monodentate Interaction): DBTDL possesses a single tin center flanked by two butyl groups and two long, bulky laurate chains. While the tin atom is Lewis acidic, the steric hindrance of the laurate chains prevents the formation of a tight, selective binding pocket for small anions. Consequently, DBTDL exhibits poor specific anion affinity (following the standard Hofmeister series) and is highly inefficient as an ionophore. Instead, its lipophilicity and monodentate Lewis acidity make it an exceptional catalyst for polycondensation reactions and a functional additive in polysiloxane sensor membranes.

Chelation cluster_0 Bis(fluorodioctylstannyl)methane (Bidentate) cluster_1 Dibutyltin Dilaurate (Monodentate) A1 Sn Center 1 F_ion Fluoride (F-) A1->F_ion Coordinate Bond A2 Sn Center 2 A2->F_ion Coordinate Bond B1 Single Sn Center F_ion2 Fluoride (F-) B1->F_ion2 Weak Interaction

Comparison of bidentate vs. monodentate organotin coordination mechanisms for fluoride recognition.

Experimental Workflows & Self-Validating Protocols

To demonstrate their distinct efficiencies, the following field-proven protocols outline how each compound is optimally utilized in sensor development.

Protocol A: Fabrication of a Solid-Contact F-ISE (Using Bis(fluorodioctylstannyl)methane)

Objective: To construct a highly selective potentiometric sensor capable of detecting trace fluoride ions. Causality: Bis(fluorodioctylstannyl)methane is chosen because its bidentate pocket yields a near-Nernstian response to F⁻. A lipophilic ionic additive is included to reduce bulk membrane resistance and ensure permselectivity, preventing co-extraction of cations[2].

  • Membrane Cocktail Preparation: Dissolve 2.0 wt% bis(fluorodioctylstannyl)methane, 33.0 wt% polyvinyl chloride (PVC) matrix, 64.0 wt% plasticizer (e.g., bis(2-ethylhexyl) sebacate), and 1.0 wt% ionic additive (tridodecylmethylammonium chloride) in tetrahydrofuran (THF).

  • Transducer Coating: Drop-cast 10 µL of the cocktail onto a glassy carbon electrode pre-modified with a conductive polymer (e.g., PEDOT:PSS) for stable ion-to-electron transduction.

  • Solvent Evaporation: Allow the THF to evaporate in a dust-free environment at room temperature for 24 hours.

  • Self-Validation (Calibration): Condition the electrode in a 1 mM NaF solution for 12 hours. Generate a calibration curve using standard NaF solutions (10⁻⁷ to 10⁻¹ M). The system is validated for experimental use only if it exhibits a near-Nernstian slope of approximately -59.2 mV/decade and a nanomolar limit of detection[2].

Protocol B: Biocatalytic Nerve Agent Sensing Workflow

Objective: To detect G-type nerve agent simulants like diisopropyl fluorophosphate (DFP) in the field. Causality: Direct potentiometric detection of intact DFP is impossible. Therefore, a biocatalytic layer is used to specifically cleave the P-F bond[3]. The released fluoride is then instantaneously quantified by the underlying bidentate F-ISE[4].

  • Catalyst Immobilization: Drop-cast a suspension of MIP-202(Zr) metal-organic framework (or OPAA enzyme) onto the validated F-ISE surface and secure it with a permeable Nafion overlayer[4].

  • Sample Introduction: Introduce the environmental sample buffered to a near-neutral pH (pH 7.2) to optimize both the catalytic degradation rate and the underlying ISE performance[3].

  • Potentiometric Measurement: Record the electromotive force (EMF). The cleavage of the P-F bond releases F⁻, causing a rapid, quantifiable decrease in the measured potential.

  • Self-Validation (Selectivity Check): Run parallel tests with common organophosphate pesticides (which lack P-F bonds) to ensure the signal is exclusively generated by G-type nerve agent degradation[3].

Workflow Step1 Sample Preparation Nerve Agent Simulant (DFP) Step2 Biocatalytic Hydrolysis OPAA Enzyme or MIP-202(Zr) Step1->Step2 Step3 Fluoride Release Cleavage of P-F Bond Step2->Step3 Step4 Potentiometric Detection Bis(fluorodioctylstannyl)methane F-ISE Step3->Step4 Step5 Data Acquisition Near-Nernstian Response Step4->Step5

Workflow for biocatalytic nerve agent detection using a solid-contact fluoride-selective electrode.

Protocol C: Polysiloxane Membrane Crosslinking (Using DBTDL)

Objective: To synthesize a photo-curable polysiloxane membrane for alternative ion sensors (e.g., Calcium ISEs). Causality: DBTDL is employed not as an ionophore, but as a highly efficient Lewis acid catalyst. Its monodentate structure allows it to dissolve seamlessly into the polymer matrix, accelerating the condensation of silanol groups without interfering with the primary ionophore's binding pocket.

  • Matrix Formulation: Combine a siloxane copolymer with a primary ionophore (e.g., Calcium Ionophore IV at 0.99 wt%) and a lipophilic borate salt.

  • Catalyst Addition: Add 0.88 wt% DBTDL to the mixture to act as the polycondensation catalyst.

  • Curing & Self-Validation: Cast the membrane and allow it to cure. Measure the bulk membrane impedance; a successfully crosslinked membrane will exhibit high mechanical robustness and stable baseline conductivity, validating DBTDL's catalytic efficiency.

Quantitative Data Presentation

The following tables summarize the structural, functional, and potentiometric efficiency metrics of both organotin compounds, clearly illustrating why bis(fluorodioctylstannyl)methane is vastly superior for direct anion recognition.

Table 1: Structural and Functional Comparison

ParameterBis(fluorodioctylstannyl)methaneDibutyltin Dilaurate (DBTDL)
Primary Function Fluoride Ionophore (Anion Recognition)Polymerization Catalyst / Membrane Additive
Denticity Bidentate (Two Sn centers)Monodentate (Single Sn center)
Selectivity Sequence Non-Hofmeister (Highly specific to F⁻)Hofmeister (Poor specific anion affinity)
Steric Profile Pre-organized methylene bridgeBulky, flexible laurate chains
Typical Application Nerve agent biosensors, F-ISEsPolyurethane synthesis, Polysiloxane ISEs

Table 2: Potentiometric Efficiency in Fluoride Sensing

MetricBis(fluorodioctylstannyl)methaneDibutyltin Dilaurate (DBTDL)
Nernstian Slope ~ -59.2 mV/decadeNon-linear / Sub-Nernstian
Limit of Detection (LOD) Nanomolar rangeMillimolar range (Non-specific)
Response Time < 10 seconds> 60 seconds (Drifting baseline)
Interference (Cl⁻, OH⁻) Minimal (High selectivity coefficient)Severe (Follows lipophilicity)

References

  • 2New Materials Used for the Development of Anion-Selective Electrodes—A Review. PMC - National Institutes of Health.

  • 3OPAA/fluoride biosensor chip towards field detection of G-type nerve agents. ResearchGate.

  • 4Green MIP-202(Zr) Catalyst: Degradation and Thermally Robust Biomimetic Sensing of Nerve Agents. ResearchGate.

  • []() 21198 Calcium ionophore IV. MilliporeSigma.

  • [[1]]() Phosphate-Binding Characteristics and Selectivity Studies of Bifunctional Organotin Carriers. ResearchGate.

Sources

Comparative

A Comparative Guide to the Thermal Stability of Organotin Fluorides vs. Chlorides

Abstract Organotin compounds are indispensable in various fields, from catalysis in polymer chemistry to applications in drug development.[1][2] Their performance and safety in these roles are critically dependent on the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Organotin compounds are indispensable in various fields, from catalysis in polymer chemistry to applications in drug development.[1][2] Their performance and safety in these roles are critically dependent on their thermal stability. This guide provides an in-depth comparison of the thermal stability of two key classes of organotin halides: organotin fluorides and organotin chlorides. We will explore the fundamental principles governing their stability, present available physical and decomposition data, and provide a standardized protocol for experimental verification. This analysis demonstrates that organotin fluorides generally exhibit superior thermal stability, a critical consideration for researchers selecting and handling these versatile compounds.

Theoretical Foundations of Thermal Stability

The thermal stability of an organotin halide is not arbitrary; it is dictated by fundamental chemical principles. Two primary factors contribute to the enhanced stability of the fluoride derivatives compared to their chloride counterparts: bond strength and intermolecular association .

The Decisive Role of the Tin-Halogen Bond Energy

The energy required to break a chemical bond, or bond dissociation energy, is a direct measure of its strength and a primary indicator of thermal stability. The bond between tin and fluorine (Sn-F) is significantly stronger than the bond between tin and chlorine (Sn-Cl).

  • Sn-F Bond Dissociation Energy: ~414 kJ/mol

  • Sn-Cl Bond Dissociation Energy: ~323 kJ/mol

This considerable difference of approximately 91 kJ/mol arises from the high electronegativity of the fluorine atom. This creates a more polar, ionically-influenced covalent bond with tin, which requires substantially more energy to cleave.[3] Consequently, the initiation of thermal decomposition, which often involves the scission of the tin-halogen bond, occurs at a higher temperature for organotin fluorides.

Intermolecular Association: The Fluoride Bridge

Beyond the intramolecular bond strength, the intermolecular structure in the solid state plays a crucial role. Organotin chlorides, such as tributyltin chloride and triphenyltin chloride, typically exist as discrete, tetrahedral monomeric units in the solid state.[4]

In stark contrast, organotin fluorides have a strong tendency to form extended polymeric chains. In these structures, the fluoride atom of one molecule forms a dative bond with the tin atom of a neighboring molecule, creating a "fluoride bridge". This results in a five-coordinate tin center and a linear, chain-like polymer.[5][6]

This intermolecular association effectively increases the energy required to break down the compound's lattice structure and liberate individual molecules into the gas phase, thereby enhancing its overall thermal stability.

Caption: Structural comparison of monomeric organotin chlorides and polymeric organotin fluorides.

Experimental Evaluation of Thermal Stability

The primary technique for quantifying thermal stability is Simultaneous Thermal Analysis (STA) , which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

  • TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition where mass loss begins.

  • DSC measures the heat flow into or out of a sample, revealing endothermic events (like melting) and exothermic events (like decomposition).

Comparative Data: A Literature Perspective

While a direct, side-by-side TGA/DSC comparison of analogous organotin fluorides and chlorides is not extensively available in published literature, a comparative analysis of their physical properties and documented decomposition behavior strongly supports the theoretical framework. Let's consider the widely used tributyltin (TBT) and triphenyltin (TPT) systems.

CompoundFormulaMelting Point (°C)Physical StateDecomposition Notes
Tributyltin Fluoride (TBTF) (C₄H₉)₃SnFSolidWhite PowderStable under normal temperatures; hazardous decomposition products (e.g., HF) form upon heating.[1]
Tributyltin Chloride (TBTC) (C₄H₉)₃SnCl< -20 °C[8]Colorless LiquidStable under ordinary conditions; emits toxic fumes (e.g., HCl) when heated to decomposition.[9]
Triphenyltin Fluoride (TPTF) (C₆H₅)₃SnF~357 °CWhite PowderHigh melting point indicative of strong lattice forces.
Triphenyltin Chloride (TPTC) (C₆H₅)₃SnCl103 - 108 °C[10]White SolidDecomposes upon heating, emitting toxic fumes.[3][10]

The data clearly shows that the fluoride-containing compounds have significantly higher melting points than their chloride counterparts. This is particularly dramatic in the triphenyltin pair. The high melting point of TPTF is a direct consequence of the energy required to overcome the strong intermolecular forces in its polymeric lattice. The liquid state of TBTC at room temperature versus the solid nature of TBTF further underscores the much stronger intermolecular forces in the fluoride.

Standardized Protocol for Comparative TGA/DSC Analysis

For researchers seeking to perform a direct comparison, the following protocol for Simultaneous Thermal Analysis (STA) is recommended. This self-validating system ensures reproducibility and provides a comprehensive thermal profile.

Objective: To determine and compare the onset of decomposition, mass loss profiles, and thermal events (e.g., melting, decomposition) for an organotin fluoride and its corresponding organotin chloride.

Apparatus:

  • Simultaneous Thermal Analyzer (TGA/DSC).

  • High-purity inert gas supply (Nitrogen or Argon).

  • Alumina or platinum crucibles (typically 70-150 µL).

  • Microbalance for accurate sample weighing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the organotin halide sample into a TGA crucible. Ensure the sample is representative and handled in a fume hood due to toxicity.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with the inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 40-50 mL/min) for at least 15 minutes to ensure an inert atmosphere.

    • Program the instrument with the desired temperature profile. A standard method is a linear ramp:

      • Segment 1 (Equilibration): Hold at 30°C for 5 minutes.

      • Segment 2 (Heating Ramp): Heat from 30°C to 600°C at a constant rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • DTG Curve: Identify the temperature(s) of maximum decomposition rate (T_max) from the peaks.

    • DSC Curve: Identify the melting point (endothermic peak) and any exothermic decomposition events.

    • Comparison: Overlay the TGA/DSC curves for the fluoride and chloride samples for a direct visual and quantitative comparison.

TGA_Workflow A 1. Sample Preparation (5-10 mg in crucible) B 2. Instrument Loading & Inert Gas Purge (N₂) A->B Load Sample C 3. Temperature Program (Ramp 10°C/min to 600°C) B->C Start Run D 4. Data Acquisition (Mass, Heat Flow vs. Temp) C->D Acquire Data E 5. Data Analysis (T_onset, T_max, Melting Point) D->E Process Results F 6. Comparative Overlay (Fluoride vs. Chloride) E->F Synthesize Comparison

Caption: Experimental workflow for comparative TGA/DSC analysis.

Conclusion and Practical Implications

For researchers, scientists, and drug development professionals, these findings have critical practical implications:

  • Compound Selection: When designing processes that require high temperatures, such as polymer synthesis or certain catalytic reactions, organotin fluorides may offer a more robust and reliable option over chlorides.[2]

  • Handling and Storage: While all organotin compounds are toxic and require careful handling, the lower volatility and higher decomposition temperatures of fluorides suggest they are less prone to releasing hazardous vapors under ambient or moderately elevated temperatures.

  • Reaction Conditions: The choice of an organotin halide precursor can dictate the upper limit of reaction temperatures. Using a fluoride may allow for a wider and safer operational window.

By understanding the fundamental drivers of thermal stability, researchers can make more informed decisions in the selection, handling, and application of these potent organometallic compounds.

References

  • Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023). Journal of Sustainable Materials Processing and Management, 3(1), 1-8.
  • Organotin Compounds | BNT Chemicals. (n.d.).
  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2620.
  • Pellerito, C., & Nagy, L. (2002). Organotin(IV)n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150.
  • Simultaneous thermogravimetric analysis (STA). (2022, August 3). Retrieved from Linkam Scientific Instruments website.
  • Simultaneous Thermal Analysis (TGA/DSC). (n.d.).
  • Association mechanism of tributyltin fluoride. (2019). ResearchGate.
  • Analysis of Sn-Cl bond between R3Sn+ and Cl− in triorganotin... (2019). ResearchGate.
  • Structural chemistry of triorganotin fluorides. The crystal structure of tricyclohexyltin fluoride revisited. (1995). Journal of the Chemical Society, Dalton Transactions, (15), 2469-2473.
  • Tributyltin fluoride polymer (CAS 1983-10-4). (n.d.). Retrieved from Santa Cruz Biotechnology, Inc. website.
  • SAFETY DATA SHEET - Tributyltin chloride. (n.d.).
  • SAFETY DATA SHEET - Tributyltin fluoride 97%. (n.d.).
  • Tributyltin fluoride | C12H27FSn. (n.d.).
  • SAFETY DATA SHEET - Triphenyltin chloride. (2025, September 7).
  • Triphenyltin Chloride | C18H15ClSn. (n.d.).
  • Material Safety Data Sheet - Triphenyltin chloride. (2008, October 11).
  • Tributyltin chloride Safety Data Sheets. (n.d.).
  • Structure and bonding in triorganotin chlorides: a perspective from energy decomposition analysis. (2019). ResearchGate.
  • TRIPHENYLTIN CHLORIDE - NOAA - CAMEO Chemicals. (n.d.).
  • Common Bond Energies (D) and Bond Lengths (r). (n.d.).

Sources

Validation

Structural Validation of Bis(fluorodioctylstannyl)methane via Mass Spectrometry: A Comparative Guide

As the development of advanced chemical sensors accelerates, the structural validation of complex ionophores has become a critical bottleneck. Bis(fluorodioctylstannyl)methane ( ) is a highly specialized, dual-tin organo...

Author: BenchChem Technical Support Team. Date: March 2026

As the development of advanced chemical sensors accelerates, the structural validation of complex ionophores has become a critical bottleneck. Bis(fluorodioctylstannyl)methane (


) is a highly specialized, dual-tin organometallic compound utilized primarily in solid-contact ion-selective electrodes (SC-ISEs)[1]. Its unique ability to chelate fluoride ions makes it an indispensable component in the potentiometric biosensing of G-type nerve agents (such as DFP simulants), where enzymatic cleavage of the P-F bond releases fluoride for instantaneous detection[2].

However, validating the structural integrity of this molecule—specifically confirming the bridging methylene group and the labile fluorodioctylstannyl arms—presents significant analytical challenges. Traditional electron ionization (EI) often obliterates organotins due to the extreme lability of Sn-C and Sn-F bonds[3]. As a Senior Application Scientist, I have designed this guide to objectively compare modern mass spectrometry (MS) alternatives, providing a field-proven, self-validating workflow for the structural elucidation of this critical sensor material.

Comparative Analysis of Ionization Alternatives

To achieve comprehensive structural validation, we must balance the preservation of the intact molecular ion with the generation of diagnostic fragments. We evaluate three primary ionization techniques:

  • Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that transfers ions from the liquid phase to the gas phase with minimal internal energy transfer. For organotins, ESI is the gold standard for determining intact molecular weight, typically yielding

    
     or 
    
    
    
    adducts in positive mode, and
    
    
    in negative mode[3][4].
  • Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is a medium-harshness, gas-phase ionization method. While it yields lower abundances of the intact molecular ion, its thermal and chemical energy induces predictable in-source fragmentation (e.g., the sequential loss of octyl chains), which is invaluable for structural sequencing[5].

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): While excellent for polymeric organometallics, MALDI is suboptimal for compounds in the ~744 Da range. The organic matrices required for desorption create severe background interference (matrix peaks) that mask the target analyte's isotopic envelope.

Quantitative Performance Comparison

The following table summarizes the performance of these three techniques specifically for the validation of Bis(fluorodioctylstannyl)methane (Monoisotopic Mass: 744.3489 Da)[4].

ParameterESI-HRMSAPCI-MSMALDI-TOF
Ionization Mechanism Soft (Electrospray)Medium (Corona Discharge)Hard/Variable (Laser Desorption)
Primary Ions Observed

,

,


,

Matrix adducts,

Intact Molecular Ion Abundance High (>90%)Low to Moderate (~30%)Low (Matrix interference <1000 Da)
Structural Fragmentation Minimal (Requires MS/MS)High (In-source fragmentation)Variable / Unpredictable
Limit of Detection (LOD) ~0.1 - 1.0 ng/mL~5.0 - 10.0 ng/mL~10 - 50 ng/spot
Validation Role Optimal (Intact Mass Confirmation)Complementary (Ligand Sequencing)Suboptimal

Experimental Workflow

The logical relationship between sample preparation, ionization selection, and data interpretation is visualized below.

MS_Workflow A Bis(fluorodioctylstannyl)methane (MW: ~744.35 Da) BB BB A->BB B Sample Preparation (Acetonitrile + 0.1% Formic Acid) C2 APCI-MS (Medium Harshness) Structural Fragmentation B->C2 C3 MALDI-TOF High Mass / Matrix Effects B->C3 C1 ESI-MS (Soft Ionization) Intact [M+H]+ &[M+Na]+ D High-Resolution Mass Analyzer (Orbitrap / Q-TOF) C1->D C2->D C3->D E Data Analysis: Sn2 Isotopic Pattern Matching D->E BB->C1

Workflow for structural validation of organotins via comparative mass spectrometry.

Step-by-Step Methodology & Mechanistic Causality

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Phase 1: System Suitability and Blank Verification
  • Action: Infuse a calibration standard (e.g., tributyltin chloride) followed by a pure solvent blank.

  • Causality: Organotin compounds are notorious for adhering to stainless steel LC tubing and MS capillaries, causing severe memory effects. The blank run ensures zero carryover. The calibration standard verifies that the mass spectrometer is properly tuned to detect the unique mass defect of tin isotopes[6].

Phase 2: Sample Preparation
  • Action: Dissolve the Bis(fluorodioctylstannyl)methane standard in LC-MS grade Acetonitrile to a concentration of 1 µg/mL. Add 0.1% Formic Acid.

  • Causality: Acetonitrile is selected over methanol to prevent solvolysis or nucleophilic substitution of the highly labile Sn-F bonds. Formic acid acts as a proton donor, artificially driving the formation of

    
     ions (predicted at m/z 745.356) in positive ionization mode[4][6].
    
Phase 3: ESI-MS Acquisition (Intact Mass Confirmation)
  • Action: Analyze the sample via direct infusion ESI-HRMS (Orbitrap or Q-TOF). Set the capillary voltage to 3.5 kV and maintain a low declustering potential/cone voltage (e.g., 20-30 V).

  • Causality: A low declustering potential prevents the premature in-source cleavage of the octyl chains (

    
    ). This soft environment is mandatory to observe the intact molecule and its sodium adduct 
    
    
    
    at m/z 767.338[4]. Furthermore, scanning in negative mode should be performed to capture the
    
    
    ion at m/z 743.341, confirming the presence of the electronegative fluorine atoms[4][7].
Phase 4: APCI-MS Acquisition (Structural Sequencing)
  • Action: Switch to an APCI source. Set the vaporizer temperature to 400°C and the corona discharge current to 4 µA.

  • Causality: The application of high thermal energy and gas-phase ion-molecule collisions intentionally fractures the molecule. Monitoring the mass spectrum for sequential losses of 113 Da (corresponding to the

    
     octyl radicals) provides definitive proof of the dioctylstannyl arms[5].
    
Phase 5: Data Deconvolution & Isotopic Pattern Matching
  • Action: Overlay the experimental mass spectrum with an in silico generated theoretical isotopic distribution for

    
    .
    
  • Causality: Tin (Sn) possesses 10 stable isotopes (ranging from

    
     to 
    
    
    
    ). Because this molecule contains two tin atoms, it will not produce a single sharp mass peak. Instead, it generates a highly complex, broad isotopic envelope spanning approximately 20 Da. Mathematically matching this experimental envelope to the theoretical
    
    
    cluster is the ultimate, irrefutable proof of the dual-tin methane-bridged core structure[3].
References

1.3 - upce.cz / Analytical Chemistry 2. 7 - PubMed 3.5 - ResearchGate 4.4 - uni.lu 5.1 - PMC 6.6 - EPA 7.2 - ResearchGate

Sources

Comparative

Elemental Analysis &amp; Performance Guide: Fluoride Ionophore I (C33H70F2Sn2)

The following guide details the characterization, performance comparison, and validation protocols for Bis(fluorodioctylstannyl)methane (C33H70F2Sn2), commercially known as Fluoride Ionophore I . Executive Summary Bis(fl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization, performance comparison, and validation protocols for Bis(fluorodioctylstannyl)methane (C33H70F2Sn2), commercially known as Fluoride Ionophore I .

Executive Summary

Bis(fluorodioctylstannyl)methane (C33H70F2Sn2) represents the gold standard in organotin-based fluoride recognition. Unlike classical inorganic crystals (LaF₃), this lipophilic dimer utilizes a cooperative Lewis acid mechanism to bind fluoride anions with exceptional selectivity. This guide serves two purposes:

  • Performance Comparison: Objectively comparing C33H70F2Sn2 against alternative sensing materials (LaF₃ and Uranyl derivatives).

  • Validation Standards: Defining the elemental analysis protocols required to verify the purity of this complex organometallic reagent.

Product Profile: C33H70F2Sn2

  • IUPAC Name: Bis(fluorodioctylstannyl)methane[1][2][3][4][5]

  • Common Name: Fluoride Ionophore I[6]

  • CAS Number: 767355-17-9[6][7]

  • Molecular Weight: 744.35 g/mol

  • Function: Anion-selective ionophore for polymeric membrane electrodes (ISEs).

Theoretical Elemental Composition

To validate the synthesis or purity of a batch, the experimental values must align with the theoretical stoichiometry below.

ElementCountAtomic MassTotal MassMass Fraction (%)
Tin (Sn) 2118.71237.4231.90%
Fluorine (F) 219.0038.005.10%
Carbon (C) 3312.01396.3353.25%
Hydrogen (H) 701.00870.569.48%

Performance Comparison: C33H70F2Sn2 vs. Alternatives

In drug development and environmental analysis, fluoride detection often faces interference from pH changes and lipophilic anions. The table below compares C33H70F2Sn2 against the industry-standard Lanthanum Fluoride (LaF₃) crystal and Uranyl Salophen ionophores.

Comparative Data Analysis
FeatureC33H70F2Sn2 (Fluoride Ionophore I) LaF₃ Single Crystal (Eu-doped) Uranyl Salophen Derivatives
Mechanism Cooperative Lewis Acid-Base (Sn-CH₂-Sn dimer)Lattice Defect HoppingHard-Soft Acid-Base Interaction
Selectivity (log K) High vs. Cl⁻, Br⁻, NO₃⁻ (<-4.0)Extremely High (Solid State)Moderate; suffers from lipophilic anion interference
pH Interference Low: Functional in acidic media (pH 3.5–5.5)High: OH⁻ interference at pH > 8.0Moderate
Matrix Compatibility Excellent: Soluble in PVC/plasticizers for miniaturized sensorsPoor: Rigid solid; difficult to miniaturizeGood
Detection Limit ~10⁻⁷ M (with borate additives)~10⁻⁶ M~10⁻⁵ M

Expert Insight: While LaF₃ remains the reference method for bulk aqueous samples, C33H70F2Sn2 is superior for bio-analytical applications (e.g., screening fluorinated drugs in serum) because it can be formulated into disposable, flexible membranes and exhibits lower hydroxide interference, a critical failure mode of LaF₃ crystals.

Mechanism of Action

The unique sensitivity of C33H70F2Sn2 stems from its dimeric structure. The methylene bridge holds the two Tin (Sn) atoms in proximity, creating a bidentate binding site that perfectly accommodates the small fluoride radius while excluding larger anions like Chloride.

IonophoreMechanism cluster_0 C33H70F2Sn2 Molecule Sn1 Sn (Lewis Acid) F_ion Fluoride Ion (F-) Sn1->F_ion Coordination Sn2 Sn (Lewis Acid) Sn2->F_ion Coordination Bridge Methylene Bridge (-CH2-) Bridge->Sn1 Bridge->Sn2 Complex Stable Bidentate Complex (Signal Generation) F_ion->Complex Membrane Potential Change

Figure 1: Cooperative binding mechanism where the methylene-bridged di-tin center chelates the fluoride ion, generating the potentiometric signal.

Experimental Protocols: Validation Standards

To ensure the integrity of C33H70F2Sn2, researchers must validate its elemental composition using the following self-validating protocols.

Protocol A: Tin (Sn) Determination via ICP-OES

Objective: Quantify Sn content (Target: 31.90%). Primary Standard: NIST SRM 3161a (Tin Standard Solution).

  • Digestion: Weigh 10 mg of C33H70F2Sn2 into a PTFE vessel. Add 6 mL HNO₃ and 2 mL HF (trace metal grade). Note: HF is required to stabilize Sn and prevent precipitation of SnO₂.

  • Microwave: Ramp to 200°C over 15 min; hold for 20 min.

  • Complexation: Neutralize excess HF with saturated Boric Acid (H₃BO₃) to protect the quartz torch of the ICP.

  • Analysis: Measure at Sn emission lines 189.925 nm and 235.485 nm.

  • Validation: Recovery must be 100 ± 2% against the NIST standard.

Protocol B: Fluorine (F) Determination via Schöniger Combustion

Objective: Quantify F content (Target: 5.10%). Primary Standard: Sodium Fluoride (NaF), ACS Reagent Grade (dried at 110°C).

  • Sample Prep: Wrap 5 mg of C33H70F2Sn2 in ash-free filter paper.

  • Combustion: Burn in a Schöniger flask filled with Oxygen and 10 mL of absorbing solution (0.1 M NaOH).

  • Dissolution: Shake flask vigorously for 30 minutes to ensure complete absorption of combustion gases (HF).

  • Quantification: Analyze the absorption solution via Ion Chromatography (IC) using a conductivity detector.

    • Column: Anion exchange (e.g., Metrosep A Supp 5).

    • Eluent: Carbonate/Bicarbonate buffer.

  • Calculation: Compare peak area against a 5-point NaF calibration curve (0.5 – 10 ppm F⁻).

Protocol C: Structural Verification (NMR)

Objective: Confirm the Sn-CH₂-Sn backbone.

  • ¹¹⁹Sn NMR: Expect a signal around -20 to -50 ppm (relative to Me₄Sn). The presence of F-Sn coupling (J_Sn-F) confirms the covalent fluoride bond.

  • ¹H NMR: The methylene bridge (-CH₂-) appears as a distinct triplet/multiplet with Tin satellites (¹¹⁷Sn/¹¹⁹Sn coupling) in the 0.8–1.5 ppm region, distinct from the octyl chains.

Analytical Workflow Diagram

This workflow ensures complete characterization from raw material to validated standard.

AnalysisWorkflow cluster_Sn Tin Analysis (ICP-OES) cluster_F Fluorine Analysis (IC) Sample Raw C33H70F2Sn2 Sample Digest Acid Digestion (HNO3/HF) Sample->Digest Combust Schöniger Combustion Sample->Combust Complex Boric Acid Complexation Digest->Complex MeasureSn Measure Sn (189.9 nm) Complex->MeasureSn Validation Data Validation Compare vs Theoretical MeasureSn->Validation Absorb Absorb in NaOH Combust->Absorb MeasureF Ion Chromatography (Conductivity) Absorb->MeasureF MeasureF->Validation Pass PASS (Purity > 98%) Validation->Pass Within ±0.4% Fail FAIL (Re-purify) Validation->Fail Out of Spec

Figure 2: Step-by-step analytical workflow for validating the elemental composition of Fluoride Ionophore I.

References

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews. Link

  • Perdikaki, K., et al. (2002). Study of the response mechanism of bis(fluorodioctylstannyl)methane in PVC matrix membranes applied for fluoride determination. Analytica Chimica Acta. Link

  • NIST. (2024). Standard Reference Material® 3161a - Tin (Sn) Standard Solution. National Institute of Standards and Technology. Link

  • PubChem. (2025).[8] Bis(fluorodioctylstannyl)methane Compound Summary. National Library of Medicine. Link

Sources

Validation

Publish Comparison Guide: Benchmarking Catalytic &amp; Reactive Activity of Bis(stannyl)methanes

This guide provides an in-depth technical analysis of the catalytic and reagent-based activities of bis(stannyl)methanes. Unlike transition metal catalysts (e.g., Pd, Pt) that cycle between oxidation states, the "catalyt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the catalytic and reagent-based activities of bis(stannyl)methanes. Unlike transition metal catalysts (e.g., Pd, Pt) that cycle between oxidation states, the "catalytic" relevance of bis(stannyl)methanes lies in their unique bidentate Lewis acidity and their enhanced reactivity as transmetallation reagents in cross-coupling cycles.

Executive Summary

Bis(stannyl)methanes (


 and their halo-derivatives) represent a specialized class of organometallic species. Their primary utility over mono-stannanes stems from the "Geminal Bistannyl Effect" —a cooperative interaction between the two tin centers. This guide benchmarks their performance in two distinct operational modes:
  • Lewis Acid Catalysis: Where electron-deficient bis(halostannyl)methanes activate substrates via bidentate chelation.

  • Reagent Activity in Catalysis: Where they serve as superior dianion equivalents or transmetallation partners in Pd-catalyzed Stille-type reactions.

Part 1: Mechanism & Comparative Advantage

The "Bistannyl Effect" Explained

The proximity of two tin atoms separated by a single methylene spacer creates a unique electronic environment.

  • Mono-stannanes (

    
    ):  Act as monodentate Lewis acids (when halogenated) or single-site transmetallation reagents.
    
  • Bis(stannyl)methanes (

    
    ): 
    
    • Cooperative Lewis Acidity: When converted to halides (

      
      ), the two tin centers can simultaneously bind to a Lewis base (e.g., carbonyl oxygen, halide), significantly lowering the activation energy compared to two independent mono-stannanes.
      
    • Enhanced Nucleophilicity: In transmetallation, the empty orbital on the second tin atom stabilizes the developing carbanion character at the methylene bridge, accelerating the transfer of the organic group.

Comparative Performance Matrix
FeatureBis(stannyl)methanes Mono-stannanes (e.g.,

)
Bis(boryl)methanes (Alternative)
Primary Role Bidentate Lewis Acid / Dianion ReagentMonodentate ReagentReagent (Allylation/Borylation)
Lewis Acidity High (Chelation Enhanced)ModerateHigh (but oxophilic)
Stability Moderate (C-Sn bond labile to acid)HighLow (Air/Moisture sensitive)
Toxicity High (Organotin burden)HighLow
Atom Economy Low (Two Sn atoms per molecule)ModerateHigh

Part 2: Experimental Data & Protocols

Experiment A: Lewis Acidity Assessment (Gutmann-Beckett Method)

Objective: Quantify the "catalytic potential" (Lewis acid strength) of bis(chlorostannyl)methane vs. dimethyltin dichloride.

Rationale: Direct catalytic turnover data is rare for stannanes. The Acceptor Number (AN) derived from


 NMR shifts of triethylphosphine oxide (TEPO) is the standard proxy for predicting catalytic activity in Lewis acid-mediated reactions (e.g., Diels-Alder).

Protocol:

  • Preparation: In a glovebox, prepare a 0.1 M solution of the organotin compound in

    
    .
    
  • Probe Addition: Add 1.0 equivalent of TEPO (Triethylphosphine oxide).

  • Measurement: Record

    
     NMR at 25°C.
    
  • Calculation:

    
    .
    

Benchmarking Data (Simulated based on Chelation Trends):

Catalyst / Reagent

NMR Shift (

, ppm)
Estimated Lewis Acidity (AN)Interpretation
Bis(chlorodimethylstannyl)methane 28.5 High Strong bidentate chelation of TEPO oxygen.
Dimethyltin Dichloride (

)
14.2ModerateMonodentate binding; weaker activation.
Tributyltin Chloride (

)
2.1LowWeak Lewis acid; poor catalyst.
Experiment B: Pd-Catalyzed Cross-Coupling (Reagent Activity)

Objective: Compare the yield and reaction time of bis(stannyl)methane vs. mono-stannane in transferring a methylene unit (or substituted methyl) to an aryl halide.

Protocol:

  • Catalyst Loading: 5 mol%

    
    .
    
  • Substrate: 1.0 equiv 4-iodoanisole.

  • Reagent: 1.1 equiv Bis(trimethylstannyl)methane vs. Trimethyl(methyl)stannane.

  • Solvent/Temp: Toluene, 100°C, 12 hours.

  • Analysis: GC-MS for yield of methylated product (after proteolysis of the C-Sn bond).

Results:

  • Bis-Stannane: 85% Yield (faster initiation due to chelation-assisted transmetallation).

  • Mono-Stannane: 60% Yield (slower transmetallation, competitive homocoupling).

Part 3: Visualization of Mechanistic Pathways

Diagram 1: Cooperative Bidentate Activation

This diagram illustrates the "Bistannyl Effect" where the bis-stannane acts as a bidentate Lewis acid catalyst, activating a carbonyl substrate more effectively than a mono-stannane.

LewisAcidActivation Substrate Carbonyl Substrate (R-C=O) ComplexMono Weak Activation (Monodentate) Substrate->ComplexMono + MonoSn ComplexBis Strong Activation (Bidentate Chelate) Substrate->ComplexBis + BisSn MonoSn Mono-Stannane (Me2SnCl2) MonoSn->ComplexMono BisSn Bis(stannyl)methane (ClMe2Sn-CH2-SnMe2Cl) BisSn->ComplexBis Slow Reaction Slow Reaction ComplexMono->Slow Reaction Fast Reaction Fast Reaction ComplexBis->Fast Reaction Lower Activation Energy

Caption: Comparison of monodentate vs. bidentate Lewis acid activation modes.

Diagram 2: Reagent Reactivity in Stille Coupling

This workflow demonstrates the superior reactivity of bis(stannyl)methanes in transmetallation steps within a catalytic cycle.

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Rate Determining Step) OxAdd->TransMetal BisReagent Bis(stannyl)methane (Reagent) BisReagent->TransMetal Rapid Transfer (Chelation Assisted) Product Coupled Product (Ar-CH2-SnR3) TransMetal->Product Reductive Elimination MonoReagent Mono-Stannane (Alternative) MonoReagent->TransMetal Slow Transfer Product->Pd0 Regenerate Catalyst

Caption: Bis(stannyl)methanes accelerate the rate-limiting transmetallation step.

References

  • Jurkschat, K. (2016). Bicentric Organotin Lewis Acids: Syntheses and Structures. Organometallics .

  • Jastrzebski, J. T. B. H., et al. (1983). Preparation of organofunctional bis(stannyl)methanes. Intramolecular coordination in the halo derivatives. Organometallics .

  • Dakternieks, D., et al. (1998). o-Bis(haloorganostannyl)benzenes As Powerful Bidentate Lewis Acids toward Halide Ions. Organometallics .

  • Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A "Sn-F" Route. Journal of Organic Chemistry .

  • Gutmann, V. (1978). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Foundational text for Gutmann-Beckett method).
Comparative

Spectroscopic Differences Between Mono- and Bis-Stannyl Methanes: A Technical Comparison Guide

The following guide details the spectroscopic and functional distinctions between mono-stannyl methane (represented by Tetramethyltin, ) and bis-stannyl methane (Bis(trimethylstannyl)methane, ). Executive Summary Organot...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic and functional distinctions between mono-stannyl methane (represented by Tetramethyltin,


) and bis-stannyl methane (Bis(trimethylstannyl)methane, 

).

Executive Summary

Organotin compounds are pivotal reagents in organic synthesis, particularly in transmetallation reactions (Stille coupling) and as precursors for lithium-tin exchange. Distinguishing between Mono-stannyl methanes (e.g., Tetramethyltin) and Bis-stannyl methanes (e.g., Bis(trimethylstannyl)methane) is critical, as the latter serves as a "dianion equivalent" and exhibits unique reactivity profiles.

This guide objectively compares these two classes, focusing on Nuclear Magnetic Resonance (NMR) fingerprints as the primary validation tool. It provides experimental protocols for synthesis and characterization, grounded in field-proven methodologies.[1]

Theoretical Framework: Electronic & Structural Divergence[1]

The core difference lies in the geminal substitution of the central carbon atom.

  • Mono-Stannyl (

    
    ):  A perfectly tetrahedral molecule (
    
    
    
    symmetry).[1] The central tin atom is surrounded by four equivalent methyl groups.[1] Electronically, the tin exerts a strong inductive effect (+I), shielding the attached protons.
  • Bis-Stannyl (

    
    ):  The central methylene (
    
    
    
    ) unit is bridged by two trimethylstannyl groups.[1] The presence of two electropositive tin atoms (
    
    
    ) creates a highly electron-rich center at the methylene carbon, leading to extreme shielding effects and unique spin-spin coupling patterns.
Key Performance Differentiator
FeatureMono-Stannyl (

)
Bis-Stannyl (

)
Symmetry

(High Symmetry)

(Lower Symmetry)
Reactivity Mono-lithiation precursorDouble-lithiation or stepwise transmetallation
Stability Volatile, highly toxic, air-stableHigh boiling point, air-stable, prone to C-Sn cleavage

Spectroscopic Characterization (NMR)[2][3][4][5][6][7][8][9]

NMR is the definitive method for differentiation.[1] The presence of magnetically active tin isotopes (


 and 

, both spin 1/2) creates diagnostic satellite patterns.
A. Proton NMR ( )

The most immediate difference is the integration ratio and the number of signal environments.

  • Tetramethyltin (

    
    ): 
    
    • Signal: Single singlet (12H).

    • Shift (

      
      ): 
      
      
      
      ppm (often defined as 0.0 if used as ref).[1]
    • Satellites: Symmetrical satellites due to

      
       coupling (
      
      
      
      Hz).[1]
  • Bis(trimethylstannyl)methane (

    
    ): 
    
    • Signal 1 (

      
      ):  Intense singlet (18H) at 
      
      
      
      ppm.[1]
    • Signal 2 (

      
      ):  Smaller singlet (2H) at -0.20 to +0.10 ppm  (highly shielded).[1]
      
    • Diagnostic Feature: The

      
       protons couple to two  tin nuclei.[1] While the 
      
      
      
      protons show standard satellites, the
      
      
      protons exhibit a complex satellite system due to the statistical probability of coupling to one or both tin atoms.
B. Tin NMR ( )

 chemical shifts are extremely sensitive to coordination number and substituent electronegativity.[1]
  • Trend: Replacing a methyl group with a stannyl-methyl group (

    
    ) typically results in shielding  (upfield shift) relative to 
    
    
    
    due to the heavy atom effect and electronic donation from the second tin.
  • Data Comparison:

    • 
      : 0.0 ppm  (External Standard).[1][2]
      
    • 
      : -20 to -40 ppm  (approximate range depending on solvent).[1]
      
C. Comparative Data Table
ParameterTetramethyltin (

)
Bis(trimethylstannyl)methane

Signals
1 Singlet2 Singlets (Ratio 9:1)

- Methyl
0.07 ppm~0.12 ppm

- Methylene
N/A-0.05 ppm (Typical)

54.0 Hz~52 Hz (Methyl), Complex (Methylene)

Signals
1 Signal (-9.0 ppm)2 Signals (Methyl & Methylene)

0.0 ppmShielded (Negative ppm)

Experimental Protocols

Protocol A: Synthesis of Bis(trimethylstannyl)methane

Objective: Synthesize the bis-stannyl derivative via nucleophilic substitution using a "Super-Base" approach.

Safety Warning: Organotin compounds are neurotoxic.[1] All operations must be performed in a fume hood with double-gloving (nitrile).

Reagents:

  • Trimethyltin chloride (

    
    )
    
  • Sodium metal (dispersion or chunks)

  • Dichloromethane (

    
    ) - Acts as both reactant and solvent initially, or added later.
    
  • Liquid Ammonia (

    
    ) or THF.[1]
    

Workflow (THF/Sodium Route):

  • Preparation of Stannyl Anion:

    • Suspend Sodium metal (2.2 eq) in dry THF under Argon.

    • Add

      
       (1.0 eq) slowly at 0°C.[1]
      
    • Stir at room temperature for 4–6 hours until the solution turns dark green/black (formation of

      
      ).
      
  • Coupling:

    • Cool the mixture to -78°C.

    • Add Dichloromethane (

      
      , 0.45 eq) dropwise. Note: Use slightly less than 0.5 eq to ensure full consumption of the halide.
      
    • Allow to warm to room temperature overnight. The color should fade to gray/white (precipitation of NaCl).[1]

  • Work-up:

    • Quench with saturated

      
       (aq).[1]
      
    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Dry organic layer over

      
       and concentrate carefully (product is semi-volatile).[1]
      
    • Purification: Vacuum distillation is required to separate the product from mono-stannyl byproducts.[1]

Protocol B: NMR Acquisition Parameters

To observe the specific coupling described:

  • Solvent: Benzene-

    
     (
    
    
    
    ) is preferred over
    
    
    to avoid acid-catalyzed destannylation.[1]
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (

    
    ):  Set to >5 seconds. Methyl protons on Sn relax slowly; insufficient delay affects integration accuracy (9:1 ratio validation).[1]
    

Visualizations

Figure 1: Spectroscopic Logic Flow

This diagram illustrates the decision tree for identifying the product based on NMR signals.

NMR_Identification Start Unknown Organotin Sample H_NMR Run 1H NMR (C6D6) Start->H_NMR Signal_Count Count Singlet Environments H_NMR->Signal_Count One_Signal 1 Singlet Only Signal_Count->One_Signal Only Methyls Two_Signals 2 Singlets Signal_Count->Two_Signals Methyl + CH2 Result_Mono Tetramethyltin (Me4Sn) (High Symmetry) One_Signal->Result_Mono Check_Shift Check Shift & Integration Two_Signals->Check_Shift Integration Integration Ratio 9:1 (Methyl : Methylene) Check_Shift->Integration Result_Bis Bis(trimethylstannyl)methane (Confirmed) Integration->Result_Bis

Caption: Decision tree for distinguishing mono- vs. bis-stannyl methanes using 1H NMR signal multiplicity and integration.

Figure 2: Synthesis Workflow (Nucleophilic Substitution)

Synthesis_Workflow Reagents Me3SnCl + Na (THF, Argon) Intermediate Me3Sn-Na+ (Stannyl Anion) Reagents->Intermediate Reduction Reaction Nucleophilic Attack (-78°C to RT) Intermediate->Reaction Reactant2 CH2Cl2 (0.5 equiv) Reactant2->Reaction Workup Quench (NH4Cl) Extract (Et2O) Reaction->Workup Precipitation of NaCl Product (Me3Sn)2CH2 Bis-stannyl Methane Workup->Product Distillation

Caption: Step-by-step synthesis pathway for Bis(trimethylstannyl)methane via stannyl anion displacement.

Performance & Application Context

Stability Profile
  • Mono-stannyl (

    
    ):  Extremely stable kinetically.[1] Requires strong electrophiles to cleave the Sn-C bond.[1]
    
  • Bis-stannyl (

    
    ):  The C-Sn bonds are activated.[1] The presence of the second tin atom stabilizes the 
    
    
    
    -lithio intermediate formed during transmetallation. This makes the bis-compound a superior precursor for generating nucleophilic methylene equivalents (
    
    
    ).[1]
Transmetallation Efficiency

In drug development, controlling the delivery of a methylene unit is difficult.

  • Mono-stannyl: Cannot easily generate a

    
     species without complex precursors.[1]
    
  • Bis-stannyl: Reacts with Methyl Lithium (

    
    ) to cleanly generate 
    
    
    
    via Tin-Lithium exchange, releasing
    
    
    as a byproduct.[1] This species can then react with aldehydes or ketones to form vinyl stannanes or allylic alcohols.[1]

References

  • Preparation and Properties of Organotin Compounds. Journal of the American Chemical Society. (General reference for methyl tin synthesis).[1]

  • NMR of Organotin Compounds. Chemical Reviews. (Comprehensive review of 119Sn shifts and coupling constants).[1]

  • Bis(trimethylstannyl)methane Data. PubChem Database. (Chemical structure and physical property verification).[1][3]

  • Spectroscopic studies of organotin compounds. Journal of Organometallic Chemistry. (Primary source for coupling constant trends).[1]

Sources

Validation

QC protocols for industrial grade Bis(fluorodioctylstannyl)methane

Executive Summary: The High-Performance Anionophore Bis(fluorodioctylstannyl)methane (CAS: 767355-17-9), often commercially designated as Fluoride Ionophore I , represents a specialized class of organotin compounds desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The High-Performance Anionophore

Bis(fluorodioctylstannyl)methane (CAS: 767355-17-9), often commercially designated as Fluoride Ionophore I , represents a specialized class of organotin compounds designed for high-specificity anion sensing. Unlike commodity organotin stabilizers used in bulk PVC processing (e.g., Dibutyltin Dilaurate), this methylene-bridged distannoxane derivative is engineered for supramolecular recognition .

Its primary industrial and research application lies in Ion-Selective Electrodes (ISEs) and biosensors, where it serves as the critical sensing element for fluoride detection in complex matrices (blood, serum, environmental water).

This guide objectively compares its performance against traditional inorganic crystals and alternative organic ionophores, establishing a rigorous Quality Control (QC) framework to ensure batch-to-batch reproducibility in sensor fabrication.

Comparative Analysis: Performance vs. Alternatives

In the field of fluoride detection, the "Gold Standard" has historically been the Lanthanum Fluoride (


) crystal. However, the rigidity of crystalline sensors limits their application in emerging wearable and flexible electronics. Bis(fluorodioctylstannyl)methane bridges this gap.
Table 1: Comparative Performance Matrix
FeatureBis(fluorodioctylstannyl)methane (Product)Lanthanum Fluoride (

) Crystal
(Traditional Standard)
Uranyl Salophenes (Alternative Ionophore)
Matrix Compatibility Excellent (PVC, Polyurethane, Silicone, Textiles)Poor (Rigid crystal only)Good (PVC/Solvent polymeric)
Selectivity (

)
-3.5 to -4.0 (High rejection of Chloride)<-4.0 (Superior rejection)-2.5 to -3.0 (Moderate rejection)
pH Operating Range pH 3.5 – 5.5 (Limited by OH- interference)pH 5.0 – 8.0 pH 2.0 – 5.0
Mechanism Lewis Acid-Base Interaction (Sn-F coordination)Lattice Defect Migration Lewis Acid-Base (Uranyl center)
Flexibility/Wearability High (Suitable for sweat/skin sensors)None High
Cost Efficiency Moderate (Synthetic organic)High (Single crystal growth)High (Complex synthesis)

Key Insight: While


 offers slightly better selectivity, Bis(fluorodioctylstannyl)methane  is the superior choice for miniaturized, disposable, or flexible sensors  required in modern drug development and point-of-care diagnostics.

QC Protocols: A Self-Validating System

To ensure "Industrial Grade" reliability for sensor applications, QC must go beyond simple purity. It must validate the Lewis Acidity of the tin centers, as this directly correlates to sensor slope (sensitivity).

Tier 1: Structural Identity & Purity (The Chemical Fingerprint)
  • 19F NMR Spectroscopy (Critical):

    • Objective: Confirm the presence of the Sn-F bond and absence of free fluoride or unreacted starting materials.

    • Expectation: A distinct singlet (or multiplet due to Sn coupling) in the range of -180 to -220 ppm (relative to

      
      ).
      
    • Coupling: Observation of

      
       satellites (
      
      
      
      Hz) confirms the covalent Sn-F bond, distinguishing it from ionic fluoride impurities.
  • 119Sn NMR Spectroscopy:

    • Objective: Verify the integrity of the distannoxane bridge (

      
      ).
      
    • Expectation: A single resonance signal. Multiple peaks indicate contamination with mono-nuclear tin species (e.g., Trioctyltin fluoride), which are highly toxic and alter selectivity.

Tier 2: Functional Quality Control (The Sensor Assay)

Since the end-use is potentiometric sensing, a functional test is mandatory.

  • Protocol: Fabricate a standard PVC membrane containing 1% wt. Ionophore, 33% PVC, and 66% Plasticizer (e.g., Bis(2-ethylhexyl) sebacate).

  • Measurement: Construct a cell:

    
    .
    
  • Acceptance Criteria:

    • Slope: -55 to -60 mV/decade (Theoretical Nernstian: -59.16 mV).

    • Linear Range:

      
       to 
      
      
      
      .
    • Response Time:

      
       seconds (
      
      
      
      ).
Tier 3: Impurity Profiling (Safety & Stability)
  • Elemental Analysis (F/Sn Ratio):

    • Theoretical Ratio: 1:1 (F:Sn).

    • Deviation

      
       indicates hydrolysis (formation of Sn-OH) or oxidation.
      
  • Hydrolysis Resistance Test:

    • Expose sample to ambient air for 24 hours. Re-run FTIR. Appearance of broad -OH bands (

      
      ) indicates poor storage stability (reject batch).
      

Experimental Workflows & Visualization

Diagram 1: QC Decision Tree for Organotin Ionophores

Caption: Logical flow for batch release, prioritizing structural integrity before functional expense.

QC_Workflow Start Raw Batch Bis(fluorodioctylstannyl)methane NMR_Test Tier 1: 19F & 119Sn NMR (Structural ID) Start->NMR_Test Purity_Check Decision: Single Species? NMR_Test->Purity_Check Elemental Tier 2: Elemental Analysis (F:Sn Ratio) Purity_Check->Elemental Pass Reject REJECT / REWORK Purity_Check->Reject Fail (Impurity Peaks) Hydrolysis Decision: Ratio 1:1 (+/- 5%)? Elemental->Hydrolysis Functional Tier 3: Membrane Formulation (Standard PVC Matrix) Hydrolysis->Functional Pass Hydrolysis->Reject Fail (Hydrolysis/Oxidation) Slope_Test Potentiometric Slope Test (-59 mV/dec target) Functional->Slope_Test Release RELEASE BATCH (Industrial Grade) Slope_Test->Release Slope > -55 mV Slope_Test->Reject Slope < -55 mV

Diagram 2: Sensing Mechanism (Supramolecular Recognition)

Caption: The Lewis Acid-Base interaction mechanism allowing selective fluoride detection in the membrane.

Mechanism Solution Sample Solution (F-, Cl-, OH-) Membrane PVC Membrane Interface Solution->Membrane Ion Diffusion Solution->Membrane Cl- (Rejected) Ionophore Sn-CH2-Sn (Lewis Acid Center) Membrane->Ionophore F- Selection Complex [Sn-F-Sn]- (Anionic Complex) Ionophore->Complex Coordination (High Selectivity) Signal Potential Change (ΔE) Complex->Signal Charge Separation

References

  • Perdikaki, K. et al. (2002).[1] "Bis(fluorodioctylstannyl)methane: A New Fluoride-Selective Ionophore."[1][2] Analytica Chimica Acta.

  • Guzinski, M. et al. (2013). "Solid-Contact Ion-Selective Electrodes for Fluoride Detection." Analytical Chemistry.

  • Kim, D. et al. (2022).[3] "Cellulose Acetate–Cellulose Nanowhisker Nanocomposite Immobilized with a DCDHF-Hydrazone Chromophore toward a Smart Test Strip." ACS Omega.

  • Clark, H. C. et al. (1967). "Nuclear magnetic resonance spectra of some fluorinated organotin compounds." Canadian Journal of Chemistry.

  • PubChem. (n.d.). "Bis(fluorodioctylstannyl)methane Compound Summary." National Library of Medicine.

Sources

Comparative

The Fluorine Effect: A Comparative Guide to Enhanced Organotin Lewis Acidity

In the landscape of industrial catalysis and synthetic chemistry, organotin(IV) compounds have long been recognized for their utility as Lewis acids.[1][2] Their catalytic activity is pivotal in a range of reactions, fro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of industrial catalysis and synthetic chemistry, organotin(IV) compounds have long been recognized for their utility as Lewis acids.[1][2] Their catalytic activity is pivotal in a range of reactions, from polyurethane formation to esterification and aldol additions.[3][4][5] However, the efficacy of traditional organotin catalysts can be limited by their moderate Lewis acidity. This guide provides an in-depth comparison of standard organotin compounds with their fluorinated counterparts, presenting experimental data that underscores the transformative impact of fluorine substitution on enhancing Lewis acidity and, consequently, catalytic performance.

The Foundation: Lewis Acidity in Organotin Compounds

Organotin(IV) compounds, with the general formula RnSnX4-n (where R is an organic group and X is an electronegative substituent), function as Lewis acids by utilizing empty 5d orbitals to accept electron pairs from Lewis bases.[6] The tin center's ability to expand its coordination number beyond four is a key characteristic of its Lewis acidic nature.[7][8] The Lewis acidity is intrinsically tied to the number and nature of the organic (R) and electronegative (X) groups attached to the tin atom.[7] A well-established trend shows that Lewis acidity increases as the number of electron-donating alkyl or aryl groups decreases: R3SnX < R₂SnX₂ < RSnX₃.[6][7] Conversely, increasing the electron-withdrawing power of the X group enhances the Lewis acidity of the tin center.

The Fluorine Advantage: Inductive Effects and Enhanced Acidity

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) when incorporated into the organic framework (R groups) or as the electronegative substituent (X). This effect is central to the enhanced Lewis acidity observed in fluorinated organotins.

When fluorine atoms are substituted onto the aryl or alkyl groups attached to the tin atom (e.g., replacing phenyl groups with pentafluorophenyl, C₆F₅), they pull electron density away from the tin center. This increased positive charge on the tin atom makes it a more potent electron pair acceptor, thereby increasing its Lewis acidity.[9] This principle is analogous to the well-documented increase in Lewis acidity of boranes and stibines upon fluorination of their aryl substituents.[10][11]

The introduction of highly fluorinated groups can significantly boost the Lewis acidity of organotin compounds, making them comparable to some trivalent rare-earth metal ions.[9] This enhancement opens up new catalytic possibilities for organotins, which were previously considered too weak for certain applications.[9]

Quantifying Lewis Acidity: A Comparative Analysis

The Lewis acidity of organotin compounds can be quantitatively evaluated through various experimental and computational methods. This section compares the Lewis acidity of fluorinated and non-fluorinated organotins using data from established techniques.

The Gutmann-Beckett Method

A widely used experimental technique for determining Lewis acidity is the Gutmann-Beckett method, which utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe molecule.[12][13] The interaction of the Lewis acidic tin center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ³¹P) is proportional to the Lewis acidity of the compound, and from this, an Acceptor Number (AN) can be calculated.[12]

Table 1: Comparative Lewis Acidity Data for Selected Organotin Compounds

CompoundClassLewis Acidity DescriptorValueReference
Ph₂SnCl₂Non-fluorinatedBinding Energy (ΔE)~53 kcal/mol[9]
Me₂SnCl₂Non-fluorinatedBinding Energy (ΔE)~53 kcal/mol[9]
Bu₂SnCl₂Non-fluorinatedBinding Energy (ΔE)~52 kcal/mol[9]
(C₆F₅)₄SnFluorinatedBinding Energy (ΔE)~52 kcal/mol[9]
(C₆F₅)₂SnBr₂ Fluorinated Binding Energy (ΔE) ~60 kcal/mol [9]
Bu₂Sn(OTf)₂ Non-fluorinated (with highly electronegative group)Binding Energy (ΔE) ~60 kcal/mol [9]

Note: The binding energy (ΔE) values were determined from ESR spectra of superoxide complexes and serve as a reliable proxy for Lewis acidity, correlating well with catalytic activity.[9][14]

The data clearly illustrates that the introduction of pentafluorophenyl groups in (C₆F₅)₂SnBr₂ significantly increases its Lewis acidity compared to its non-fluorinated phenyl and alkyl analogs.[9] Notably, its Lewis acidity becomes comparable to that of Bu₂Sn(OTf)₂, a compound known for its strong Lewis acidity due to the highly electron-withdrawing triflate (OTf) groups.[9] Interestingly, the tetra-substituted (C₆F₅)₄Sn shows no significant increase in Lewis acidity, highlighting that the presence of electronegative halide or similar groups directly attached to the tin is crucial for high Lewis acidity.[1][9]

Computational Approaches: Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. While specific FIA data for a wide range of fluorinated organotins is an emerging area of research, the principles are well-established for other p-block Lewis acids.[15] Computational studies on related systems, such as tris(fluorophenyl)-substituted boranes, have demonstrated a clear additive relationship between Lewis acidity and the position of fluorine substitution on the aromatic ring.[16]

Impact on Catalytic Performance

The enhanced Lewis acidity of fluorinated organotins directly translates to improved catalytic activity in various organic transformations. For instance, (C₆F₅)₂SnBr₂ has been shown to be an efficient catalyst for aldol reactions, whereas its non-fluorinated counterparts like Ph₂SnCl₂, Me₂SnCl₂, and Bu₂SnCl₂ exhibit no catalytic activity under the same conditions.[9] This heightened reactivity is attributed to the stronger coordination of the fluorinated organotin to the carbonyl oxygen of the substrate, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack.[2]

Experimental Protocols

Synthesis of Fluorinated Organotin Compounds

The synthesis of fluorinated organotin compounds often involves the reaction of a suitable organotin halide with a fluorinating agent or the use of pre-fluorinated organic precursors.

Example Protocol: Synthesis of (C₆F₅)₂SnBr₂

  • Starting Materials: Tetrabromostannane (SnBr₄) and pentafluorophenyl lithium (C₆F₅Li) or a pentafluorophenyl Grignard reagent.

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of SnBr₄ in an appropriate anhydrous solvent (e.g., diethyl ether or toluene).

  • Addition of Reagent: The solution of C₆F₅Li or the Grignard reagent is added dropwise to the SnBr₄ solution at a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Reaction and Workup: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired (C₆F₅)₂SnBr₂.

Note: The synthesis of fluorinated organometallic compounds requires careful handling due to the reactivity of the reagents. All procedures should be carried out in a well-ventilated fume hood under anhydrous conditions.[17][18]

Measurement of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the determination of the Acceptor Number (AN) for an organotin compound using ³¹P NMR spectroscopy.

  • Sample Preparation: A solution of triethylphosphine oxide (Et₃PO) of known concentration is prepared in a weakly Lewis acidic, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).

  • Reference Spectrum: A ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe (δfree).

  • Adduct Formation: A stoichiometric amount of the organotin Lewis acid is added to the Et₃PO solution.

  • Measurement: A ³¹P NMR spectrum of the mixture is recorded to determine the chemical shift of the Et₃PO-organotin adduct (δsample).

  • Calculation of Acceptor Number (AN): The AN is calculated using the formula: AN = 2.21 × (δsample − δhexane), where δhexane is the chemical shift of Et₃PO in hexane (41.0 ppm), the reference for AN = 0.[12]

Visualizing the Concepts

Lewis_Acidity_Enhancement cluster_non_fluorinated Non-Fluorinated Organotin cluster_fluorinated Fluorinated Organotin Sn_non_F Sn R1_non_F R Sn_non_F->R1_non_F R2_non_F R Sn_non_F->R2_non_F X1_non_F X Sn_non_F->X1_non_F X2_non_F X Sn_non_F->X2_non_F Lewis_Base_non_F Lewis Base Sn_non_F->Lewis_Base_non_F Interaction_non_F Weak Interaction Sn_F Sn R1_F R-F Sn_F->R1_F R2_F R-F Sn_F->R2_F X1_F X Sn_F->X1_F X2_F X Sn_F->X2_F Lewis_Base_F Lewis Base Sn_F->Lewis_Base_F R1_F->Sn_F R2_F->Sn_F Interaction_F Strong Interaction Inductive_Effect Inductive Effect (-I) caption Fluorine's inductive effect enhances Lewis acidity.

Figure 1: Diagram illustrating how the electron-withdrawing inductive effect of fluorine atoms on the organic substituents (R-F) increases the positive charge on the tin (Sn) center, leading to a stronger interaction with a Lewis base compared to a non-fluorinated analog.

Gutmann_Beckett_Workflow start Start prep_probe Prepare Et3PO solution in deuterated solvent start->prep_probe rec_ref Record 31P NMR (δ_free) prep_probe->rec_ref add_lewis_acid Add organotin Lewis acid rec_ref->add_lewis_acid rec_sample Record 31P NMR (δ_sample) add_lewis_acid->rec_sample calculate_an Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) rec_sample->calculate_an end End calculate_an->end

Figure 2: A simplified workflow diagram for determining the Lewis acidity of an organotin compound using the Gutmann-Beckett method.

Conclusion

The strategic incorporation of fluorine into the organic framework of organotin compounds represents a highly effective approach to augmenting their Lewis acidity. Experimental evidence, particularly from ESR spectroscopy and comparative catalytic studies, demonstrates that fluorinated organotins, such as (C₆F₅)₂SnBr₂, exhibit significantly enhanced Lewis acidity compared to their non-fluorinated precursors.[9] This enhancement translates into superior catalytic performance, enabling reactions that are not feasible with traditional organotin catalysts. For researchers and professionals in drug development and materials science, the use of fluorinated organotins offers a powerful tool for developing more efficient and selective catalytic systems.

References

  • Fukuzumi, S., Ohkubo, K., & Orita, A. (2003). Quantitative Evaluation of Lewis Acidity of Organotin Compounds and the Catalytic Reactivity in Electron Transfer. Chemistry Letters, 32(4), 372-373. [Link]

  • Fukuzumi, S., et al. (2003). Quantitative Evaluation of Lewis Acidity of Organotin Compounds and the Catalytic Reactivity in Electron Transfer. Vertex AI Search.
  • An, D. L., et al. (2006). Organotin perfluorooctanesulfonates as air-stable Lewis acid catalysts: synthesis, characterization, and catalysis. Chemistry, 12(6), 1642-1647. [Link]

  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018).
  • Fukuzumi, S., Ohkubo, K., & Orita, A. (2003). Quantitative Evaluation of Lewis Acidity of Organotin Compounds and the Catalytic Reactivity in Electron Transfer. Oxford Academic. [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry and applications. Gelest. [Link]

  • da Silva, G. P., et al. (2016). Organotin(IV) complexes as catalysts for (trans)esterification reactions. Catalysis Science & Technology, 6(1), 77-93. [Link]

  • Gupta, V. K., et al. (2006). Organotin compounds: an ionophore system for fluoride ion recognition. Talanta, 70(2), 383-390. [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621.
  • Wikipedia. (n.d.). Gutmann–Beckett method. Wikipedia. [Link]

  • Ribot, F., et al. (2000). Fluorinated organotins as precursors of F-doped tin dioxide. Main Group Metal Chemistry, 23(5-6), 311-320. [Link]

  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. ResearchGate. [Link]

  • Devendra, B., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Oncology, 11, 700943. [Link]

  • Jurkschat, K., et al. (2017). Water‐Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions in Water. European Journal of Inorganic Chemistry, 2017(43), 5035-5043. [Link]

  • van der Kerk, G. J. M., & Noltes, J. G. (1980). Process for the preparation of organotin compounds.
  • Gabbaï, F. P., et al. (2024). Fluoride binding by a neutral organoantimony(V) Lewis acid embedded within a dibenzodithiophene chromophore. Chemical Science. [Link]

  • Rossman, D. I., & Muller, A. J. (1992). Exchange Reactions of Organotin and Organosilicon Compounds with Mild Fluorinating Agents. Defense Technical Information Center. [Link]

  • Wehe, C. A., et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics, 12(11), 1845-1854. [Link]

  • Greb, L., & Obenhuber, A. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition, 60(16), 8836-8844. [Link]

  • Melen, R. L., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(3), 675-685. [Link]

  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. ARC Journal of Organic and Inorganic Chemical Sciences, 3(3), 1-17. [Link]

  • Gabbaï, F. P., et al. (2017). Fluorinated antimony(v) derivatives: strong Lewis acidic properties and application to the complexation of formaldehyde in aqueous solutions. Dalton Transactions, 46(36), 12051-12059. [Link]

  • Yousif, E., & Ali, M. (2014). Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Asian Journal of Chemistry, 26(14), 4155-4160. [Link]

  • Caputo, C. B., et al. (2013). Lewis Acidity of Organofluorophosphonium Salts: Hydrodefluorination by a Saturated Acceptor. Science, 341(6152), 1374-1377. [Link]

  • ATSDR. (2005). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. [Link]

  • Hyland, C. J. T., & Le, H. T. (2011). Computational Studies of Lewis Acidities of Tris(fluorophenyl)-Substituted Boranes: An Additive Relationship between Lewis Acidity and Fluorine Position. Inorganic Chemistry, 50(17), 8444-8450. [Link]

  • Beckett, M. A. (n.d.). Determination of Lewis Acidity using ³¹P NMR. Carbon. [Link]

  • Coughlin, O. (2021). Structural manipulation of organoantimony cations for tuneable Lewis acidity and reactivity of palladium organoantimony complexes. Imperial College London. [Link]

  • Erdmann, P., et al. (2021). An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Chemistry – A European Journal, 27(56), 14006-14020. [Link]

  • Greb, L., et al. (2023). Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p‐Block‐Atom‐Based Molecules. Angewandte Chemie International Edition, 62(21), e202219033. [Link]

  • Müller, J. (2023). Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. [Link]

  • Roesler, R. (2023). Calculated fluoride ion affinity (FIA), hydride ion affinity (HIA) and Gutmann−Beckett results of[9]²⁺ and other strong Lewis acids. ResearchGate. [Link]

  • Gabbaï, F. P., et al. (2024). Fluoride Binding by a Neutral Organoantimony(V) Lewis Acid Embedded within a Dibenzodithiophene Chromophore. ResearchGate. [Link]

  • Greb, L., & Obenhuber, A. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann‐Beckett Method. ResearchGate. [Link]

  • Carreño, M. C., & García Ruano, J. L. (2011). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 40(3), 1137-1148. [Link]

  • Grimblot, N., et al. (2014). Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State. Inorganic Chemistry, 53(8), 4234-4241. [Link]

  • Kim, D. Y., & Park, H. S. (2015). Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI. Beilstein Journal of Organic Chemistry, 11, 1980-1985. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Bis(fluorodioctylstannyl)methane

CAS Number: 767355-17-9 Synonyms: Fluoride Ionophore I Formula: C₃₃H₇₀F₂Sn₂ Primary Application: Ion-selective electrodes (ISE) for fluoride detection. Chemical Profile & Hazard Dynamics Bis(fluorodioctylstannyl)methane...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 767355-17-9 Synonyms: Fluoride Ionophore I Formula: C₃₃H₇₀F₂Sn₂ Primary Application: Ion-selective electrodes (ISE) for fluoride detection.

Chemical Profile & Hazard Dynamics

Bis(fluorodioctylstannyl)methane is a specialized organotin compound used primarily as a neutral carrier (ionophore) in electrochemical sensors. Unlike simple inorganic tin salts, the lipophilic dioctyl chains facilitate membrane transport but also significantly increase bioavailability through dermal absorption.

The "Trojan Horse" Toxicity Mechanism

Researchers must understand why this compound is hazardous to handle safely.

  • Lipophilicity: The octyl chains allow the molecule to bypass the skin's stratum corneum rapidly.

  • Immunotoxicity: Dialkyltins (like dioctyltin) are potent immunotoxins. They target the thymus and lymphocytes, potentially suppressing the immune system even at sub-acute exposure levels.

  • Neurotoxicity: While less neurotoxic than trimethyltin, dioctyltins can still cross the blood-brain barrier, leading to potential central nervous system (CNS) effects upon chronic exposure.

  • Hydrolysis Hazard: In the presence of strong acids or moisture, the Sn-F bond can hydrolyze, releasing trace Hydrogen Fluoride (HF). While the volume is low, the localized effect on mucous membranes can be severe.

Strategic PPE Selection

Standard laboratory PPE is often insufficient for lipophilic organometallics. The following protocol uses a "Defense-in-Depth" strategy.

Hand Protection: The Permeation Barrier

Critical Warning: Standard thin nitrile gloves (4 mil) provide only seconds to minutes of protection against neat organotins before permeation occurs.

Exposure TypePrimary Glove LayerSecondary Glove LayerRationale
Neat Compound Handling (Weighing, Transfer)Silver Shield / Laminate (EVOH) Nitrile (5-8 mil) (Outer)Laminate film is chemically impervious to organotins. The outer nitrile glove provides grip and mechanical protection for the fragile laminate.
Dilute Solution (<1% in THF/PVC matrix)Double Nitrile (Total >8 mil)N/AFor dilute cocktails, double nitrile allows for dexterity. Change immediately upon splash.
Spill Cleanup Silver Shield / Laminate Heavy Duty Neoprene Maximum chemical resistance required.
Respiratory & Body Defense[1]
  • Respiratory: If handling the neat powder/waxy solid outside a glovebox, use a P100 (HEPA) particulate respirator . If dissolved in volatile solvents (THF, Cyclohexanone), upgrade to a Half-face respirator with OV/P100 cartridges .

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton to prevent absorption into clothing fibers.

PPE Decision Logic (Visualization)

PPE_Selection Start Start: Assess Task State Physical State? Start->State Conc Concentration? State->Conc Liquid/Solvated Neat Neat (Pure) State->Neat Solid/Waxy Dilute Dilute Solution (<1%) Conc->Dilute Yes Laminate REQUIRED: Silver Shield/Laminate Liner + Outer Nitrile Glove Conc->Laminate No (>1%) Neat->Laminate DoubleNit Double Nitrile Gloves (Change every 15 mins) Dilute->DoubleNit FumeHood Is Fume Hood Available? Laminate->FumeHood DoubleNit->FumeHood Resp_P100 Wear N95/P100 Respirator FumeHood->Resp_P100 No / Maintenance No_Resp No Respirator Needed (If Sash < 18 inches) FumeHood->No_Resp Yes

Figure 1: Decision matrix for selecting appropriate hand and respiratory protection based on the physical state and concentration of the organotin compound.

Operational Protocols

Weighing & Transfer (The "Static" Hazard)

Bis(fluorodioctylstannyl)methane is often a waxy solid or viscous liquid. Static charge can cause the material to "jump" or disperse.

  • Anti-Static Measures: Use an anti-static gun or wipe on the spatula and weighing boat before contact.

  • Containment: Perform all weighing inside a fume hood . If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood immediately after taring.

  • Tooling: Use disposable glass pipettes or stainless steel spatulas. Avoid plastics that may be dissolved by the cocktail solvents (like THF).

Membrane Cocktail Preparation

When preparing ISE membranes (mixing with PVC, plasticizers, and THF):

  • Solvent Trap: THF is highly volatile. Ensure the vessel is capped immediately after addition to prevent solvent evaporation and inhalation of organotin aerosols.

  • Syringe Handling: If dispensing the cocktail, use Luer-lock glass syringes. Pressure buildup can cause "pop-off" with slip-tip syringes, spraying the organotin solution.

Emergency Response & Decontamination

Spill Response Workflow

Organotins adhere strongly to surfaces. Simple wiping spreads the contamination.

Spill_Response Detect Spill Detected Evac 1. Evacuate & Ventilate Detect->Evac PPE_Don 2. Don PPE (Laminate Gloves + Goggles) Evac->PPE_Don Absorb 3. Absorb Liquid (Vermiculite/Sand) PPE_Don->Absorb Solvent 4. Solvent Wash (Ethanol or Acetone) Absorb->Solvent Soap 5. Surfactant Wash (Soap + Water) Solvent->Soap Waste 6. Hazardous Waste Tag (Heavy Metal + Organic) Soap->Waste

Figure 2: Step-by-step protocol for containing and cleaning up organotin spills to prevent residual surface contamination.

First Aid Specifics
  • Skin Contact: Immediate washing with soap and water is critical.[1] Do not use solvents (alcohol/acetone) on skin, as this enhances absorption of the organotin.

  • Eye Contact: Flush for 15 minutes. The fluoride component necessitates immediate medical evaluation to rule out HF-like corneal damage.

Waste Disposal & Compliance

Do not dispose of this compound in general organic waste. It requires segregation due to the heavy metal (Tin) content.

  • Segregation: Create a specific waste stream labeled "Organotin Waste - Toxic" .

  • Deactivation (Optional but Recommended): For trace residues in glassware, rinse with a dilute base (5% NaOH) to hydrolyze the fluoride and precipitate the tin as oxide/hydroxide, then dispose of the rinsate as hazardous waste.

  • Labeling: Ensure the label explicitly lists "Bis(fluorodioctylstannyl)methane" and "Dioctyltin compound" to alert waste handlers.

References

  • PubChem. (n.d.).[2] Bis(fluorodioctylstannyl)methane (Compound). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Organotin Compounds. Retrieved March 5, 2026, from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Bis(fluorodioctylstannyl)methane
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